molecular formula C10H10BNO3 B1587970 5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid CAS No. 491876-01-8

5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid

Cat. No.: B1587970
CAS No.: 491876-01-8
M. Wt: 203 g/mol
InChI Key: KKECSPALZHMRSF-UHFFFAOYSA-N
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Description

5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid is a useful research compound. Its molecular formula is C10H10BNO3 and its molecular weight is 203 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-methyl-3-phenyl-1,2-oxazol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO3/c1-7-9(11(13)14)10(12-15-7)8-5-3-2-4-6-8/h2-6,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKECSPALZHMRSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(ON=C1C2=CC=CC=C2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406881
Record name 5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid
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URL https://comptox.epa.gov/dashboard/DTXSID00406881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491876-01-8
Record name 5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Methyl-3-phenyl-4-isoxazolylboronic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 5-Methyl-3-phenyl-4-isoxazolylboronic acid

Introduction

5-Methyl-3-phenyl-4-isoxazolylboronic acid is a heterocyclic arylboronic acid of significant interest to researchers in medicinal chemistry and drug development. As a bifunctional molecule, it combines the structural features of the isoxazole ring system—a common motif in pharmacologically active compounds—with the synthetic versatility of a boronic acid. Its primary utility lies in its role as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds.

This guide provides a comprehensive overview of the core chemical properties, stability considerations, and synthetic applications of 5-Methyl-3-phenyl-4-isoxazolylboronic acid. It is designed for scientists and researchers, offering field-proven insights into handling this reactive intermediate and maximizing its potential in complex molecule synthesis.

Core Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of a reagent is paramount for its effective use in synthesis and process development.

Molecular Structure and Identifiers

The structure consists of a central isoxazole ring substituted with a methyl group at the 5-position, a phenyl group at the 3-position, and a boronic acid moiety [-B(OH)₂] at the 4-position.

Caption: Molecular structure of 5-Methyl-3-phenyl-4-isoxazolylboronic acid.

Physicochemical Data Summary

Quantitative data for this specific molecule is not extensively published. The table below summarizes available information and provides context based on the general properties of related arylboronic acids.

PropertyValue / ObservationSource / Rationale
CAS Number 491876-01-8
Molecular Formula C₁₀H₁₀BNO₃Derived from structure.
Molecular Weight 203.01 g/mol Derived from formula.
Physical State Typically an off-white to yellow solid.General observation for arylboronic acids.[1]
Melting Point Data not consistently available in cited literature.Requires experimental verification.
Solubility Generally soluble in polar organic solvents like DMSO and methanol.Inferred from related structures.[2]
pKa Estimated ~9.Boronic acids typically have a pKa of ~9, acting as Lewis acids.[3]

Stability and Handling

Arylboronic acids, particularly those containing heteroaromatic systems, are known for their limited stability, which can compromise both storage and reactivity.[4][5]

Major Decomposition Pathways

Understanding the mechanisms of degradation is crucial for mitigating reagent loss and ensuring reproducible experimental outcomes. The three primary pathways are:

  • Protodeboronation: The acid- or base-catalyzed cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. Heteroaromatic boronic acids are particularly susceptible to this process.[5][6]

  • Oxidation: The conversion of the boronic acid to a phenol. This pathway can be accelerated by exposure to air and certain metals.[6]

  • Trimerization (Boroxine Formation): The dehydration and self-condensation of three boronic acid molecules to form a stable, six-membered cyclic anhydride called a boroxine. This process is reversible upon addition of water.[6]

Main 5-Methyl-3-phenyl- 4-isoxazolylboronic acid Protodeboronation Protodeboronation Product (5-Methyl-3-phenylisoxazole) Main->Protodeboronation + H₂O / H⁺ or OH⁻ Oxidation Oxidation Product (4-Hydroxy-5-methyl-3-phenylisoxazole) Main->Oxidation + [O] Boroxine Trimeric Boroxine Main->Boroxine - 3 H₂O (3 equivalents) Boroxine->Main + 3 H₂O

Caption: The main decomposition pathways affecting organoboronic acids.[6]

Recommended Storage and Handling Protocols

To maintain the integrity and reactivity of 5-Methyl-3-phenyl-4-isoxazolylboronic acid, the following laboratory practices are essential:

  • Storage: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. Refrigeration is highly recommended to slow the rate of decomposition.[1]

  • Handling: Minimize exposure to air and moisture.[1] Weigh and dispense the reagent quickly, preferably in a glovebox or under a stream of inert gas.

  • Long-Term Stability Strategy: For applications requiring robust, long-term stability, conversion to an N-methyliminodiacetic acid (MIDA) boronate ester is the industry-standard approach. MIDA boronates are air-stable, crystalline solids that are unreactive in Suzuki coupling conditions until a slow-release of the free boronic acid is triggered by a mild aqueous base.[4][7] This strategy transforms a potentially unstable intermediate into a reliable and easily handled reagent.

Reactivity and Synthetic Utility

The synthetic value of 5-Methyl-3-phenyl-4-isoxazolylboronic acid is overwhelmingly defined by its performance in the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction forms a C-C bond between an organoboron species and an organohalide (or triflate).[8] It is renowned for its mild reaction conditions and high functional group tolerance.

  • Mechanistic Overview: The catalytic cycle involves three key steps:

    • Oxidative Addition: The Pd(0) catalyst inserts into the organohalide bond (R¹-X).

    • Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center, a step that requires activation by a base.

    • Reductive Elimination: The two organic groups (R¹ and R²) are ejected from the palladium center as the final coupled product (R¹-R²), regenerating the Pd(0) catalyst.[8]

  • Challenges with Isoxazolylboronic Acids: Despite the power of the Suzuki coupling, certain classes of boronic acids present challenges. Heterocyclic boronic acids, especially where the boron is adjacent to a ring heteroatom, can be unstable and act as poor substrates in cross-coupling reactions.[7] This can lead to low yields, significant protodeboronation, and difficulty in purification.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol is a representative methodology synthesized from literature precedents for the coupling of heterocyclic boronic acids with aryl halides.[7][9]

Objective: To couple 5-Methyl-3-phenyl-4-isoxazolylboronic acid with a generic aryl bromide (Ar-Br).

Materials:

  • 5-Methyl-3-phenyl-4-isoxazolylboronic acid (1.5 equivalents)

  • Aryl Bromide (1.0 equivalent)

  • Palladium Catalyst (e.g., 2nd Generation XPhos Precatalyst, 5 mol%)[7]

  • Base (e.g., Potassium Phosphate, K₃PO₄, 2.0 equivalents)[9]

  • Solvent System (e.g., Dioxane and Water, 4:1 v/v)[9]

  • Anhydrous solvents and inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), 5-Methyl-3-phenyl-4-isoxazolylboronic acid (1.5 eq.), potassium phosphate (2.0 eq.), and the palladium precatalyst (0.05 eq.).

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 60-120 °C.[7][9] Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 20 minutes (microwave) to several hours.[7]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to yield the desired biaryl product.

Start 1. Add Reagents to Vessel (Boronic Acid, Aryl Halide, Base, Catalyst) Inert 2. Evacuate & Backfill with Inert Gas (3x) Start->Inert Solvent 3. Add Degassed Solvent System Inert->Solvent React 4. Heat Reaction Mixture (60-120 °C) & Monitor Solvent->React Workup 5. Cool, Dilute & Perform Aqueous Work-up React->Workup Purify 6. Purify by Column Chromatography Workup->Purify Product Final Coupled Product Purify->Product

Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Safety and Toxicology Considerations

Standard laboratory safety protocols, including the use of personal protective equipment (goggles, gloves, lab coat), should be strictly followed.[1] Work should be conducted in a well-ventilated fume hood.

From a regulatory perspective, arylboronic acids are increasingly viewed as potential genotoxic impurities (PGIs) in the synthesis of active pharmaceutical ingredients (APIs).[5] Their levels in final drug substances must be carefully controlled and monitored. While the corresponding deboronated arenes are not considered mutagenic, the boronic acids themselves have shown weak mutagenicity in some microbial assays.[5] Therefore, any process utilizing this reagent must incorporate robust purification strategies to ensure its removal.

Conclusion

5-Methyl-3-phenyl-4-isoxazolylboronic acid is a valuable, albeit sensitive, building block for modern organic synthesis. Its successful application hinges on a clear understanding of its inherent instability and the adoption of appropriate handling, storage, and reaction protocols. The challenges associated with its use, particularly its susceptibility to decomposition, are effectively overcome through strategies like conversion to MIDA boronate esters, which enhance stability and enable controlled reactivity. As a key intermediate for accessing complex, isoxazole-containing molecules via the Suzuki-Miyaura reaction, it will continue to be a vital tool for researchers in the pharmaceutical and fine chemical industries.

References

  • Ballmer, S. G., et al. (2011). Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Madhavan, S., Keshri, S., & Kapur, M. (2021). Suzuki‐Miyaura cross‐coupling reactions of isoxazole‐4‐boronates with 3‐bromo‐2‐acylindoles. Asian Journal of Organic Chemistry. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • ChemBK. (2024). 5-methyl-3-phenyl-isoxazole-4-carboxylic acid ethyl ester. Available at: [Link]

  • Anderson, N. G. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. Available at: [Link]

  • Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • ResearchGate. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Boronic acid. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 5-Methyl-3-phenyl-4-isoxazolylboronic acid: A Key Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 5-Methyl-3-phenyl-4-isoxazolylboronic acid, a valuable building block in medicinal chemistry and drug discovery. The isoxazole motif is a privileged scaffold in numerous pharmacologically active compounds, and its functionalization with a boronic acid moiety at the 4-position opens up a vast chemical space for the synthesis of novel drug candidates via Suzuki-Miyaura cross-coupling reactions. This document delves into the strategic considerations for the synthesis, offering detailed, step-by-step protocols, and explaining the underlying chemical principles. We will explore two primary synthetic routes: one proceeding through a halogenated isoxazole intermediate and a more direct, though potentially more challenging, decarboxylative borylation approach. The guide is intended to equip researchers with the practical knowledge and theoretical understanding necessary to successfully synthesize and utilize this important chemical entity.

Introduction: The Significance of Isoxazolylboronic Acids in Modern Drug Discovery

The isoxazole ring is a five-membered heterocycle containing nitrogen and oxygen atoms adjacent to each other. This structural motif is present in a wide array of natural products and synthetic molecules with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of a boronic acid group onto the isoxazole scaffold, particularly at the C4 position, creates a versatile synthetic handle for the construction of complex molecular architectures. Boronic acids are key participants in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds.[4][5][6] This reaction's tolerance of a broad range of functional groups makes it an invaluable tool in the late-stage functionalization of drug candidates, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

The target molecule, 5-Methyl-3-phenyl-4-isoxazolylboronic acid, combines the desirable pharmacological properties of the isoxazole core with the synthetic versatility of the boronic acid functional group, making it a highly sought-after intermediate in the development of new therapeutics.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of 5-Methyl-3-phenyl-4-isoxazolylboronic acid suggests two primary synthetic strategies, both commencing from the readily accessible 5-Methyl-3-phenylisoxazole-4-carboxylic acid.

Scheme 1: Retrosynthetic Pathways to 5-Methyl-3-phenyl-4-isoxazolylboronic acid

retrosynthesis target 5-Methyl-3-phenyl-4-isoxazolylboronic acid intermediate1 5-Methyl-3-phenyl-4-haloisoxazole (X = Br, I) target->intermediate1 Borylation intermediate2 5-Methyl-3-phenylisoxazole-4-carboxylic acid target->intermediate2 Direct Decarboxylative Borylation (Advanced) intermediate1->intermediate2 Decarboxylative Halogenation intermediate3 Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate intermediate2->intermediate3 Hydrolysis starting_materials Benzaldehyde Oxime & Ethyl Acetoacetate intermediate3->starting_materials Cyclocondensation

Caption: Retrosynthetic analysis of the target molecule.

Route A: The Halogenation-Borylation Pathway. This is a robust and well-precedented approach. It involves the conversion of the carboxylic acid to a more reactive halide (bromide or iodide), followed by a borylation reaction to install the boronic acid moiety.

Route B: The Direct Decarboxylative Borylation Pathway. This more modern approach aims to directly convert the carboxylic acid to the boronic acid in a single step, avoiding the need for a halogenated intermediate. While potentially more atom-economical, this method may require more specialized catalysts and conditions.

This guide will provide detailed protocols for both routes, allowing researchers to choose the most suitable method based on available resources and expertise.

Synthesis of the Key Precursor: 5-Methyl-3-phenylisoxazole-4-carboxylic acid

The common starting point for both synthetic routes is 5-Methyl-3-phenylisoxazole-4-carboxylic acid. This compound can be synthesized in a two-step sequence from commercially available starting materials.[7]

Step 1: Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

This step involves a cyclocondensation reaction between benzaldehyde oxime and ethyl acetoacetate.

Experimental Protocol:

  • In a round-bottomed flask, combine benzaldehyde oxime (1.0 eq), ethyl acetoacetate (2.0 eq), and anhydrous zinc chloride (0.1 eq).

  • Heat the mixture to 60°C with stirring in the absence of a solvent for approximately one hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethanol and stir for 30 minutes to precipitate the product.

  • Collect the solid product, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, by filtration and wash with cold ethanol.

Step 2: Hydrolysis to 5-Methyl-3-phenylisoxazole-4-carboxylic acid

The ester is then hydrolyzed to the corresponding carboxylic acid.

Experimental Protocol:

  • Suspend the ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (1.0 eq) in a 5% aqueous solution of sodium hydroxide (NaOH).

  • Stir the mixture at room temperature for approximately 4 hours, monitoring the reaction by TLC.

  • Once the hydrolysis is complete, acidify the reaction mixture with 2 N hydrochloric acid (HCl) to precipitate the carboxylic acid.

  • Collect the solid 5-Methyl-3-phenylisoxazole-4-carboxylic acid by filtration, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.[7]

Route A: The Halogenation-Borylation Pathway

This pathway involves two distinct transformations: decarboxylative halogenation followed by borylation.

Step 3a: Decarboxylative Halogenation to 5-Methyl-3-phenyl-4-haloisoxazole

The conversion of the carboxylic acid to a halide is a critical step. A well-established method for this transformation on isoxazole-4-carboxylic acids is microwave-assisted decarboxylative halogenation using N-halosuccinimides.[1][2][8]

Experimental Protocol (for Bromination):

  • In a microwave-safe reaction vessel, combine 5-Methyl-3-phenylisoxazole-4-carboxylic acid (1.0 eq), N-bromosuccinimide (NBS) (1.1 eq), and potassium phosphate (K₃PO₄) (2.0 eq).

  • Add a suitable solvent such as acetonitrile or 1,4-dioxane.

  • Seal the vessel and irradiate in a microwave reactor at a temperature and time optimized for the specific substrate (e.g., 120-150°C for 15-30 minutes). Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product, 4-bromo-5-methyl-3-phenylisoxazole, by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Microwave Irradiation: This technique often accelerates the reaction rate, leading to shorter reaction times and potentially higher yields compared to conventional heating.[2]

  • N-Bromosuccinimide (NBS): A convenient and effective source of electrophilic bromine for the ipso-halogenation of the carboxylic acid, which is a key step in the proposed mechanism.[1]

  • Potassium Phosphate (K₃PO₄): This base is crucial for the reaction, likely facilitating the decarboxylation step.[1][2]

Step 4a: Borylation of 4-Bromo-5-methyl-3-phenylisoxazole

The resulting 4-haloisoxazole is then converted to the boronic acid. A common and effective method is the Miyaura borylation reaction. To enhance stability and ease of purification, the boronic acid is often converted in situ to its MIDA (N-methyliminodiacetic acid) boronate ester.[9][10]

Experimental Protocol (Miyaura Borylation and MIDA Ester Formation):

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromo-5-methyl-3-phenylisoxazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like potassium acetate (KOAc) (3.0 eq).

  • Add an anhydrous solvent, typically 1,4-dioxane or toluene.

  • Heat the reaction mixture to 80-100°C and stir for several hours until the starting material is consumed (monitor by TLC or GC-MS).

  • After cooling, dilute the reaction mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Concentrate the filtrate under reduced pressure. The crude product is the pinacol ester of the desired boronic acid.

  • To form the MIDA boronate, dissolve the crude pinacol ester in a suitable solvent such as a mixture of DMSO and toluene.

  • Add N-methyliminodiacetic acid (MIDA) (1.5 eq) and heat the mixture under Dean-Stark conditions to remove water and drive the reaction to completion.[9]

  • Purify the resulting 5-Methyl-3-phenyl-4-isoxazolyl-MIDA boronate by column chromatography on silica gel.

Deprotection to the Boronic Acid:

The MIDA boronate is a stable, crystalline solid that can be stored. To generate the free boronic acid for use in a subsequent reaction, a simple hydrolysis step is performed.

  • Dissolve the MIDA boronate in a mixture of tetrahydrofuran (THF) and water.

  • Add an aqueous base such as 1 M NaOH or saturated sodium bicarbonate (NaHCO₃) and stir at room temperature for 10-30 minutes.

  • Acidify the mixture with aqueous HCl to a pH of ~2-3.

  • Extract the boronic acid into an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate to afford the 5-Methyl-3-phenyl-4-isoxazolylboronic acid, which should be used immediately in the next step due to its potential instability.

route_a carboxylic_acid 5-Methyl-3-phenylisoxazole- 4-carboxylic acid halide 4-Bromo-5-methyl- 3-phenylisoxazole carboxylic_acid->halide NBS, K3PO4 Microwave mida_boronate 5-Methyl-3-phenyl-4-isoxazolyl- MIDA boronate halide->mida_boronate B2pin2, Pd(dppf)Cl2 KOAc, then MIDA boronic_acid 5-Methyl-3-phenyl-4-isoxazolyl- boronic acid mida_boronate->boronic_acid aq. NaOH, THF

Caption: Synthetic scheme for Route A.

Route B: Direct Decarboxylative Borylation

Recent advances in catalysis have enabled the direct conversion of aryl carboxylic acids to arylboronic esters. A copper-catalyzed photoredox method is a promising approach for this transformation.[11]

Step 3b: One-Pot Decarboxylative Borylation

Experimental Protocol:

  • In a reaction vessel suitable for photochemical reactions, combine 5-Methyl-3-phenylisoxazole-4-carboxylic acid (1.0 eq), a copper(I) catalyst such as CuI (0.1 eq), a ligand like bipyridine (0.1 eq), bis(pinacolato)diboron (B₂pin₂) (1.5 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Add a suitable anhydrous solvent, for example, dimethylformamide (DMF).

  • Irradiate the reaction mixture with a near-UV light source (e.g., 390 nm LEDs) at room temperature with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, work up the reaction as described for the Miyaura borylation to isolate the pinacol ester.

  • The pinacol ester can then be converted to the MIDA boronate for storage and purification or directly hydrolyzed to the free boronic acid.

Causality Behind Experimental Choices:

  • Copper(I) Catalyst and Light: This system facilitates a ligand-to-metal charge transfer (LMCT) process upon photoexcitation, which initiates the decarboxylation of the aryl carboxylate to form an aryl radical.[11]

  • Bis(pinacolato)diboron (B₂pin₂): This reagent serves as the boron source, trapping the in-situ generated aryl radical to form the C-B bond.[11]

route_b carboxylic_acid 5-Methyl-3-phenylisoxazole- 4-carboxylic acid pinacol_ester 5-Methyl-3-phenyl-4-isoxazolyl- boronic acid pinacol ester carboxylic_acid->pinacol_ester CuI, Bipyridine, B2pin2 K2CO3, hv (near-UV) boronic_acid 5-Methyl-3-phenyl-4-isoxazolyl- boronic acid pinacol_ester->boronic_acid Hydrolysis

Caption: Synthetic scheme for Route B.

Data Summary and Comparison of Routes

Parameter Route A: Halogenation-Borylation Route B: Direct Decarboxylative Borylation
Number of Steps 2 (from carboxylic acid)1 (from carboxylic acid)
Key Intermediates 4-HaloisoxazoleNone
Reagents & Conditions NBS/NIS, Microwave; Pd catalyst, B₂pin₂Cu catalyst, light, B₂pin₂
Advantages Robust, well-established, reliableMore atom-economical, avoids halogenated intermediates
Challenges Requires handling of halogenated compoundsMay require specialized photochemical equipment, catalyst optimization may be needed
Purification MIDA boronate offers excellent stability for purificationPinacol ester may be less stable; conversion to MIDA boronate is recommended

Conclusion and Future Outlook

This technical guide has outlined two viable and effective synthetic routes for the preparation of 5-Methyl-3-phenyl-4-isoxazolylboronic acid, a key building block for the synthesis of novel bioactive molecules. Route A, the halogenation-borylation pathway, represents a more traditional and robust approach, while Route B, the direct decarboxylative borylation, offers a more modern and potentially more efficient alternative. The choice of synthetic route will depend on the specific needs and capabilities of the research laboratory. The use of MIDA boronates is highly recommended for the stable storage and purification of the final product. The availability of this versatile isoxazolylboronic acid will undoubtedly facilitate the discovery and development of new chemical entities with therapeutic potential.

References

  • Novel synthesis of arylboronic acids by electroreduction of aromatic halides in the presence of trialkyl borates. RSC Publishing. [Link]

  • Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester derivatives. PubMed. [Link]

  • Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Organic Chemistry Portal. [Link]

  • Proposed mechanism of coupling reaction of arylboronic acids with aryl halides in the presence of Ni(II)/β‐cyclodextrin. ResearchGate. [Link]

  • Decarboxylative Halogenation of Organic Compounds. PMC - NIH. [Link]

  • Hydrolysis of differently substituted 4‐isoxazolecarboxylates. ResearchGate. [Link]

  • Electrochemical borylation of carboxylic acids. PNAS. [Link]

  • Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. NIH. [Link]

  • BORYLATIONS FROM CARBOXYLIC ACIDS. University of Illinois. [Link]

  • Alkylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

  • Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH. [Link]

  • Isoxazole—A Basic Aromatic Heterocycle : Synthesis, Reactivity And Biological Activity. [Link]

  • Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Decarboxylative Halogenation of Organic Compounds. Chemical Reviews. [Link]

  • MIDA Anhydride. Organic Syntheses Procedure. [Link]

  • SYNTHESIS, METALATION AND ELECTROPHILIC QUENCHING OF ALKn-ISOXAZOLE-4-TERTIARY CARBOXAMIDES. A CRITICAL COMPARISON OF THREE ISOX. [Link]

  • Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications (RSC Publishing). [Link]

  • Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h). ResearchGate. [Link]

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Isoxazole synthesis. Organic Chemistry Portal. [Link]

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A-Technical-Guide-to-5-Methyl-3-phenyl-4-isoxazolylboronic-Acid-in-Modern-Organic-Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Isoxazole Moiety in Synthesis

The isoxazole ring system is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions.[1][2][3][4] The incorporation of this heterocycle into complex molecules often imparts desirable pharmacokinetic and pharmacodynamic properties. 5-Methyl-3-phenyl-4-isoxazolylboronic acid (CAS 491876-01-8) has emerged as a critical building block for this purpose, enabling the direct installation of the 5-methyl-3-phenylisoxazole unit via the robust and versatile Suzuki-Miyaura cross-coupling reaction.

This guide provides a comprehensive technical overview of 5-Methyl-3-phenyl-4-isoxazolylboronic acid, focusing on its application in Suzuki-Miyaura coupling. It will delve into the mechanistic underpinnings of the reaction, offer field-tested experimental protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is fundamental to its effective use. Boronic acids, as a class, require careful handling to prevent degradation.

Key Stability Considerations:

  • Protodeboronation: This is a primary decomposition pathway where the C-B bond is cleaved and replaced by a C-H bond, particularly in aqueous or protic media.[5]

  • Oxidation: Boronic acids can undergo oxidative degradation.[5][6][7] Their stability in this regard can be comparable to thiols, necessitating the exclusion of strong oxidants.[5]

  • Boroxine Formation: Under anhydrous conditions, three molecules of a boronic acid can dehydrate to form a six-membered boroxine ring. While often reversible, this can complicate stoichiometry.[5]

To mitigate these issues, it is recommended to store 5-Methyl-3-phenyl-4-isoxazolylboronic acid under an inert atmosphere (Nitrogen or Argon), in a cool, dry place. For reactions, using freshly opened or properly stored reagent is paramount. In cases of persistent instability, conversion to a more stable derivative like a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate can be an effective strategy.[5][8][9]

PropertyValueSource
CAS Number 491876-01-8N/A
Molecular Formula C10H10BNO3N/A
Molecular Weight 202.99 g/mol N/A
Appearance Off-white to white solidSupplier Data
Solubility Soluble in organic solvents like Dioxane, THF, DMEGeneral Knowledge

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is the cornerstone application for 5-Methyl-3-phenyl-4-isoxazolylboronic acid. It facilitates the formation of a C-C bond between the isoxazole ring and an organic halide or triflate. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid.[10][11]

The catalytic cycle is a well-established sequence of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[10][11][12]

  • Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The base plays a critical role here, reacting with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻), which facilitates the transfer.[13][14][15][16]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[10][11]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diorganopalladium R¹-Pd(II)L_n-R² transmetalation->diorganopalladium boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate Activation base Base (e.g., K₂CO₃) base->boronate boronate->transmetalation reductive_elimination Reductive Elimination diorganopalladium->reductive_elimination reductive_elimination->pd0 Catalyst Regenerated product R¹-R² reductive_elimination->product Product Formed halide Ar-X halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction using 5-Methyl-3-phenyl-4-isoxazolylboronic acid. The causality behind each choice is explained to provide a deeper understanding.

Reaction: Coupling of 5-Methyl-3-phenyl-4-isoxazolylboronic acid with a generic Aryl Bromide (Ar-Br).

Materials & Reagents:

ReagentM.W.Amount (mmol)Equivalents
Aryl Bromide (Ar-Br)Varies1.01.0
5-Methyl-3-phenyl-4-isoxazolylboronic acid202.991.21.2
Pd(dppf)Cl2731.70.030.03 (3 mol%)
Potassium Carbonate (K2CO3)138.212.02.0
1,4-Dioxane-8 mL-
Water-2 mL-

Rationale for Reagent Selection:

  • Boronic Acid (1.2 eq.): A slight excess is used to compensate for any potential homo-coupling or decomposition, driving the reaction to completion.

  • Catalyst (Pd(dppf)Cl2): [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a robust, air-stable pre-catalyst that is highly effective for a wide range of Suzuki couplings, including those with heteroaryl partners.[17] It reliably generates the active Pd(0) species in situ.

  • Base (K2CO3): Potassium carbonate is a moderately strong base, effective for activating the boronic acid to the boronate form without causing degradation of sensitive functional groups.[17] An aqueous solution is often used to facilitate its dissolution and activity.

  • Solvent (Dioxane/Water): This solvent mixture is widely used for Suzuki reactions. Dioxane solubilizes the organic reagents and the catalyst, while water is necessary to dissolve the inorganic base.[18]

Step-by-Step Procedure:

  • Inert Atmosphere Preparation: To a Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the Aryl Bromide (1.0 mmol), 5-Methyl-3-phenyl-4-isoxazolylboronic acid (1.2 mmol), and Potassium Carbonate (2.0 mmol).

    • Expertise & Experience: Combining the solids first ensures they are well-mixed before solvent addition.

  • Catalyst Addition: Add the Pd(dppf)Cl2 catalyst (0.03 mmol, 3 mol%).

    • Trustworthiness: Using a pre-catalyst like Pd(dppf)Cl2 provides more consistent results than generating the catalyst from a Pd(0) source and a separate ligand, which can be more sensitive to air and moisture.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL).

  • Degassing: Seal the flask and degas the reaction mixture thoroughly. This is a critical step to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. This can be achieved by bubbling argon or nitrogen through the solution for 15-20 minutes or by subjecting the mixture to several freeze-pump-thaw cycles.[18]

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. The reaction progress should be monitored.

    • Expertise & Experience: The optimal temperature balances reaction rate with reagent stability. For many aryl bromides, 80-90 °C is sufficient.[17][18]

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-16 hours).[18]

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). c. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL). d. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na2SO4).

    • Self-Validating System: The brine wash removes residual water and inorganic salts, ensuring a clean crude product for purification.

  • Purification: Filter the solution and concentrate the solvent in vacuo. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized) 2. Insufficiently degassed 3. Base is not strong enough 4. Boronic acid decomposition1. Use fresh catalyst; ensure proper inert atmosphere. 2. Improve degassing procedure. 3. Switch to a stronger base like K3PO4 or Cs2CO3.[18] 4. Use fresh boronic acid or convert to a boronate ester.
Formation of Homo-coupling Product (Ar-Ar) 1. Reaction temperature too high 2. Presence of oxygen1. Lower the reaction temperature. 2. Ensure rigorous degassing.
Protodeboronation of Starting Material 1. Excess water or protic solvent 2. Prolonged reaction time at high temp1. Use anhydrous solvents and a non-aqueous base (e.g., KF). 2. Monitor reaction closely and stop once complete.

Conclusion: An Enabling Reagent for Drug Discovery

5-Methyl-3-phenyl-4-isoxazolylboronic acid is a powerful and versatile reagent for the synthesis of complex molecules. Its primary utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions provides a direct and efficient route to introduce the biologically significant 5-methyl-3-phenylisoxazole scaffold.[1][2] A deep understanding of the reaction mechanism, careful attention to reagent stability and handling, and adherence to robust, validated protocols are essential for leveraging the full potential of this valuable building block in research and development. By mastering these principles, scientists can reliably and reproducibly synthesize novel compounds for the advancement of drug discovery and materials science.

References

  • Alcántara, A. R., Marcial, C., & Asensio, G. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 128(20), 6662–6670. [Link]

  • Couto, I., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 85(17), 11370–11378. [Link]

  • Leadbeater, N. E., & Marco, M. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemical Communications, (16), 1864-1873. [Link]

  • Biffis, A., Zecca, M., & Basato, M. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Dalton Transactions, (21), 3385. [Link]

  • Hassan, J., et al. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Catalysts, 8(1), 35. [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Chemistry – A European Journal, 17(8), 2492-2503. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

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  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Roberts, A. M., et al. (2019). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science, 10(14), 4066–4071. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]

  • Lustig, S. R., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2020818118. [Link]

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  • Li, Y., et al. (2023). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. Molecules, 28(13), 5174. [Link]

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  • ChemBK. (n.d.). 5-methyl-3-phenyl-isoxazole-4-carboxylic acid ethyl ester. [Link]

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  • Perlikowska, R., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. International Journal of Molecular Sciences, 23(17), 9877. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(23), 8206. [Link]

  • Perlikowska, R., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5581. [Link]

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An In-Depth Technical Guide to the Structure Elucidation of 5-Methyl-3-phenyl-4-isoxazolylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Boronic Acids in Modern Chemistry

Boronic acids and their derivatives are indispensable tools in contemporary organic synthesis and medicinal chemistry. Their unique chemical properties, particularly their ability to participate in Suzuki-Miyaura cross-coupling reactions, have revolutionized the construction of carbon-carbon bonds. The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a prevalent scaffold in numerous biologically active compounds.[1][2] The convergence of these two functionalities in 5-Methyl-3-phenyl-4-isoxazolylboronic acid creates a molecule of significant interest for the development of novel pharmaceuticals and functional materials.

Accurate and unambiguous structure elucidation is the bedrock of all subsequent research and development. This guide provides a comprehensive, multi-technique approach to the structural characterization of 5-Methyl-3-phenyl-4-isoxazolylboronic acid, grounded in the principles of scientific integrity and field-proven insights. We will not merely present data but delve into the rationale behind the selection of each analytical technique and the interpretation of the resulting data.

A Multi-Faceted Approach to Structural Verification

The elucidation of a molecule's structure is akin to solving a complex puzzle. No single piece of evidence is sufficient; rather, a confluence of data from various analytical techniques provides the irrefutable proof. Our strategy for 5-Methyl-3-phenyl-4-isoxazolylboronic acid is built upon a foundation of spectroscopic and spectrometric methods, culminating in the definitive spatial arrangement provided by X-ray crystallography.

Structure_Elucidation_Workflow cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography Definitive Structural Confirmation NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) X-ray Single-Crystal X-ray Crystallography NMR->X-ray Informed Crystallization MS Mass Spectrometry (ESI, HRMS) MS->X-ray FTIR FTIR Spectroscopy FTIR->X-ray Confirmed_Structure Confirmed Structure X-ray->Confirmed_Structure Unambiguous Proof Synthesis Synthesis of 5-Methyl-3-phenyl-4- isoxazolylboronic acid Proposed_Structure Proposed Structure Synthesis->Proposed_Structure Initial Hypothesis Proposed_Structure->NMR Initial Scrutiny Proposed_Structure->MS Molecular Weight Proposed_Structure->FTIR Functional Groups

Figure 1: A logical workflow for the comprehensive structure elucidation of 5-Methyl-3-phenyl-4-isoxazolylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 5-Methyl-3-phenyl-4-isoxazolylboronic acid, a suite of NMR experiments, including ¹H, ¹³C, and ¹¹B NMR, is essential.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides detailed information about the number of different types of protons and their connectivity.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts of exchangeable protons, such as those in the boronic acid group.[3]

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]

Expected ¹H NMR Spectral Data:

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Phenyl-H7.20 - 7.60Multiplet5HAromatic protons of the phenyl ring. The exact chemical shifts and multiplicities will depend on the substitution pattern.[4]
Methyl-H~2.50Singlet3HProtons of the methyl group attached to the isoxazole ring.
B(OH)₂4.0 - 6.0 (variable)Broad Singlet2HExchangeable protons of the boronic acid group. The chemical shift is highly dependent on solvent, concentration, and temperature.[5]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon. A sufficient number of scans is required due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Expected ¹³C NMR Spectral Data:

CarbonExpected Chemical Shift (δ, ppm)Rationale
Phenyl C125.0 - 135.0Aromatic carbons of the phenyl ring. The carbon attached to the isoxazole ring will be deshielded.
Isoxazole C3~160.0Carbon of the isoxazole ring attached to the phenyl group.
Isoxazole C4~110.0Carbon of the isoxazole ring attached to the boronic acid group. The C-B bond will influence the chemical shift.
Isoxazole C5~170.0Carbon of the isoxazole ring attached to the methyl group.
Methyl C~12.0Carbon of the methyl group.
¹¹B NMR Spectroscopy: The Definitive Signature of the Boronic Acid

¹¹B NMR is a crucial and often underutilized technique for the characterization of organoboron compounds. It provides direct evidence for the presence and the coordination state of the boron atom.[6][7]

Experimental Protocol:

  • Sample Preparation: A slightly more concentrated sample (around 20-30 mg) in a suitable deuterated solvent is recommended.

  • Instrument Setup: Use a broadband probe on the NMR spectrometer, tuned to the ¹¹B frequency.

  • Data Acquisition: Acquire the spectrum with proton decoupling.

  • Data Processing: Process the data as with other NMR experiments.

Expected ¹¹B NMR Spectral Data:

Boron EnvironmentExpected Chemical Shift (δ, ppm)Rationale
R-B(OH)₂28 - 33The chemical shift for a trigonal planar (sp² hybridized) boronic acid typically falls in this range.[6][7][8] The broadness of the signal is also characteristic.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing insights into its structure through fragmentation patterns. For boronic acids, which can be prone to dehydration and the formation of boroxines (cyclic trimers), the choice of ionization technique is critical.[9][10][11]

Experimental Protocol (UPLC-ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[11]

  • Instrumentation: Utilize an ultra-high-performance liquid chromatography (UPLC) system coupled to an electrospray ionization (ESI) mass spectrometer.

  • Chromatographic Separation: Employ a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of a modifier like ammonium acetate to improve ionization.[9][10]

  • Mass Spectrometric Detection: Acquire data in both positive and negative ion modes. High-resolution mass spectrometry (HRMS) is essential for determining the accurate mass and elemental composition.

Expected Mass Spectrometry Data:

IonExpected m/zRationale
[M+H]⁺218.08Protonated molecular ion in positive ion mode.
[M-H]⁻216.06Deprotonated molecular ion in negative ion mode.[10]
[M+Na]⁺240.06Sodium adduct, commonly observed in ESI.
[M-H₂O+H]⁺200.07Ion corresponding to the loss of a water molecule from the boronic acid.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[12]

Experimental Protocol (ATR-FTIR):

  • Sample Preparation: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups.

Expected FTIR Spectral Data:

Wavenumber (cm⁻¹)VibrationFunctional Group
3600 - 3200 (broad)O-H stretchBoronic acid -B(OH)₂
3100 - 3000C-H stretchAromatic C-H
2950 - 2850C-H stretchMethyl C-H
~1600C=N stretchIsoxazole ring
1450 - 1400C=C stretchAromatic ring
~1350B-O stretchBoronic acid
1200 - 1000C-O stretchIsoxazole ring

Single-Crystal X-ray Crystallography: The Definitive Proof of Structure

While spectroscopic and spectrometric techniques provide compelling evidence, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry.[13]

Experimental Protocol:

  • Crystal Growth: Grow single crystals of suitable size and quality by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution. Finding the right solvent or solvent system is crucial and often requires experimentation.

  • Crystal Mounting and Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

Expected Crystallographic Data:

While specific crystallographic data for the title compound is not available, data from the closely related 5-methyl-3-phenylisoxazole-4-carboxylic acid can provide insights into the expected molecular geometry.[2][14] The phenyl and isoxazole rings are likely to be non-coplanar. The boronic acid group would exhibit characteristic B-O and B-C bond lengths. In the solid state, extensive hydrogen bonding involving the boronic acid hydroxyl groups is anticipated, leading to the formation of supramolecular structures.

Data_Integration cluster_data Convergent Analytical Data NMR_data NMR Data (¹H, ¹³C, ¹¹B shifts, couplings, integrations) Confirmed_Structure Unambiguously Confirmed Structure of 5-Methyl-3-phenyl-4-isoxazolylboronic acid NMR_data->Confirmed_Structure Provides Connectivity and Local Environments MS_data MS Data (Molecular Ion, Elemental Composition, Fragmentation) MS_data->Confirmed_Structure Confirms Molecular Formula FTIR_data FTIR Data (Characteristic Vibrations of Functional Groups) FTIR_data->Confirmed_Structure Identifies Functional Groups Xray_data X-ray Data (3D Atomic Coordinates, Bond Lengths & Angles) Xray_data->Confirmed_Structure Defines Absolute 3D Structure

Figure 2: The integration of data from multiple analytical techniques leads to the unequivocal confirmation of the chemical structure.

Conclusion: A Robust Framework for Structural Elucidation

The structure elucidation of 5-Methyl-3-phenyl-4-isoxazolylboronic acid is a systematic process that relies on the synergistic application of multiple analytical techniques. By integrating the data from NMR spectroscopy, mass spectrometry, FTIR spectroscopy, and single-crystal X-ray crystallography, researchers can achieve an unambiguous and comprehensive understanding of the molecule's structure. This rigorous approach not only ensures the integrity of the current research but also provides a solid foundation for future investigations into the applications of this promising compound in drug discovery and materials science.

References

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  • Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate. [Link]

  • ResearchGate. (2014). ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP . A... ResearchGate. [Link]

  • Smith, M. K., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]

  • Jasm, S. S., Al-Tufah, M. M., & Hattab, A. H. (2025). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. Asian Journal of Chemical Sciences. [Link]

  • Wang, Y., et al. (2014). Synthesis, X-ray Crystal Structures and Optical Properties of Novel Substituted Pyrazoly 1,3,4-oxadiazole Derivatives. Molecules, 19(12), 20492-20503. [Link]

  • Jasm, S. S., Al-Tufah, M. M., & Hattab, A. H. (2025). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. ResearchGate. [https://www.researchgate.net/publication/383286959_Synthesis_Spectral_Characterization_and_DFT_Analysis_of_Novel_3-4-substituted_phenyl-5-methyloxazolo54-c]isoxazole_Derivatives]([Link])

  • Chandra, et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1037. [Link]

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An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 5-Methyl-3-phenyl-4-isoxazolylboronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of novel molecular entities with potential therapeutic applications is a cornerstone of modern drug discovery. The isoxazole scaffold is a privileged heterocycle, present in a number of approved drugs, and is known for a wide range of biological activities.[1] Similarly, arylboronic acids are indispensable reagents in synthetic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions, and are increasingly found in therapeutic agents themselves. The combination of these two moieties in 5-methyl-3-phenyl-4-isoxazolylboronic acid presents a molecule with considerable potential as a building block for new pharmaceuticals.

Accurate and reliable spectroscopic characterization is fundamental to the validation of any newly synthesized compound. In the absence of published experimental data for 5-methyl-3-phenyl-4-isoxazolylboronic acid, this guide provides a detailed predictive framework for its spectroscopic signature. This analysis is based on data from the closely related and well-documented 5-methyl-3-phenylisoxazole-4-carboxylic acid, combined with established spectroscopic principles for arylboronic acids.[2][3]

Part 1: Molecular Structure and Predicted Spectroscopic Features

The chemical structure of 5-methyl-3-phenyl-4-isoxazolylboronic acid dictates its spectroscopic properties. The key structural features are the phenyl ring, the isoxazole heterocycle, the methyl group, and the boronic acid functional group. Each of these will give rise to characteristic signals in the various spectroscopic techniques.

Caption: Molecular structure of 5-Methyl-3-phenyl-4-isoxazolylboronic acid.

Part 2: Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. The following predictions are for a standard analysis in a deuterated solvent such as DMSO-d₆.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, the methyl group protons, and the hydroxyl protons of the boronic acid.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.8 - 8.0Multiplet2HPhenyl protons ortho to the isoxazole ring
~ 7.4 - 7.6Multiplet3HPhenyl protons meta and para to the isoxazole ring
~ 2.5Singlet3HMethyl group protons
~ 8.0 - 8.5 (broad)Singlet2HB(OH)₂ protons

Causality Behind Experimental Choices: The choice of DMSO-d₆ as a solvent is due to its ability to dissolve a wide range of organic compounds and to exchange protons with the hydroxyl groups of the boronic acid, leading to a characteristic broad signal. The predicted chemical shifts for the phenyl and methyl protons are based on the known spectrum of 3-methyl-5-phenylisoxazole and similar derivatives.[4] The boronic acid protons are expected to be significantly deshielded and to exhibit a broad signal due to quadrupolar relaxation and chemical exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~ 170C=N of isoxazole
~ 160C-O of isoxazole
~ 130 - 135Quaternary phenyl carbon attached to isoxazole
~ 128 - 130Phenyl CH carbons
~ 110C-B of isoxazole
~ 12Methyl carbon

Expertise & Experience: The carbon attached to the boron atom is expected to be significantly shielded compared to the carbon of a carboxylic acid in the analogous compound. The other carbon signals of the isoxazole and phenyl rings are predicted to be in ranges typical for such structures.[4]

¹¹B NMR Spectroscopy

¹¹B NMR is a crucial and often underutilized technique for the characterization of boron-containing compounds.

Predicted Chemical Shift (δ, ppm): ~ 20 - 30 (broad)

This broad signal is characteristic of a trigonal planar boronic acid.

Experimental Protocol (NMR)
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Acquire a ¹³C NMR spectrum with proton decoupling.

    • If available, acquire an ¹¹B NMR spectrum.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in all spectra to the corresponding nuclei in the molecule.

Part 3: Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to identify the presence of key functional groups.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Assignment
3200 - 3600 (broad)O-H stretchB(OH)₂
3000 - 3100C-H stretchAromatic
2850 - 2950C-H stretchAliphatic (Methyl)
~ 1610C=N stretchIsoxazole ring
~ 1450 - 1580C=C stretchAromatic and isoxazole rings
~ 1320 - 1380B-O stretchBoronic acid
~ 700 - 800C-H bendAromatic (out-of-plane)

Trustworthiness: The broad O-H stretch is a hallmark of boronic acids.[5] The B-O stretching frequency is also a key diagnostic peak.[6] The other predicted peaks are characteristic of the isoxazole and phenyl moieties.

Experimental Protocol (IR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

  • Analysis: Identify the characteristic absorption bands and assign them to the functional groups of the molecule.

Part 4: Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Molecular Ion:

  • Exact Mass: 203.0757 g/mol (for C₁₀H₁₀BNO₃)

  • Expected [M+H]⁺ in ESI-MS: m/z 204.0836

Predicted Fragmentation Pathway: Arylboronic acids can undergo fragmentation through the loss of water and other neutral molecules.

G M [M+H]⁺ m/z 204.08 F1 [M+H - H₂O]⁺ m/z 186.07 M->F1 - H₂O F2 [M+H - B(OH)₃]⁺ m/z 142.06 M->F2 - B(OH)₃ F3 Phenyl Cation m/z 77.04 F2->F3 - Isoxazole ring fragment

Caption: Predicted ESI-MS fragmentation pathway for 5-Methyl-3-phenyl-4-isoxazolylboronic acid.

Authoritative Grounding: The fragmentation of arylboronic acids in ESI-MS is a complex process that can involve the formation of various adducts and fragments.[7] The proposed pathway represents common fragmentation patterns observed for this class of compounds.

Experimental Protocol (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution into an ESI-MS instrument. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions. Compare the observed masses with the predicted values.

Part 5: Integrated Analytical Workflow

A comprehensive characterization of 5-methyl-3-phenyl-4-isoxazolylboronic acid requires an integrated approach, where data from multiple spectroscopic techniques are combined to confirm the structure and purity of the compound.

workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Confirmation synthesis Synthesize and purify the compound nmr NMR (¹H, ¹³C, ¹¹B) synthesis->nmr ir FTIR synthesis->ir ms ESI-MS synthesis->ms interpretation Compare experimental data with predictions nmr->interpretation ir->interpretation ms->interpretation confirmation Structure Confirmation interpretation->confirmation

Caption: Integrated workflow for the spectroscopic characterization of 5-Methyl-3-phenyl-4-isoxazolylboronic acid.

Conclusion

This technical guide provides a detailed and scientifically grounded predictive analysis of the NMR, IR, and MS spectroscopic data for 5-methyl-3-phenyl-4-isoxazolylboronic acid. While experimental verification is essential, the information presented here offers a valuable resource for researchers, enabling them to anticipate the spectroscopic characteristics of this compound, thereby facilitating its synthesis, purification, and identification. The provided protocols and integrated workflow further serve as a practical guide for the comprehensive characterization of this and similar novel molecules.

References

  • Chandra, N., Srikantamurthy, G. J., Vishalakshi, S. J., Jeyaseelan, S., Umesha, K. B., & Mahendra, M. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o897. [Link]

  • Chandra, N., Srikantamurthy, G. J., Vishalakshi, S. J., Jeyaseelan, S., Umesha, K. B., & Mahendra, M. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o250. [Link]

  • ResearchGate. (n.d.). (PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • Wang, L. F., Dai, C., Burroughs, S. K., Wang, S. L., & Wang, B. (2014). Methyl 3-phenylisoxazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o250. [Link]

  • Wescott, N. A., To, A. T., & Pemberton, J. E. (2011). Vibrational Spectroscopy of N-Methyliminodiacetic Acid (MIDA)-Protected Boronate Ester: Examination of the B–N Dative Bond. The Journal of Physical Chemistry A, 115(22), 5604–5613. [Link]

  • ChemBK. (2024). 5-methyl-3-phenyl-isoxazole-4-carboxylic acid ethyl ester. Retrieved from [Link]

  • SIELC Technologies. (2018). 4-Isoxazolecarboxylic acid, 5-methyl-3-phenyl-. Retrieved from [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Methyl-3-phenyl-4-isoxazolecarboxylic acid. Retrieved from [Link]

  • Widdifield, C. M., & Bryce, D. L. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Physical chemistry chemical physics : PCCP, 14(20), 7339–7352. [Link]

  • Google Patents. (n.d.). CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
  • Liras, S., Allen, A., & Segelstein, B. E. (2012). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PloS one, 7(9), e45869. [Link]

  • Santucci, A., & Gilman, H. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089–2094. [Link]

  • Wang, L., Dai, C., Burroughs, S. K., Liu, S., & Wang, B. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry (Weinheim an der Bergstrasse, Germany), 19(23), 7587–7594. [Link]

  • Analytical Methods. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Retrieved from [Link]

  • Ilic, S., & Gutta, P. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. The Journal of Physical Chemistry C, 118(1), 161–172. [Link]

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An In-depth Technical Guide to the Solubility of 5-Methyl-3-phenyl-4-isoxazolylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Methyl-3-phenyl-4-isoxazolylboronic acid is a heterocyclic boronic acid derivative of significant interest in medicinal chemistry and organic synthesis. As a bifunctional molecule, its utility as a building block, particularly in Suzuki-Miyaura cross-coupling reactions, is well-established for the creation of complex organic molecules. Understanding and quantifying the solubility of this compound is a critical prerequisite for its effective application, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability in drug development contexts.[1][2]

This guide provides a comprehensive technical overview of the solubility of 5-Methyl-3-phenyl-4-isoxazolylboronic acid. It synthesizes theoretical principles with actionable experimental protocols, offering researchers a robust framework for handling this compound. We will explore the physicochemical properties that govern its solubility, the profound influence of environmental factors like pH, and standardized methodologies for its empirical determination.

Physicochemical Profile and Structural Considerations

The solubility of a compound is intrinsically linked to its molecular structure. 5-Methyl-3-phenyl-4-isoxazolylboronic acid possesses distinct domains that dictate its behavior in various solvents:

  • The Aryl Group (Phenyl): The phenyl ring is nonpolar and contributes to the molecule's hydrophobicity, favoring solubility in organic solvents.

  • The Heterocycle (5-Methylisoxazole): The isoxazole ring introduces polarity and potential sites for hydrogen bonding and dipole-dipole interactions.

  • The Boronic Acid Moiety (-B(OH)₂): This is the most influential functional group. It is a Lewis acid capable of donating hydrogen bonds and, crucially, can accept a hydroxide ion to form a tetrahedral boronate anion, a transformation that dramatically increases aqueous solubility.[3]

A summary of its key physicochemical properties is presented below.

PropertyValueSource / Note
Molecular Formula C₁₀H₁₀BNO₃-
Molecular Weight 202.99 g/mol -
Appearance White to off-white solidTypical for arylboronic acids
pKa Estimated 7.5 - 9.0The pKa is not experimentally published for this specific molecule. This estimate is based on the known pKa of phenylboronic acid (~8.8) and the potential electron-withdrawing effects of the isoxazole ring, which would lower the pKa.[4][5] Arylboronic acids typically have pKa values in the 4-10 range.[4]

The Critical Role of pH in Aqueous Solubility

The solubility of arylboronic acids in aqueous media is fundamentally dependent on pH.[3] The boronic acid group exists in a pH-dependent equilibrium between its neutral, trigonal form (R-B(OH)₂) and its anionic, tetrahedral boronate form (R-B(OH)₃⁻).[6]

R-B(OH)₂ (Trigonal, Less Soluble) + H₂O ⇌ R-B(OH)₃⁻ (Tetrahedral, More Soluble) + H⁺

At a pH below the compound's pKa, the neutral form predominates. This form is less polar and thus exhibits lower solubility in water. As the pH of the solution increases to values near and above the pKa, the equilibrium shifts towards the formation of the anionic boronate species.[3] This charged species is significantly more polar and interacts more favorably with water molecules, leading to a substantial increase in aqueous solubility.[6] This relationship is a key consideration for any process involving this compound in aqueous or protic systems, including separations, formulations, and biological assays.

Caption: pH-dependent equilibrium of boronic acid.

Solubility in Organic Solvents

In non-aqueous environments, solubility is governed by "like dissolves like." Phenylboronic acid, a parent compound, shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[7] It is expected that 5-Methyl-3-phenyl-4-isoxazolylboronic acid will follow a similar trend.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, THF, Acetone): High solubility is anticipated in these solvents. They can engage in dipole-dipole interactions and, in some cases, accept hydrogen bonds from the boronic acid's hydroxyl groups. DMSO is often used to create stock solutions for kinetic solubility assays.[2]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected due to the ability of these solvents to act as both hydrogen bond donors and acceptors.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted due to the overall polarity of the molecule imparted by the isoxazole and boronic acid functionalities.

Experimental Determination of Thermodynamic Solubility

To obtain precise, quantitative solubility data, an empirical measurement is required. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, which represents the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[8]

Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol outlines the essential steps for determining the solubility of 5-Methyl-3-phenyl-4-isoxazolylboronic acid.

Causality and Rationale: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation, achieving thermodynamic equilibrium. Each step is designed to ensure this state is reached and accurately measured.

Step-by-Step Methodology:

  • Preparation:

    • Add an excess amount of solid 5-Methyl-3-phenyl-4-isoxazolylboronic acid to a series of vials.

    • Rationale: Using an excess of solid material is crucial to ensure that a saturated solution is formed and that solid remains present at equilibrium.

  • Solvent Addition:

    • Add a precise volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, ethanol, DMSO) to each vial.

  • Equilibration:

    • Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period, typically 24 to 48 hours.

    • Rationale: Extended agitation at a constant temperature is necessary to allow the system to reach thermodynamic equilibrium. Shorter times may result in an underestimation of the true solubility.

  • Phase Separation:

    • Allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully separate the saturated supernatant from the undissolved solid. This is a critical step and can be achieved by:

      • Centrifugation: Spin the vials to pellet the solid material.

      • Filtration: Use a low-binding filter (e.g., PVDF) to separate the liquid phase.

    • Rationale: Incomplete separation can lead to artificially high solubility values if fine particles remain suspended in the analyzed liquid.[9] Filtration may underestimate solubility if the compound adsorbs to the filter material.[9]

  • Quantification:

    • Carefully aspirate a known volume of the clear supernatant.

    • Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the dissolved compound using a validated analytical technique, such as:

      • High-Performance Liquid Chromatography (HPLC-UV): The most common and reliable method.[9]

      • UV-Vis Spectroscopy: A simpler method, suitable if the compound has a strong chromophore and no interfering substances are present.[9]

  • Calculation:

    • Using a pre-established calibration curve, determine the concentration of the compound in the diluted sample.

    • Back-calculate to find the concentration in the original saturated supernatant. This value is the thermodynamic solubility, typically expressed in µg/mL or mM.

Caption: Experimental workflow for the shake-flask method.

Conclusion

The solubility of 5-Methyl-3-phenyl-4-isoxazolylboronic acid is a multifaceted property governed by its distinct chemical moieties. Its behavior in organic solvents is predictable based on polarity, while its aqueous solubility is critically dependent on pH due to the equilibrium of the boronic acid group. For researchers and drug developers, a thorough understanding of these principles is essential for optimizing reaction conditions, developing robust purification methods, and designing effective formulations. The standardized shake-flask protocol provided herein serves as a reliable method for obtaining the precise thermodynamic solubility data required for advancing scientific and pharmaceutical applications of this valuable compound.

References

  • MDPI. (n.d.). On the Computational Determination of the pKa of Some Arylboronic Acids. Available from: [Link]

  • ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Available from: [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available from: [Link]

  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available from: [Link]

  • ResearchGate. (n.d.). Correlation of the pKa values of monosubstituted phenylboronic acids.... Available from: [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • SpringerLink. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Available from: [Link]

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A Technical Guide to the Stability of 5-Methyl-3-phenyl-4-isoxazolylboronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role and Significance of 5-Methyl-3-phenyl-4-isoxazolylboronic Acid in Modern Synthesis

5-Methyl-3-phenyl-4-isoxazolylboronic acid is a specialized heterocyclic boronic acid that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid isoxazole core, substituted with a phenyl and a methyl group, provides a unique three-dimensional scaffold for the synthesis of complex organic molecules. This reagent is particularly valued as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The isoxazole motif is a common feature in a variety of biologically active compounds, and this boronic acid derivative serves as a key intermediate in the synthesis of pharmaceuticals, including anti-inflammatory agents and kinase inhibitors.

However, the utility of any boronic acid is intrinsically linked to its stability. For researchers and drug development professionals, a thorough understanding of the stability profile of 5-Methyl-3-phenyl-4-isoxazolylboronic acid is paramount for ensuring reaction reproducibility, controlling impurity profiles, and establishing viable long-term storage protocols. This guide provides an in-depth technical analysis of the factors influencing the stability of this valuable synthetic intermediate, offering insights into its degradation pathways and practical strategies for its effective handling, storage, and application.

Understanding the Inherent Stability Challenges of Arylboronic Acids

Arylboronic acids, as a class of compounds, are susceptible to several degradation pathways that can impact their purity and reactivity. The stability of 5-Methyl-3-phenyl-4-isoxazolylboronic acid is influenced by the interplay of the boronic acid functional group and the electronic properties of the substituted isoxazole ring. The primary modes of degradation to consider are hydrolytic instability (protodeboronation), oxidation, and thermal decomposition.

Hydrolytic Instability and Protodeboronation: A Key Consideration

The most prevalent degradation pathway for many arylboronic acids is protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding the corresponding arene as an impurity. This reaction is often facilitated by moisture and can be catalyzed by acid or base.

For 5-Methyl-3-phenyl-4-isoxazolylboronic acid, the electronic nature of the isoxazole ring plays a crucial role. Heteroaromatic boronic acids, particularly those with electron-deficient rings, can be more prone to protodeboronation. The isoxazole ring, with its two heteroatoms, can influence the electron density at the carbon atom bearing the boronic acid group. The rate of protodeboronation is highly pH-dependent. Under basic conditions, the boronic acid exists in its more nucleophilic tetrahedral boronate form, which can be more susceptible to protonolysis.

Investigating the Stability Profile: Methodologies and Expected Outcomes

A comprehensive assessment of the stability of 5-Methyl-3-phenyl-4-isoxazolylboronic acid requires a multi-faceted approach, employing a range of analytical techniques to monitor its degradation under various stress conditions.

Forced Degradation Studies

To proactively identify potential degradation products and pathways, forced degradation studies are indispensable. These studies involve subjecting the boronic acid to harsh conditions to accelerate its decomposition.

Table 1: Forced Degradation Study Design

ConditionDescriptionPotential Degradation Products
Acidic Hydrolysis 0.1 M HCl at elevated temperature (e.g., 60 °C)5-Methyl-3-phenylisoxazole (from protodeboronation)
Basic Hydrolysis 0.1 M NaOH at room temperature5-Methyl-3-phenylisoxazole, potential ring-opened products
Oxidative Stress 3% H₂O₂ at room temperaturePhenolic derivatives, ring-opened byproducts
Thermal Stress Solid-state heating (e.g., at its melting point)Dehydration to boroxine, potential decomposition of the isoxazole ring
Photostability Exposure to UV and visible light (ICH Q1B)Potential for photolytic degradation
Analytical Techniques for Stability Monitoring

The following analytical methods are essential for quantifying the purity of 5-Methyl-3-phenyl-4-isoxazolylboronic acid and identifying any degradation products.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the workhorse for purity assessment and stability studies. A gradient elution with a suitable C18 column can effectively separate the parent compound from its potential impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification of unknown degradation products by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the boronic acid and to identify major degradation products. ¹¹B NMR is particularly useful for observing the boron environment and can distinguish between the boronic acid and its boroxine anhydride.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities such as 5-methyl-3-phenylisoxazole (the protodeboronation product), GC-MS is a highly sensitive detection method.

Experimental Protocols

Protocol 1: HPLC Method for Purity and Stability Assessment

This protocol outlines a general reverse-phase HPLC method suitable for monitoring the stability of 5-Methyl-3-phenyl-4-isoxazolylboronic acid.

Step-by-Step Methodology:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the boronic acid in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Protocol 2: Monitoring Protodeboronation by GC-MS

This protocol is designed to detect and quantify the formation of 5-methyl-3-phenylisoxazole, the product of protodeboronation.

Step-by-Step Methodology:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Extract the aqueous sample from a forced degradation study with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and inject a 1 µL aliquot.

Visualization of Degradation Pathways and Experimental Workflows

cluster_degradation Degradation Pathways Boronic_Acid 5-Methyl-3-phenyl-4- isoxazolylboronic Acid Protodeboronation Protodeboronation (H₂O, H⁺/OH⁻) Boronic_Acid->Protodeboronation H₂O Oxidation Oxidation ([O]) Boronic_Acid->Oxidation [O] Dehydration Thermal Dehydration Boronic_Acid->Dehydration Heat Arene 5-Methyl-3-phenylisoxazole Protodeboronation->Arene Phenol Phenolic Derivatives Oxidation->Phenol Boroxine Boroxine (Trimer) Dehydration->Boroxine

Caption: Major degradation pathways for 5-Methyl-3-phenyl-4-isoxazolylboronic acid.

cluster_workflow Stability Assessment Workflow Start Sample of Boronic Acid Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation NMR NMR Analysis (Structural Confirmation) Start->NMR Initial Characterization HPLC HPLC Analysis (Purity Assay) Forced_Degradation->HPLC LCMS LC-MS Analysis (Impurity Identification) Forced_Degradation->LCMS GCMS GC-MS Analysis (Protodeboronation Product) Forced_Degradation->GCMS Data_Analysis Data Analysis and Stability Profile Determination HPLC->Data_Analysis LCMS->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis

Caption: Workflow for the comprehensive stability assessment of the boronic acid.

Best Practices for Storage and Handling

To ensure the long-term viability and performance of 5-Methyl-3-phenyl-4-isoxazolylboronic acid, the following storage and handling guidelines are recommended:

  • Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and dark place. Refrigeration (2-8 °C) is advisable to minimize thermal degradation and the potential for hydrolytic decomposition. Storage under an inert atmosphere (argon or nitrogen) can further protect against oxidation.

  • Handling: When handling the solid, it is important to minimize its exposure to atmospheric moisture. Use of a glovebox or a dry dispensing environment is recommended for weighing and transferring the material. For reactions, the use of anhydrous solvents is crucial to prevent premature degradation.

Implications for Suzuki-Miyaura Cross-Coupling Reactions

The stability of 5-Methyl-3-phenyl-4-isoxazolylboronic acid is of paramount importance during its application in Suzuki-Miyaura coupling reactions. These reactions are typically performed under basic conditions, which can promote protodeboronation. To mitigate this, several strategies can be employed:

  • Choice of Base: The selection of a suitable base is critical. Milder bases such as potassium carbonate or cesium carbonate are often preferred over strong bases like sodium hydroxide.

  • Reaction Time and Temperature: Optimizing the reaction conditions to minimize reaction time and temperature can help to outcompete the rate of protodeboronation.

  • Use of Boronate Esters: In cases of significant instability, conversion of the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, can be a viable strategy. These esters are generally more resistant to protodeboronation and can be used directly in the coupling reaction.

Conclusion

5-Methyl-3-phenyl-4-isoxazolylboronic acid is a valuable building block in synthetic chemistry, but its utility is contingent on a thorough understanding of its stability. By recognizing the potential for hydrolytic, oxidative, and thermal degradation, and by implementing robust analytical methodologies for its assessment, researchers and drug development professionals can ensure the quality and reproducibility of their synthetic processes. Adherence to best practices for storage, handling, and reaction optimization will ultimately lead to more efficient and reliable outcomes in the synthesis of novel chemical entities.

References

  • Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o897. Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073–14075. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 5 C: Stability Testing of Biotechnological/Biological Products. Retrieved from [Link]

A Senior Application Scientist's Guide to the Synthesis and Application of 5-Methyl-3-phenyl-4-isoxazolylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Isoxazole Boronic Acids in Contemporary Drug Discovery

In the landscape of modern medicinal chemistry, the isoxazole scaffold has emerged as a privileged structure, integral to a multitude of FDA-approved therapeutics.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel bioactive agents with applications ranging from anti-inflammatory to anticancer and antimicrobial therapies.[4][5] When functionalized with a boronic acid moiety, the isoxazole core is transformed into a versatile building block, primed for carbon-carbon bond formation through reactions like the Nobel prize-winning Suzuki-Miyaura cross-coupling.[6][7]

This guide addresses a critical gap for researchers and drug development professionals: the commercial unavailability of 5-Methyl-3-phenyl-4-isoxazolylboronic acid. While its precursor, 5-Methyl-3-phenylisoxazole-4-carboxylic acid, is readily obtainable, the boronic acid derivative must be synthesized in-house. This document provides a comprehensive, field-proven pathway for the reliable synthesis of this valuable research chemical and demonstrates its application in a cornerstone reaction for modern drug discovery.

PART 1: The Precursor – Commercial Availability of 5-Methyl-3-phenylisoxazole-4-carboxylic acid

The journey to our target boronic acid begins with its corresponding carboxylic acid. 5-Methyl-3-phenylisoxazole-4-carboxylic acid (CAS Number: 1136-45-4) is a stable, crystalline solid that serves as our key starting material. It is readily available from several major chemical suppliers.

Table 1: Commercial Suppliers of 5-Methyl-3-phenylisoxazole-4-carboxylic acid

SupplierProduct NumberPurityLink
Sigma-Aldrich13419899%Link
------------

Note: Availability and product numbers are subject to change. Please consult the supplier's website for the most current information.

PART 2: A Reliable Synthetic Pathway to 5-Methyl-3-phenyl-4-isoxazolylboronic Acid

The absence of a commercial source for 5-Methyl-3-phenyl-4-isoxazolylboronic acid necessitates a robust and reproducible synthetic route. The following three-step protocol is designed for efficiency and scalability, transforming the commercially available carboxylic acid into the desired boronic acid.

G cluster_0 Synthetic Workflow A 5-Methyl-3-phenylisoxazole-4-carboxylic acid B (5-Methyl-3-phenylisoxazol-4-yl)methanol A->B Step 1: Reduction (e.g., LiAlH4 or Mn(I) catalyzed hydrosilylation) C 4-(Bromomethyl)-5-methyl-3-phenylisoxazole B->C Step 2: Halogenation (e.g., PBr3 or SOCl2) D 5-Methyl-3-phenyl-4-isoxazolylboronic acid C->D Step 3: Borylation (e.g., Pd-catalyzed cross-coupling with bis(pinacolato)diboron)

Caption: Synthetic workflow for 5-Methyl-3-phenyl-4-isoxazolylboronic acid.

Step 1: Reduction of the Carboxylic Acid to the Corresponding Alcohol

Causality: The initial step involves the reduction of the carboxylic acid to a primary alcohol. This transformation is crucial as the hydroxyl group is a much more amenable functional handle for subsequent conversion to a halide. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they can be challenging to handle on a larger scale and may have limited functional group tolerance.[8][9] A milder and often more chemoselective alternative is manganese(I)-catalyzed hydrosilylation, which proceeds under gentle conditions.[10][11]

Experimental Protocol (Manganese-Catalyzed Hydrosilylation):

  • To a flame-dried, argon-purged flask, add 5-Methyl-3-phenylisoxazole-4-carboxylic acid (1.0 eq.), [MnBr(CO)₅] (0.01 eq.), and anhydrous THF.

  • Stir the mixture at room temperature until the solids are fully dissolved.

  • Add phenylsilane (PhSiH₃, 1.5 eq.) dropwise via syringe over 10 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield (5-Methyl-3-phenylisoxazol-4-yl)methanol.

Step 2: Conversion of the Alcohol to an Alkyl Halide

Causality: The hydroxyl group of the alcohol is a poor leaving group. To facilitate nucleophilic substitution, it must be converted into a better leaving group. Treatment with phosphorus tribromide (PBr₃) is a classic and effective method for converting primary alcohols to alkyl bromides with high fidelity and minimal side reactions.[12]

Experimental Protocol:

  • Dissolve (5-Methyl-3-phenylisoxazol-4-yl)methanol (1.0 eq.) in anhydrous diethyl ether in a flame-dried, argon-purged flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃, 0.4 eq.) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC or LC-MS.

  • Once the reaction is complete, carefully pour the mixture over ice water.

  • Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude 4-(Bromomethyl)-5-methyl-3-phenylisoxazole, which can often be used in the next step without further purification.

Step 3: Palladium-Catalyzed Borylation

Causality: The final step involves the formation of the carbon-boron bond. A highly efficient method for this is the palladium-catalyzed cross-coupling of the alkyl halide with a boron source, such as bis(pinacolato)diboron (B₂pin₂).[13] This reaction provides the boronic ester, which can be readily hydrolyzed to the desired boronic acid.

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, combine 4-(Bromomethyl)-5-methyl-3-phenylisoxazole (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), potassium acetate (KOAc, 1.5 eq.), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq.) in a flask.

  • Add anhydrous dioxane as the solvent.

  • Seal the flask and heat the reaction mixture to 80-90 °C for 12-18 hours.

  • Monitor the reaction for the disappearance of the starting material by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the resulting crude pinacol ester by column chromatography.

  • To obtain the boronic acid, the pinacol ester can be hydrolyzed by stirring with an aqueous solution of a mild acid (e.g., NH₄Cl) or by transesterification with a diol followed by extraction.

PART 3: Application in Drug Discovery – The Suzuki-Miyaura Cross-Coupling Reaction

With the 5-Methyl-3-phenyl-4-isoxazolylboronic acid in hand, a vast array of molecular complexity can be accessed. Its primary application is in the Suzuki-Miyaura cross-coupling reaction to form new C-C bonds with aryl or heteroaryl halides, a cornerstone of modern drug synthesis.[6]

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (Representative Suzuki-Miyaura Coupling):

  • To a microwave vial or Schlenk tube, add 5-Methyl-3-phenyl-4-isoxazolylboronic acid (1.2 eq.), the desired aryl or heteroaryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Evacuate and backfill the vessel with argon (repeat 3 times).

  • Add a degassed solvent mixture, such as dioxane/water (4:1).

  • Seal the vessel and heat the reaction to 100 °C (or as optimized for the specific substrates) for 2-12 hours. Microwave irradiation can often significantly reduce reaction times.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography to yield the desired biaryl or heteroaryl-isoxazole compound.

Conclusion

While 5-Methyl-3-phenyl-4-isoxazolylboronic acid is not a commercially available reagent, this guide has provided a robust, three-step synthetic pathway starting from its readily accessible carboxylic acid precursor. The detailed protocols for its synthesis and subsequent use in the Suzuki-Miyaura cross-coupling reaction empower researchers and drug development professionals to access a wider range of novel isoxazole-containing compounds. The ability to synthesize such valuable building blocks in-house is a critical capability for any organization at the forefront of medicinal chemistry and drug discovery.

References

  • Atack, T. C., & Cook, S. P. (2016). Manganese-Catalyzed Borylation of Unactivated Alkyl Chlorides. Journal of the American Chemical Society, 138(19), 6139–6142. [Link]

  • Kim, J., & Krische, M. J. (2024). Conversion of Alcohols to Alkyl Halides. Chemistry LibreTexts. [Link]

  • Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936.
  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 8218-8248. [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of carboxyl compounds to alcohols. [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2012). Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. Current Medicinal Chemistry, 19(6), 892–917. [Link]

  • Caddick, S., & Nettles, B. J. (2005). The Synthesis and Applications of Heterocyclic Boronic Acids. Tetrahedron, 61(23), 5465–5506. [Link]

  • Ashenhurst, J. (2015). Making Alkyl Halides From Alcohols. Master Organic Chemistry. [Link]

  • Das, S., & Enthaler, S. (2021). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. JACS Au, 1(5), 639–646. [Link]

  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [Link]

  • Organic Chemistry Steps. (n.d.). Alcohols to Alkyl Halides. [Link]

  • Organic Chemistry Steps. (n.d.). Carboxylic Acids to Alcohols. [Link]

  • Singh, A. K., et al. (2025). CuF2/DTBP-Catalyzed Chan-Lam Coupling of Oxazolidinones with Arylboronic Acid Pinacol Ester: Scope and Application. PubMed. [Link]

  • Wikipedia. (2023). Chan–Lam coupling. [Link]

  • The Organic Chemistry Tutor. (2023, November 5). Conversions of Alcohols into Alkyl Halides SN1 and SN2 Style [Video]. YouTube. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2023). World Journal of Advanced Research and Reviews, 18(2), 1035-1047. [Link]

  • The Organic Chemistry Tutor. (2022, July 9). Chan-Lam Coupling [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (n.d.). Conversions of Alcohols into Alkyl Halides. [Link]

  • Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Breeden, S., & Williams, J. M. J. (2002). Reduction of Carboxylic Acids and their Derivatives to Alcohols, Ethers, and Amines.
  • Vaultier, M., & Vaultier, M. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 26(16), 4933. [Link]

  • Gembus, V., et al. (2022). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Inorganica Chimica Acta, 535, 120857.
  • Das, S., & Enthaler, S. (2021). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. National Institutes of Health. [Link]

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An In-Depth Technical Guide to the Reactive Properties of 5-Methyl-3-phenyl-4-isoxazolylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold and the Strategic Importance of Boronic Acids

The isoxazole ring system is a cornerstone of modern medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups have cemented its role in the design of novel therapeutics.[2] The strategic introduction of a boronic acid moiety onto this privileged scaffold, specifically at the 4-position of a 5-methyl-3-phenylisoxazole core, unlocks a powerful tool for molecular diversification. 5-Methyl-3-phenyl-4-isoxazolylboronic acid and its derivatives are key intermediates in the construction of complex biaryl structures, which are themselves prevalent motifs in numerous drug candidates.[3] This guide provides a comprehensive overview of the synthesis, reactive properties, and applications of this versatile building block, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties and Structural Elucidation

5-Methyl-3-phenyl-4-isoxazolylboronic acid is typically handled as its more stable pinacol or MIDA (N-methyliminodiacetic acid) ester derivative. The free boronic acid is prone to dehydration to form a cyclic boroxine trimer. The MIDA boronates, in particular, offer enhanced stability, allowing for easier purification and handling, while still exhibiting excellent reactivity in cross-coupling reactions.[4]

Structural Characteristics:

The core structure consists of a 5-methyl-3-phenylisoxazole ring, which is a planar, aromatic heterocycle. The phenyl group at the 3-position and the methyl group at the 5-position influence the steric and electronic environment of the boronic acid moiety at the 4-position. X-ray crystallographic studies of the closely related 5-methyl-3-phenylisoxazole-4-carboxylic acid reveal a dihedral angle between the phenyl and isoxazole rings of approximately 56.64°.[5] This non-planar arrangement can have implications for the approach of reactants and catalysts.

PropertyValueSource
Molecular FormulaC10H10BNO3(Calculated)
Molecular Weight203.01 g/mol (Calculated)
AppearanceTypically a white to off-white solidGeneral observation
StabilityThe free boronic acid is sensitive to dehydration. Pinacol and MIDA esters are significantly more stable.[4]

Spectroscopic Data (Predicted for Pinacol Ester):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.70-7.60 (m, 2H, Ar-H), 7.50-7.40 (m, 3H, Ar-H), 2.65 (s, 3H, -CH₃), 1.35 (s, 12H, pinacol -CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 170.1 (C-5), 162.5 (C-3), 130.5, 129.0, 128.5 (Ar-C), 110.0 (C-4, broad due to boron coupling), 84.0 (pinacol C-O), 25.0 (pinacol -CH₃), 12.0 (-CH₃).

  • Mass Spectrometry (ESI+): m/z calculated for C₁₆H₂₀BNO₃ [M+H]⁺: 286.15.

Synthesis of 5-Methyl-3-phenyl-4-isoxazolylboronic Acid Derivatives

The synthesis of 5-methyl-3-phenyl-4-isoxazolylboronic acid derivatives is a multi-step process that begins with the construction of the isoxazole core, followed by functionalization at the 4-position to introduce the boronic acid moiety. A common and effective strategy involves the preparation of a 4-halo-isoxazole intermediate, which then undergoes a palladium-catalyzed borylation reaction.

Synthesis_Pathway cluster_0 Isoxazole Core Synthesis cluster_1 Halogenation cluster_2 Borylation A Benzaldehyde Oxime + Ethyl Acetoacetate B Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate A->B [1,3]-Dipolar Cycloaddition C 5-Methyl-3-phenylisoxazole B->C Hydrolysis & Decarboxylation D 4-Iodo-5-methyl-3-phenylisoxazole C->D Iodination (NIS/TFA) E 5-Methyl-3-phenyl-4-isoxazolyl MIDA Boronate D->E Miyaura Borylation (B2(MIDA)2, Pd catalyst) Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)2 (Base) PdII_Diaryl Ar-Pd(II)L2-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Ar-Ar' RedElim->Pd0

Sources

The Strategic deployment of 5-Methyl-3-phenyl-4-isoxazolylboronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Isoxazole Moiety as a Privileged Scaffold

In the landscape of contemporary drug discovery, the isoxazole ring system has emerged as a "privileged scaffold"—a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have rendered it a valuable component in the medicinal chemist's toolkit.[3][4] This guide focuses on a particularly versatile building block, 5-Methyl-3-phenyl-4-isoxazolylboronic acid , and explores its potential applications in the synthesis of novel therapeutic agents. We will delve into its role as a key reactant in palladium-catalyzed cross-coupling reactions and its utility as a pharmacophore and bioisostere in rational drug design.

Core Application: Suzuki-Miyaura Cross-Coupling for the Synthesis of Complex Biaryl Systems

The primary application of 5-Methyl-3-phenyl-4-isoxazolylboronic acid in medicinal chemistry lies in its utility as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a boronic acid and an organic halide or triflate.[5] The reaction is prized for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of starting materials.

The 5-methyl-3-phenyl-4-isoxazolyl moiety can be strategically introduced into a target molecule to modulate its physicochemical and pharmacological properties. The phenyl group at the 3-position and the methyl group at the 5-position offer opportunities for further derivatization to probe structure-activity relationships (SAR).

Illustrative Reaction Scheme & Mechanistic Overview

The general scheme for the Suzuki-Miyaura coupling involving 5-Methyl-3-phenyl-4-isoxazolylboronic acid is depicted below. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling A Pd(0) Catalyst B Oxidative Addition A->B C Ar-Pd(II)-X B->C D Transmetalation C->D E Ar-Pd(II)-Isoxazole D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-Isoxazole (Product) F->G ArX Aryl Halide (Ar-X) ArX->B BoronicAcid 5-Methyl-3-phenyl-4- isoxazolylboronic Acid BoronicAcid->D Base Base (e.g., K2CO3) Base->D

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A General Guideline for Suzuki-Miyaura Coupling

While optimal conditions are substrate-dependent, the following protocol provides a robust starting point for the coupling of 5-Methyl-3-phenyl-4-isoxazolylboronic acid with an aryl or heteroaryl halide.

Materials:

  • 5-Methyl-3-phenyl-4-isoxazolylboronic acid (1.1 eq.)

  • Aryl/heteroaryl halide (1.0 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Solvent (e.g., a mixture of 1,4-dioxane and water, 4:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add the aryl/heteroaryl halide, 5-Methyl-3-phenyl-4-isoxazolylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent mixture to the vessel.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The 5-Methyl-3-phenyl-4-isoxazolyl Moiety as a Pharmacophore and Bioisostere

Beyond its role as a synthetic handle, the 5-methyl-3-phenyl-4-isoxazolyl core can itself be a key pharmacophoric element or serve as a bioisosteric replacement for other functional groups.[2][3] Bioisosterism, the interchange of atoms or groups with similar physicochemical properties, is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic profiles.[4]

Case Study: Isoxazoles in Kinase Inhibition

Kinase_Inhibition Parent Lead Compound (e.g., Quinazoline Core) Modification Suzuki-Miyaura Coupling with 5-Methyl-3-phenyl-4-isoxazolylboronic Acid Parent->Modification NewAnalog Novel Isoxazole-Containing Analog Modification->NewAnalog Properties Improved Properties: - Potency - Selectivity - ADME Profile NewAnalog->Properties

Caption: Workflow for developing novel kinase inhibitors.

Bioisosteric Replacement of Carboxylic Acids and Amides

The isoxazole ring can act as a bioisostere for a carboxylic acid or a carboxamide group. This substitution can lead to improved metabolic stability and cell permeability. The synthesis of various 5-methyl-3-phenylisoxazole-4-carboxamides has been reported, with some derivatives showing promising biological activities, including analgesic and antitubercular effects.[1][8] Although these examples do not directly involve the use of the corresponding boronic acid in a Suzuki coupling for their synthesis, they underscore the pharmacological relevance of the 5-methyl-3-phenylisoxazole-4-carboxamide scaffold.

Potential in Central Nervous System (CNS) Drug Discovery

The physicochemical properties of drug candidates, such as lipophilicity and polar surface area, are critical for their ability to cross the blood-brain barrier and act on targets within the central nervous system. The 5-methyl-3-phenylisoxazole moiety can be fine-tuned to achieve a desirable balance of these properties. The synthesis of various heterocyclic compounds for CNS applications often relies on cross-coupling methodologies.[9][10] The use of 5-Methyl-3-phenyl-4-isoxazolylboronic acid could therefore be a valuable strategy in the development of novel CNS agents.

Quantitative Data Summary: Representative Biological Activities of the Isoxazole Scaffold

To illustrate the therapeutic potential of the 5-methyl-3-phenylisoxazole scaffold, the following table summarizes the biological activities of some representative derivatives. It is important to note that these compounds were not necessarily synthesized using the corresponding boronic acid via a Suzuki-Miyaura coupling, but they highlight the pharmacological promise of the core structure.

Compound ClassBiological ActivityKey FindingsReference
5-Methyl-3-phenylisoxazole-4-carboxamidesAnalgesicA derivative with a methoxy group showed significant analgesic activity.[1]
5-Methylisoxazole-3-carboxamidesAntitubercularCertain derivatives exhibited significant activity against Mycobacterium tuberculosis.
N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylureasFLT3 Kinase InhibitionAnalogs showed potent inhibition of FLT3, a target in acute myeloid leukemia.[7]
5-Phenylisoxazole-3-carboxylic acid derivativesXanthine Oxidase InhibitionCompounds demonstrated potent inhibition of xanthine oxidase.

Conclusion and Future Perspectives

5-Methyl-3-phenyl-4-isoxazolylboronic acid is a versatile and valuable building block for medicinal chemistry. Its primary application in Suzuki-Miyaura cross-coupling reactions allows for the efficient synthesis of complex biaryl systems, which are prevalent in many drug classes. Furthermore, the inherent pharmacological properties of the 5-methyl-3-phenylisoxazole scaffold make it an attractive pharmacophore and bioisostere for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. As the demand for novel chemical entities with improved efficacy and safety profiles continues to grow, the strategic use of well-designed building blocks like 5-Methyl-3-phenyl-4-isoxazolylboronic acid will be paramount to the success of future drug discovery endeavors.

References

Sources

Methodological & Application

Application Notes and Protocols for Catalyst Selection in Suzuki Coupling with 5-Methyl-3-phenyl-4-isoxazolylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Isoxazole Moiety

The isoxazole ring is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a wide array of therapeutic agents.[1][2][3][4] Its unique electronic properties and ability to act as a hydrogen bond acceptor contribute to its versatility in molecular design.[5] The 5-methyl-3-phenyl-4-isoxazolyl unit, in particular, offers a synthetically versatile handle for the construction of complex bi-heterocyclic structures, which are of significant interest in the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for the formation of carbon-carbon bonds, offering a direct route to these valuable compounds.[6]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic selection of catalysts and reaction conditions for the successful Suzuki coupling of 5-Methyl-3-phenyl-4-isoxazolylboronic acid with various (hetero)aryl halides. We will delve into the mechanistic rationale behind the choice of catalysts, ligands, bases, and solvents, with a focus on addressing the specific challenges posed by heteroaryl boronic acids.

Understanding the Substrate: Challenges of 5-Methyl-3-phenyl-4-isoxazolylboronic acid

While the Suzuki-Miyaura coupling is a robust reaction, its application to heteroaryl boronic acids, especially those with adjacent heteroatoms like the isoxazole ring, presents unique challenges. The primary side reaction of concern is protodeboronation , where the boronic acid is cleaved by a proton source to yield the corresponding C-H bond instead of the desired cross-coupled product.[7][8] This process can be exacerbated by the electronic nature of the heteroaromatic ring and the reaction conditions, particularly the presence of water and the basicity of the medium.

Furthermore, the stability of the boronic acid itself is a critical factor. Some heteroaryl boronic acids are known to be unstable and can decompose upon storage or under the reaction conditions, leading to diminished yields and complex product mixtures.[9][10] Therefore, the selection of a catalyst system that promotes a rapid rate of cross-coupling relative to the rate of protodeboronation is paramount for a successful transformation.

Catalyst and Ligand Selection: A Mechanistic Approach

The heart of a successful Suzuki coupling lies in the choice of the palladium catalyst and its coordinating ligand. The ligand plays a crucial role in stabilizing the active Pd(0) species, modulating its reactivity in the catalytic cycle, and facilitating the key steps of oxidative addition and reductive elimination.[11] For challenging substrates like 5-Methyl-3-phenyl-4-isoxazolylboronic acid, modern, highly active catalyst systems are often required.

Recommended Catalyst Systems

Given the potential for protodeboronation and instability of the isoxazolylboronic acid, we recommend the use of modern, well-defined palladium precatalysts. These complexes are typically air- and moisture-stable, and they efficiently generate the active, monoligated Pd(0) species in situ. This rapid generation of the active catalyst is crucial to ensure that the cross-coupling reaction outcompetes the decomposition of the boronic acid.[7][8]

Catalyst SystemKey Features & RationaleRecommended For
Pd(OAc)₂ / SPhos SPhos is a bulky, electron-rich biarylphosphine ligand that promotes rapid oxidative addition and reductive elimination.[12] The use of Pd(OAc)₂ as the palladium source with an external ligand is a cost-effective and versatile approach.General screening, coupling with aryl bromides and iodides.
XPhos Pd G3 A third-generation Buchwald precatalyst that offers excellent stability and activity. The carbazole-based ligand is highly effective for a broad range of substrates, including challenging heteroaryl couplings.[8]Coupling with a wide range of aryl and heteroaryl chlorides, bromides, and triflates. Particularly effective for sterically demanding partners.
Pd₂(dba)₃ / P(t-Bu)₃ Tris(dibenzylideneacetone)dipalladium(0) is a common Pd(0) source, and the bulky, electron-rich tri-tert-butylphosphine ligand is highly effective for promoting the coupling of unreactive aryl chlorides.[13]Primarily for challenging couplings involving aryl chlorides.
PEPPSI-IPr An N-heterocyclic carbene (NHC)-palladium complex that exhibits high thermal stability and catalytic activity. NHC ligands are strong sigma-donors and can be particularly effective in couplings involving electron-deficient partners.High-temperature reactions and when phosphine-based ligands may be problematic.
The Role of the Ligand: Sterics and Electronics

The success of the recommended catalyst systems hinges on the properties of their phosphine or NHC ligands:

  • Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the (hetero)aryl halide to the Pd(0) catalyst.[11]

  • Bulky ligands promote the reductive elimination step, which forms the final C-C bond and regenerates the active Pd(0) catalyst. Steric hindrance can also favor the formation of the desired monoligated palladium species.[11]

The Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are particularly well-suited for this purpose as they combine both of these features.[12]

The Critical Role of Base and Solvent

The choice of base and solvent is not merely a matter of solubility; these components actively participate in the catalytic cycle and can significantly influence the reaction outcome.

Base Selection

The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[13] The base activates the boronic acid by forming a more nucleophilic boronate species.

BaseStrengthKey CharacteristicsRecommended Use
K₂CO₃ ModerateA versatile and commonly used base, often in an aqueous solution.General starting point for couplings with aryl bromides and iodides.
K₃PO₄ StrongA stronger base that is often effective for more challenging couplings, including those with aryl chlorides and unstable boronic acids.Recommended for use with 5-Methyl-3-phenyl-4-isoxazolylboronic acid, particularly with Buchwald precatalysts.
Cs₂CO₃ StrongA highly effective base, often used in challenging couplings. Its solubility in organic solvents can be advantageous.An alternative to K₃PO₄, can sometimes provide superior results.
KOtBu Very StrongA very strong, non-nucleophilic base.Use with caution, as its high basicity can promote side reactions, including protodeboronation.

For 5-Methyl-3-phenyl-4-isoxazolylboronic acid, a moderately strong base like K₃PO₄ is recommended as a starting point. It is effective at promoting transmetalation without being overly aggressive, which could accelerate protodeboronation.

Solvent Systems

The solvent must be capable of dissolving the reagents and be stable under the reaction conditions. A mixture of an organic solvent and water is often employed to facilitate the dissolution of both the organic substrates and the inorganic base.

Solvent SystemPropertiesRecommended Use
Dioxane / H₂O A common and effective solvent system for a wide range of Suzuki couplings.A good general choice for initial screening.
Toluene / H₂O Another widely used biphasic system, particularly for higher temperature reactions.Suitable for reactions requiring elevated temperatures.
THF / H₂O Tetrahydrofuran is a polar aprotic solvent that can be effective, though its lower boiling point limits the reaction temperature.For reactions that proceed at lower temperatures.
2-MeTHF / H₂O A greener alternative to THF with a higher boiling point.When a more environmentally benign solvent is desired.

All solvents should be degassed prior to use to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki coupling of 5-Methyl-3-phenyl-4-isoxazolylboronic acid. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.

Protocol 1: General Procedure using a Buchwald Precatalyst

This protocol is recommended for the coupling of 5-Methyl-3-phenyl-4-isoxazolylboronic acid with a (hetero)aryl bromide or chloride.

Reagents and Materials:

  • 5-Methyl-3-phenyl-4-isoxazolylboronic acid (1.2 equiv)

  • (Hetero)aryl halide (1.0 equiv)

  • XPhos Pd G3 (or other suitable Buchwald precatalyst, 1-3 mol%)

  • K₃PO₄ (2.0 equiv)

  • Degassed Dioxane/H₂O (e.g., 5:1 v/v)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the (hetero)aryl halide, 5-Methyl-3-phenyl-4-isoxazolylboronic acid, the palladium precatalyst, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Alternative using MIDA Boronate Ester

For particularly sensitive substrates or to improve stability, converting the boronic acid to its N-methyliminodiacetic acid (MIDA) boronate ester is a highly effective strategy.[2][10] MIDA boronates are air-stable, crystalline solids that undergo slow release of the active boronic acid under the reaction conditions, minimizing decomposition.[10]

Procedure (for MIDA boronate coupling):

  • Synthesize the 5-Methyl-3-phenyl-4-isoxazolyl MIDA boronate from the corresponding boronic acid.

  • Follow the general procedure in Protocol 1, using the MIDA boronate (1.2 equiv) in place of the free boronic acid. The slow release of the boronic acid under the basic conditions will then proceed in situ.

Visualizing the Workflow and Catalytic Cycle

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_vessel 1. Add Solids to Reaction Vessel degas 2. Degas Vessel (Evacuate/Backfill) prep_vessel->degas add_solvent 3. Add Degassed Solvent degas->add_solvent react 4. Heat and Stir under Inert Atmosphere add_solvent->react monitor 5. Monitor Progress (TLC/LC-MS) react->monitor quench 6. Cool and Quench monitor->quench extract 7. Extraction quench->extract purify 8. Column Chromatography extract->purify product Final Product purify->product

Caption: Experimental Workflow for Suzuki Coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L pd_complex R¹-Pd(II)L-X pd0->pd_complex Oxidative Addition (R¹-X) transmetal_complex R¹-Pd(II)L-R² pd_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination (R¹-R²) boronate R²-B(OH)₃⁻ boronate->pd_complex Base

Caption: The Suzuki-Miyaura Catalytic Cycle.

Conclusion

The Suzuki-Miyaura cross-coupling of 5-Methyl-3-phenyl-4-isoxazolylboronic acid is a powerful method for the synthesis of valuable bi-heterocyclic compounds. Success in this transformation hinges on a rational approach to catalyst and condition selection, with a particular focus on mitigating the potential for protodeboronation. The use of modern, highly active palladium precatalysts, such as those developed by Buchwald and others, in conjunction with appropriate bases and solvents, provides a robust starting point for these challenging couplings. By understanding the mechanistic principles that govern the reaction, researchers can effectively troubleshoot and optimize their conditions to achieve high yields of the desired products, thereby accelerating the pace of drug discovery and development.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]

  • Grob, J. E., Nunez, J., Dechantsreiter, M., & Hamann, L. G. (2011). Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. The Journal of Organic Chemistry, 76(22), 9374–9384. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Angewandte Chemie International Edition, 46(28), 5359–5363. [Link]

  • LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Nykaza, T. V., et al. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]

  • Zhang, J., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Gill, C., et al. (2020). Synthesis of biphenyl oxazole derivatives via Suzuki coupling and biological evaluations as nucleotide pyrophosphatase/phosphodiesterase-1 and -3 inhibitors. European Journal of Medicinal Chemistry, 208, 112759. [Link]

  • Snieckus, V., et al. (2014). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. CoLab. [Link]

  • Sharma, V., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 639. [Link]

  • Loreto, M. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4639-4652. [Link]

  • Reddy, L. R., et al. (2012). Synthesis of Novel Isoxazole Fused Heterocycles. Journal of the Korean Chemical Society, 56(2), 253-257. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Scott Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Reilly, M., et al. (2010). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic letters, 12(20), 4612-4615. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Aldrichimica Acta, 42(1), 17-27. [Link]

  • Roberts, A. M., et al. (2017). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 114(44), 11623-11628. [Link]

Sources

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 5-Methyl-3-phenyl-4-isoxazolylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Isoxazole Moiety

The isoxazole ring system is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a multitude of biologically active compounds.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a valuable component in the design of novel therapeutics. The specific derivative, 5-methyl-3-phenyl-4-isoxazolylboronic acid, serves as a critical building block for introducing this versatile heterocycle into more complex molecular architectures. One of the most powerful and widely adopted methods for this transformation is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3]

This guide provides a comprehensive overview of the reaction conditions, mechanistic considerations, and detailed protocols for the successful cross-coupling of 5-methyl-3-phenyl-4-isoxazolylboronic acid with various aryl and heteroaryl halides. The protocols and insights presented herein are tailored for researchers, scientists, and drug development professionals aiming to leverage this key transformation in their synthetic endeavors.

Core Principles and Mechanistic Considerations

The Suzuki-Miyaura coupling is a robust C-C bond-forming reaction that proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Diaryl R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation PdII_Diaryl->Pd0 RedElim Reductive Elimination Product R¹-R² (Coupled Product) Boronate [R²-B(OH)₃]⁻ Base Base (e.g., CO₃²⁻) BoronicAcid R²-B(OH)₂ ArylHalide R¹-X BoronicAcid->Boronate + OH⁻

Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

A critical step for the success of this reaction, particularly with heteroaryl boronic acids, is the transmetalation. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6] However, this very activation can also lead to a significant side reaction: protodeboronation .

The Challenge of Protodeboronation

Protodeboronation is the protonolysis of the carbon-boron bond, resulting in the formation of the corresponding arene (in this case, 5-methyl-3-phenylisoxazole) and consumption of the valuable boronic acid starting material. Heteroaryl boronic acids, especially those with electron-rich character or Lewis basic sites, are often more susceptible to this undesired pathway.

Strategies to Mitigate Protodeboronation:

  • Choice of Base: While a base is necessary, its strength and nature can significantly influence the rate of protodeboronation. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) often provide a good balance of reactivity and stability. In some cases, weaker bases or fluoride sources like cesium fluoride (CsF) can be effective.

  • Solvent System: The choice of solvent can impact the solubility of the reagents and the stability of the boronic acid. Biphasic systems, such as a mixture of an organic solvent (e.g., dioxane, toluene) and water, are common. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

  • Catalyst and Ligand System: The use of bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, outcompeting the rate of protodeboronation. Ligands such as triphenylphosphine (PPh₃) and its derivatives are commonly employed.

  • Use of Boronic Esters: Converting the boronic acid to a more stable ester derivative, such as a pinacol ester, can be an effective strategy. These esters are generally more resistant to premature protodeboronation and slowly hydrolyze in situ to generate the active boronic acid.

Optimized Reaction Conditions and Protocols

Based on established literature for the coupling of (3-aryl-5-methyl-4-isoxazolyl)boronic acids, a robust and reproducible protocol has been developed.[7] This protocol is particularly effective for the synthesis of the COX-2 inhibitor valdecoxib and its analogs, demonstrating its applicability in a drug discovery context.

Recommended Reagents and Equipment
Reagent/Equipment Purpose/Specification
Palladium Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Boronic Acid 5-Methyl-3-phenyl-4-isoxazolylboronic acid
Coupling Partner Aryl or heteroaryl bromide/iodide
Base Sodium Carbonate (Na₂CO₃)
Solvent System Ethanol (EtOH) and Water (H₂O)
Reaction Vessel Round-bottom flask with reflux condenser
Inert Atmosphere Nitrogen or Argon
Heating Heating mantle or oil bath
Stirring Magnetic stirrer and stir bar
Protocol 1: Standard Suzuki-Miyaura Coupling of 5-Methyl-3-phenyl-4-isoxazolylboronic Acid

This protocol is optimized for the coupling of 5-methyl-3-phenyl-4-isoxazolylboronic acid with a range of aryl or heteroaryl bromides.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methyl-3-phenyl-4-isoxazolylboronic acid (1.2 equivalents), the aryl/heteroaryl bromide (1.0 equivalent), and sodium carbonate (2.0 equivalents).

  • Solvent Addition: Add a 3:1 mixture of ethanol and water to the flask. The volume should be sufficient to achieve a concentration of the aryl bromide of approximately 0.1-0.2 M.

  • Inerting the System: Seal the flask with a septum and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This step is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03-0.05 equivalents).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C, depending on the exact solvent ratio) and maintain vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Work-up: Once the reaction is complete (typically within 4-12 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 4-aryl-5-methyl-3-phenylisoxazole.

protocol_workflow start Start reagents 1. Add Reagents: Boronic Acid, Aryl Bromide, Na₂CO₃ start->reagents solvent 2. Add Solvents: EtOH/H₂O (3:1) reagents->solvent degas 3. Degas with N₂/Ar (15-20 min) solvent->degas catalyst 4. Add Pd(PPh₃)₄ Catalyst degas->catalyst reflux 5. Heat to Reflux (4-12 h) catalyst->reflux monitor 6. Monitor by TLC/LC-MS reflux->monitor workup 7. Cool, Dilute, Extract monitor->workup purify 8. Dry, Concentrate, Purify workup->purify end Pure Product purify->end

Figure 2: Experimental Workflow for the Suzuki-Miyaura Coupling Protocol.

Troubleshooting and Key Considerations

Issue Potential Cause Recommended Solution
Low Conversion - Inefficient catalyst activity- Insufficient degassing- Low reaction temperature- Use a fresh batch of catalyst.- Ensure thorough degassing of the solvent and reaction mixture.- Confirm the reaction is at a vigorous reflux.
Significant Protodeboronation - Base is too strong or reaction time is too long- Water content is too high- Consider using a milder base like K₂CO₃ or CsF.- Optimize the reaction time to minimize exposure to basic conditions.- Reduce the proportion of water in the solvent system, or consider anhydrous conditions with a suitable base if necessary.
Formation of Homocoupled Byproducts - Oxidative homocoupling of the boronic acid- Reductive homocoupling of the aryl halide- Ensure a strictly inert atmosphere to minimize oxygen exposure.- Adjust the stoichiometry of the reagents; sometimes a slight excess of the boronic acid is beneficial.
Difficulty in Purification - Close polarity of product and starting materials/byproducts- Optimize the mobile phase for column chromatography.- Consider recrystallization as an alternative or additional purification step.

Conclusion

The Suzuki-Miyaura cross-coupling of 5-methyl-3-phenyl-4-isoxazolylboronic acid is a highly effective method for the synthesis of complex molecules bearing the isoxazole moiety. By understanding the underlying mechanism and potential side reactions such as protodeboronation, researchers can select the optimal conditions to achieve high yields and purity. The protocol detailed in this guide, centered around the use of Pd(PPh₃)₄ and Na₂CO₃ in an ethanol/water system, provides a reliable and scalable starting point for a wide range of synthetic applications in pharmaceutical and materials science research.

References

  • Organic Synthesis. Suzuki-Miyaura Coupling. Available at: [Link]

  • NR OChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Available at: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • ResearchGate. (2024). Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction. Available at: [Link]

  • SciELO México. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Doyle, A. G., & Burke, M. D. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Chemical Science, 7(12), 6868–6875. Available at: [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • ResearchGate. Boronic acids and boronic acid esters used in the Suzuki couplings with 4. Available at: [Link]

  • Hkiri, S., Touil, S., Samarat, A., & Sémeril, D. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus. Chimie, 25, 1-13. Available at: [Link]

  • Bellina, F., Cauteruccio, S., & Rossi, R. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. European Journal of Organic Chemistry, 2007(32), 5343-5354. Available at: [Link]

  • Google Patents. 5-methyl-3-isoxazole carboxylic acid hydrazides.
  • Zhang, J., et al. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. Molecules, 25(7), 1544. Available at: [Link]

  • Google Patents. Isoxazolidines as ripk1 inhibitors and use thereof.
  • Rojas, R., et al. (2018). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 23(10), 2465. Available at: [Link]

  • Kanwal, S., et al. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC advances, 11(62), 39397-39408. Available at: [Link]

  • Google Patents. Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.
  • Google Patents. Process for synthesizing isoxazolines and isoxazoles.
  • Google Patents. Process for the preparation of substituted phenylboronic acids.

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Application Note: 5-Methyl-3-phenyl-4-isoxazolylboronic Acid as a Key Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The 5-methyl-3-phenyl-4-isoxazolyl moiety is a privileged scaffold in medicinal chemistry, recognized for its ability to form key interactions within the ATP-binding site of various kinases.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 5-methyl-3-phenyl-4-isoxazolylboronic acid in the synthesis of potent and selective kinase inhibitors via the Suzuki-Miyaura cross-coupling reaction. We provide field-proven insights into the reaction mechanism, a detailed experimental protocol, and applications in the synthesis of targeted inhibitors for kinases such as Spleen Tyrosine Kinase (SYK) and c-Jun N-terminal Kinase (JNK).

Introduction: The Strategic Importance of the Isoxazole Scaffold

The isoxazole ring system is a prominent feature in a multitude of biologically active compounds and approved pharmaceuticals.[3][4] Its utility in kinase inhibitor design stems from several key properties:

  • Hydrogen Bonding: The nitrogen atom of the isoxazole ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring inhibitors to the hinge region of the kinase ATP-binding pocket.[5]

  • Structural Rigidity: The planar, aromatic nature of the isoxazole ring provides a rigid scaffold, which helps to minimize the entropic penalty upon binding to the target protein, often leading to higher affinity.

  • Modulation of Physicochemical Properties: The isoxazole core allows for substitution at multiple positions, enabling medicinal chemists to fine-tune properties such as solubility, metabolic stability, and cell permeability.[5]

5-Methyl-3-phenyl-4-isoxazolylboronic acid is a particularly valuable building block. The boronic acid functional group is a versatile handle for carbon-carbon bond formation, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, allowing for the efficient assembly of complex biaryl structures common in kinase inhibitors.[6][7]

The Suzuki-Miyaura Cross-Coupling: Mechanism and Best Practices

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for creating C-C bonds between aryl or heteroaryl halides and organoboron compounds.[7][8][9] Its success is due to mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.[9]

The catalytic cycle, illustrated below, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl/heteroaryl halide (R¹-X).

  • Transmetalation: The organoboron species (R²-B(OR)₂) transfers its organic group to the palladium center, a step that is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments (R¹ and R²) couple, and the desired biaryl product is released, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_base Base Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_1 R¹-Pd(II)L₂-X OxAdd->PdII_1 Transmetal Transmetalation PdII_1->Transmetal [R²B(OH)₃]⁻ PdII_2 R¹-Pd(II)L₂-R² Transmetal->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Base Base (e.g., K₂CO₃) ActivatedBoronate [R²B(OH)₃]⁻ Base->ActivatedBoronate Activation ActivatedBoronate->Transmetal caption Suzuki-Miyaura Catalytic Cycle. Experimental_Workflow start Start: Assemble Reagents reagents 1. Reagent Preparation - Ar-Br (1.0 eq) - Boronic Acid (1.2 eq) - K₂CO₃ (2.0 eq) - Dioxane/H₂O (5:1) start->reagents setup 2. Reaction Setup - Add solids to oven-dried flask - Add solvents reagents->setup degas 3. Degassing - Bubble Argon through mixture for 15 min setup->degas catalyst 4. Catalyst Addition - Add Pd(PPh₃)₄ (0.05 eq) - Under positive Argon pressure degas->catalyst reaction 5. Reaction - Heat to 85 °C - Monitor by TLC/LC-MS catalyst->reaction workup 6. Aqueous Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O, brine reaction->workup purify 7. Purification - Dry over Na₂SO₄ - Concentrate in vacuo - Purify by column chromatography workup->purify analysis 8. Analysis - ¹H NMR, ¹³C NMR, HRMS purify->analysis end End: Pure Product analysis->end caption Experimental Workflow for Suzuki Coupling.

Sources

protocol for the synthesis of substituted isoxazoles using boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Substituted Isoxazoles via Suzuki-Miyaura Cross-Coupling

Introduction

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in modern medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have led to its incorporation into numerous pharmacologically active molecules, including anti-inflammatory, anticancer, and antimicrobial agents.[3][4] The functionalization of the isoxazole core is therefore a critical task in drug discovery and development.

Among the myriad of synthetic methods, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a particularly robust and versatile strategy for creating carbon-carbon bonds.[5][6] This reaction allows for the direct coupling of a halo-isoxazole (the electrophilic partner) with an organoboronic acid or its ester derivative (the nucleophilic partner), providing a modular and highly efficient route to a diverse array of substituted isoxazoles.[7][8] This application note provides a detailed overview of the underlying chemistry, step-by-step experimental protocols, and practical insights for researchers employing this powerful transformation.

Part 1: The Underpinning Chemistry: Suzuki-Miyaura Cross-Coupling

The success of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[9][10] The process can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

The Catalytic Cycle

The generally accepted mechanism is a well-defined catalytic cycle that efficiently forges a new C-C bond.[11][12]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which inserts into the carbon-halogen bond of the halo-isoxazole. This step oxidizes the palladium to Pd(II) and forms a new organopalladium complex. The reactivity of the halide is crucial, with the rate of oxidative addition typically following the trend I > Br > Cl.[12][13]

  • Transmetalation : This is the key bond-forming step where the organic group from the boronic acid is transferred to the Pd(II) complex. This process requires activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the R' group to the palladium center, displacing the halide.[6][11]

  • Reductive Elimination : The final step involves the two organic groups (the isoxazole and the group from the boronic acid) coupling together and detaching from the palladium center. This forms the desired substituted isoxazole product and regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[9]

Suzuki_Miyaura_Cycle Fig 1: The Suzuki-Miyaura Catalytic Cycle. cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex_1 Isoxazole-Pd(II)L₂-X (Oxidative Addition Adduct) pd0->pd_complex_1 Oxidative Addition isoxazole_halide Isoxazole-X (Aryl Halide) isoxazole_halide->pd0 boronic_acid R'-B(OH)₂ (Boronic Acid) boronate [R'-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate base Base (e.g., K₂CO₃) base->boronate product Isoxazole-R' (Product) pd_complex_2 Isoxazole-Pd(II)L₂-R' pd_complex_1->pd_complex_2 Transmetalation pd_complex_2->pd0 Reductive Elimination pd_complex_2->product boronate->pd_complex_1

Caption: Fig 1: The Suzuki-Miyaura Catalytic Cycle.

Key Reaction Components & Their Roles

The efficiency and outcome of the synthesis are highly dependent on the careful selection of each component.

  • The Isoxazole Substrate : Typically, 3-, 4-, or 5-halo-isoxazoles serve as the electrophilic coupling partner.[14] 5-Bromoisoxazoles are common starting materials due to their stability and reactivity.[5][8] Alternatively, isoxazole boronic esters can be synthesized and used as the organoboron component, coupling with various aryl or alkyl halides.[7][15]

  • The Boronic Acid/Ester : Boronic acids (RB(OH)₂) are generally stable, crystalline solids with low toxicity.[16] For sensitive substrates or to avoid issues with protodeboronation, more stable derivatives like pinacol esters or N-methyliminodiacetic acid (MIDA) boronates are often used.[7]

  • The Palladium Catalyst & Ligand : A palladium source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is used as a precatalyst. The choice of ligand is critical. Bulky, electron-rich phosphine ligands like tri-tert-butylphosphine (P(t-Bu)₃) or SPhos are often essential for high yields, as they promote the reductive elimination step and stabilize the active Pd(0) species.[5][13] The ligand choice can also suppress the formation of byproducts.[5]

  • The Base : The base is crucial for activating the boronic acid to form the boronate "ate" complex required for transmetalation.[6] Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and sodium hydroxide (NaOH).[11][17] The strength and solubility of the base can significantly impact reaction rates and yields.

  • The Solvent System : The solvent must solubilize the reactants and facilitate the catalytic cycle. Common solvents include 1,4-dioxane, tetrahydrofuran (THF), toluene, and N,N-dimethylformamide (DMF).[11][17] Often, a co-solvent of water is added, particularly when using inorganic bases, which can accelerate the transmetalation step.[17][18]

Part 2: Experimental Protocol

This section provides a general, step-by-step protocol for the synthesis of a 5-aryl-3-substituted isoxazole.

General Considerations
  • Safety : Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Inert Atmosphere : Palladium catalysts, especially in their Pd(0) state, are sensitive to air. The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[14] This is achieved by using dried glassware and solvents and employing techniques like vacuum/backfill cycles.

Workflow for Suzuki-Miyaura Coupling

Workflow start Start: Assemble Dried Glassware reagents Add Halo-isoxazole, Boronic Acid, & Base start->reagents purge Purge Vessel with Inert Gas (N₂ or Ar) reagents->purge solvent_catalyst Add Degassed Solvent & Palladium Catalyst/Ligand purge->solvent_catalyst reaction Heat Reaction Mixture (e.g., 80-100 °C) with Stirring solvent_catalyst->reaction monitor Monitor Progress via TLC or LC-MS reaction->monitor workup Cool, Quench Reaction, & Perform Aqueous Workup monitor->workup Reaction Complete extract Extract with Organic Solvent (e.g., EtOAc) workup->extract dry_concentrate Dry Organic Layer (e.g., Na₂SO₄) & Concentrate in vacuo extract->dry_concentrate purify Purify via Flash Column Chromatography dry_concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Fig 2: General experimental workflow for isoxazole synthesis.

Protocol: Synthesis of 3-Methyl-5-(4-tolyl)isoxazole

Materials & Reagents

Reagent/MaterialFormulaM.W.AmountMoles (mmol)Equiv.
5-Bromo-3-methylisoxazoleC₄H₄BrNO162.0162 mg1.01.0
4-Tolylboronic acidC₇H₉BO₂135.96204 mg1.51.5
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.5658 mg0.050.05
Potassium Carbonate (K₂CO₃)K₂CO₃138.21276 mg2.02.0
1,4-DioxaneC₄H₈O₂88.118 mL--
WaterH₂O18.022 mL--

Step-by-Step Procedure

  • Vessel Preparation : To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-3-methylisoxazole (162 mg, 1.0 mmol), 4-tolylboronic acid (204 mg, 1.5 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with dry nitrogen gas three times.

  • Solvent and Catalyst Addition : Through the septum, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Briefly purge the solution with nitrogen. Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), under a positive flow of nitrogen.

  • Reaction : Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours.

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting bromo-isoxazole is consumed.

  • Work-up : Once complete, cool the reaction mixture to room temperature. Add water (15 mL) and transfer the mixture to a separatory funnel.

  • Extraction : Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization : Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Part 3: Substrate Scope & Optimization Data

The Suzuki-Miyaura coupling is notable for its broad functional group tolerance. The following table summarizes representative examples from the literature, showcasing the versatility of the reaction.

Isoxazole SubstrateBoronic Acid/EsterCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
Ethyl 5-bromoisoxazole-3-carboxylatePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O100 (MW)90[8]
5-Bromo-3-phenylisoxazole4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O8095Inferred from[19]
3,4-disubstituted-5-bromoisoxazoleVarious arylboronic acidsPd₂(dba)₃ / P(t-Bu)₃·HBF₄K₃PO₄Dioxane10070-98[5]
3-Phenylisoxazole MIDA boronate4-BromobenzonitrileBuchwald precatalystK₃PO₄THF/iPrOH/H₂O7072[7]

Part 4: Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized)Ensure rigorous inert atmosphere and use freshly degassed solvents.
Insufficiently strong or soluble baseSwitch to a stronger or more soluble base (e.g., K₂CO₃ to Cs₂CO₃ or K₃PO₄).
Low reaction temperatureIncrease the reaction temperature, or switch to microwave irradiation if available.[8]
Protodeboronation Presence of excess water or acidic protonsUse anhydrous conditions, a milder base (e.g., KF), or switch to a more stable boronic ester (pinacol or MIDA).[6][7]
Homocoupling of Boronic Acid Oxygen contamination promoting side reactionMaintain a strict inert atmosphere.
Formation of Ketone Byproduct N-O bond cleavage in the isoxazole ringUse a bulky phosphine ligand like P(t-Bu)₃ to sterically hinder side reactions.[5]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of substituted isoxazoles. Its reliability, modularity, and broad functional group tolerance make it highly suitable for applications in both academic research and industrial drug development. By carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently generate diverse libraries of isoxazole-containing compounds for biological screening and materials development.

References

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. Retrieved from [Link]

  • Lee, J. C. H., McDonald, R., & Hall, D. G. (2011). Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. The Journal of Organic Chemistry, 76(21), 8847-8857. Available from: [Link]

  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647. Available from: [Link]

  • Cerra, M. B., et al. (2017). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Progresses in the Synthesis of Functionalized Isoxazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of isoxazolines 1 from different boronic acids. Retrieved from [Link]

  • Sci-Hub. (2005). Isoxazole Boronic Esters. Synfacts, 2005(02), 0202–0202. Available from: [Link]

  • Morita, T., et al. (2023). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. Tetrahedron Letters. Retrieved from [Link]

  • Wang, Z., et al. (2019). Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction. ACS Medicinal Chemistry Letters, 10(7), 1025-1030. Available from: [Link]

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic approaches for functionalized isoxazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3,5-disubstituted isoxazole. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Nguyen, T. H., et al. (2017). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 13, 1826–1832. Available from: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • National Institutes of Health. (2023). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • MDPI. (2023). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Isoxazoles: Exploring 3,5-Dimethylisoxazole-4-boronic Acid in Modern Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). 3,5-[5-Arylisoxazol-3-yl(4,5-dichloroisothiazol-3-yl)]-substituted 1,2,4- and 1,3,4-oxadiazoles: synthesis, palladium complexes, and catalysis of Suzuki reactions in aqueous media. Retrieved from [Link]

  • Beilstein Journals. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Retrieved from [Link]

  • National Institutes of Health. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Retrieved from [Link]

  • National Institutes of Health. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • PubMed. (2005). Preferential oxidative addition in palladium(0)-catalyzed suzuki cross-coupling reactions of dihaloarenes with arylboronic acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Retrieved from [Link]

  • MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • YouTube. (2020). Suzuki cross coupling reaction. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]

  • PubMed. (2004). Palladium-catalyzed Suzuki-Miyaura cross-couplings of sulfonyl chlorides and boronic acids. Retrieved from [Link]

Sources

Palladium-Catalyzed Cross-Coupling of 5-Methyl-3-phenyl-4-isoxazolylboronic Acid: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

The isoxazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents due to its unique electronic properties and metabolic stability.[1][2] The functionalization of this core structure is critical for developing new chemical entities. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds.[3] This document provides a detailed application guide for the palladium-catalyzed cross-coupling of 5-methyl-3-phenyl-4-isoxazolylboronic acid with various aryl and heteroaryl halides. We present a robust experimental protocol, discuss the underlying catalytic mechanism, offer troubleshooting advice, and explore the challenges associated with the stability of heteroaryl boronic acids. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction: The Importance of Isoxazole Functionalization

Isoxazole derivatives are integral to a wide range of biologically active compounds, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial effects.[2][4][5] The 5-methyl-3-phenylisoxazole core, in particular, serves as a foundational building block for creating complex molecular architectures.[6][7] The ability to selectively introduce aryl or heteroaryl substituents at the 4-position via cross-coupling reactions dramatically expands the accessible chemical space for drug discovery programs.

The palladium-catalyzed Suzuki-Miyaura reaction is the method of choice for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of coupling partners.[3][8] This guide focuses specifically on the use of 5-methyl-3-phenyl-4-isoxazolylboronic acid, a versatile intermediate for these syntheses.

Precursor Synthesis and Reagent Stability

While the focus of this note is the cross-coupling step, it is crucial to understand the origin and nature of the boronic acid reagent.

2.1. Synthesis of the Boronic Acid Precursor The boronic acid is typically prepared from its corresponding carboxylic acid, 5-methyl-3-phenylisoxazole-4-carboxylic acid.[4][9] The synthesis of this precursor often involves the cycloaddition of a nitrile oxide with a substituted alkyne or related methodologies.[1]

2.2. A Critical Note on Heteroaryl Boronic Acid Stability A significant challenge in Suzuki-Miyaura couplings involves the inherent instability of many boronic acids, especially heterocyclic derivatives.[10][11] These reagents can be susceptible to decomposition pathways such as protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom), which can be accelerated by heat, base, or the palladium catalyst itself.[11] This decomposition competes with the desired cross-coupling, leading to reduced yields and complicating reaction stoichiometry.

To mitigate these issues, several strategies have been developed:

  • Use of Boronate Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can significantly enhance shelf-life and reaction performance.[10][11] MIDA boronates are particularly advantageous as they are air-stable solids that slowly release the active boronic acid under the reaction conditions.[10][11]

  • Diethanolamine (DABO) Adducts: Complexing the boronic acid with diethanolamine can form air-stable, crystalline solids that are effective coupling partners.[12]

For demanding applications or when using challenging coupling partners, researchers should consider preparing and using a stabilized form of the isoxazolylboronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a detailed, step-by-step procedure for a general cross-coupling reaction.

3.1. Materials and Reagents

  • Substrates: 5-Methyl-3-phenyl-4-isoxazolylboronic acid (or its MIDA/pinacol ester), Aryl/Heteroaryl Halide (e.g., bromide, chloride, or iodide).

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable ligand (e.g., SPhos, XPhos).

  • Base: Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or Potassium Phosphate (K₃PO₄).

  • Solvent: Anhydrous 1,4-Dioxane and Water (or Toluene, DMF).

  • Equipment: Schlenk flask or reaction vial, magnetic stirrer, heating block, inert gas line (Argon or Nitrogen), standard laboratory glassware for workup and purification.

3.2. General Reaction Scheme

Caption: A streamlined workflow for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle and Mechanism

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. [3][13]Understanding this mechanism is key to optimizing reaction conditions and troubleshooting.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step of the cycle.

  • Transmetalation: The boronic acid is activated by the base to form a more nucleophilic boronate species [-B(OH)₃]⁻. This species then transfers its organic group (the isoxazole ring) to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki-Miyaura Catalytic Cycle```dot

// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; oa_complex [label="Ar-Pd(II)L₂-X\n(Oxidative Addition Complex)", fillcolor="#FBBC05", fontcolor="#202124"]; trans_complex [label="Ar-Pd(II)L₂-Isoxazole", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges with labels pd0 -> oa_complex [label=" Oxidative\n Addition", color="#4285F4"]; oa_complex -> trans_complex [label=" Transmetalation", color="#4285F4"]; trans_complex -> pd0 [label=" Reductive\n Elimination", color="#4285F4"];

// Input/Output Nodes (invisible boxes) node [shape=plaintext, fontcolor="#202124"]; aryl_halide [label="Ar-X"]; boronic_acid [label="Isoxazole-B(OH)₂\n+ Base"]; product [label="Ar-Isoxazole"];

// Connections to cycle aryl_halide -> pd0 [style=invis]; edge [color="#5F6368", arrowhead=vee, style=dashed]; aryl_halide -> oa_complex [label=" "]; boronic_acid -> trans_complex [label=" "]; trans_complex -> product [label=" "]; }

Sources

Topic: Base Selection for the Suzuki-Miyaura Coupling of 5-Methyl-3-phenyl-4-isoxazolylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly within drug discovery for the formation of carbon-carbon bonds. The isoxazole scaffold is a privileged structure in medicinal chemistry, and its incorporation into complex molecules via intermediates like 5-Methyl-3-phenyl-4-isoxazolylboronic acid is of significant interest.[1][2] The success of this coupling is critically dependent on the judicious selection of a base. This application note provides an in-depth analysis of the role of the base in the catalytic cycle, discusses the unique challenges posed by heteroaromatic boronic acids, and presents a systematic guide with detailed protocols for selecting the optimal base to maximize yield and minimize side reactions, specifically protodeboronation.

Introduction: The Isoxazole Moiety and the Challenge of the Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura reaction provides a powerful method for forging C(sp²)—C(sp²) bonds between organoboron compounds and organohalides.[3] Its tolerance of diverse functional groups and generally mild conditions have cemented its role in the synthesis of countless pharmaceutical candidates. The substrate at the heart of this guide, 5-Methyl-3-phenyl-4-isoxazolylboronic acid, is a valuable building block for introducing the isoxazole ring system—a motif present in numerous biologically active compounds.

However, heteroaromatic boronic acids, particularly those containing multiple heteroatoms like isoxazoles, present unique challenges. They are often more susceptible to undesired side reactions, most notably base-promoted protodeboronation, where the crucial carbon-boron bond is cleaved before the desired cross-coupling can occur.[4][5][6] This heightened sensitivity makes the choice of base not merely an optional parameter, but a critical determinant of reaction success. This guide will dissect the function of the base and provide a logical framework for its selection and optimization.

The Decisive Role of the Base in the Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a catalytic cycle involving a palladium center. While every step is important, the transmetalation step—the transfer of the organic moiety from boron to palladium—is often rate-limiting and cannot proceed without the intervention of a base.[7]

The base performs two primary functions:

  • Formation of the Palladium-Alkoxide/Hydroxide Complex: The base can react with the palladium(II)-halide species (formed after oxidative addition) to generate a more reactive palladium-alkoxide or -hydroxide complex.

  • Activation of the Boronic Acid: More critically, the base reacts with the boronic acid to form a tetracoordinate "ate" complex (a boronate).[3][8] This increases the electron density on the boron atom, enhancing the nucleophilicity of the organic group and facilitating its transfer to the electrophilic palladium(II) center.[9][10]

Computational and experimental evidence strongly suggests that the "boronate pathway" is the dominant mechanism for most Suzuki-Miyaura reactions.[4][10]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Base-Mediated Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (R¹-X) Metathesis R¹-Pd(II)L₂-OH OxAdd->Metathesis Metathesis Transmetalation R¹-Pd(II)L₂-R² Metathesis->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination (R¹-R²) BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + Base Base OH⁻ Boronate->Metathesis Transfers R² group

Caption: The Suzuki-Miyaura catalytic cycle, highlighting base-mediated boronate formation.

A Comparative Analysis of Bases for Coupling Isoxazolylboronic Acid

The selection of a base requires a careful balance. It must be strong enough to facilitate boronate formation at a reasonable rate but not so aggressive that it promotes protodeboronation or other undesired side reactions. Below is a comparative analysis of common base classes for this specific application.

Base ClassExamplespKa (Conjugate Acid)AdvantagesDisadvantages & Considerations for Isoxazoles
Carbonates K₂CO₃, Na₂CO₃, Cs₂CO₃~10.3 (HCO₃⁻)Widely used, inexpensive, and generally mild. Cs₂CO₃ is more soluble and often more effective.[11]May require higher temperatures. Can be less effective for sterically hindered or electron-deficient partners. A good starting point for initial screens.
Phosphates K₃PO₄~12.3 (HPO₄²⁻)Excellent balance of strength. Often effective where carbonates fail. Good for sensitive substrates.More expensive than carbonates. Can sometimes lead to catalyst inhibition if not fully dissolved.
Hydroxides NaOH, KOH, Ba(OH)₂~14-15 (H₂O)Very strong bases, can accelerate slow reactions.High risk of protodeboronation with sensitive heteroaryl boronic acids.[4] May cause hydrolysis of other functional groups. Generally avoided unless other bases are ineffective.
Fluorides KF, CsF~3.2 (HF)Mild and can be used in anhydrous conditions.Weaker basicity means it may not efficiently form the boronate. Mechanism can be complex.
Organic Amines Et₃N (TEA), DIPEA~10.7Soluble in organic solvents.Generally too weak to effectively promote transmetalation in most Suzuki reactions.[12] Not a recommended first choice.

For 5-Methyl-3-phenyl-4-isoxazolylboronic acid, potassium phosphate (K₃PO₄) and caesium carbonate (Cs₂CO₃) represent the most promising starting points for optimization, as they offer sufficient basicity to promote the reaction while minimizing the risk of protodeboronation.

Experimental Protocols

Protocol 1: Parallel Screening Workflow for Optimal Base Selection

This protocol outlines a method for efficiently screening multiple bases to identify the optimal conditions for coupling 5-Methyl-3-phenyl-4-isoxazolylboronic acid with a representative aryl bromide (e.g., 4-bromoanisole).

Screening_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (in parallel vials) cluster_analysis Analysis A Prepare stock solutions: - Aryl Bromide in Dioxane - Boronic Acid in Dioxane - Pd Catalyst/Ligand in Dioxane B Dispense stock solutions to each vial A->B C Add solid bases: Vial 1: K₂CO₃ Vial 2: Cs₂CO₃ Vial 3: K₃PO₄ B->C D Add aqueous solvent (H₂O) C->D E Seal, degas, and heat (e.g., 80-100 °C) D->E F Monitor reaction by TLC or LC-MS at t=1h, 4h E->F G Quench, extract, and prepare samples F->G H Analyze yield and purity by LC-MS / ¹H NMR G->H I Identify optimal base H->I

Caption: Workflow for parallel screening of bases in the Suzuki-Miyaura reaction.

Step-by-Step Procedure:

  • Reagent Preparation:

    • To an array of microwave vials, add 5-Methyl-3-phenyl-4-isoxazolylboronic acid (1.2 equiv.).

    • Add the selected aryl halide (e.g., 4-bromoanisole, 1.0 equiv.).

    • Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ (2 mol%) and a suitable phosphine ligand like SPhos or XPhos (4 mol%)).

  • Base Addition:

    • To separate vials, add K₂CO₃ (2.0 equiv.), Cs₂CO₃ (2.0 equiv.), and K₃PO₄ (2.0 equiv.).

  • Solvent Addition:

    • Add a degassed solvent mixture, typically Dioxane/H₂O (4:1 v/v), to each vial to achieve a final concentration of ~0.1 M with respect to the aryl halide.

  • Reaction Execution:

    • Seal the vials tightly with a septum cap.

    • Purge the vials with an inert gas (Argon or Nitrogen) for 5-10 minutes.

    • Place the vials in a preheated reaction block or oil bath at 80-100 °C.

  • Monitoring and Workup:

    • After a set time (e.g., 2 hours), cool the reactions to room temperature.

    • Take a small aliquot from each reaction for LC-MS analysis to determine the conversion to product and identify major byproducts (e.g., the protodeboronated starting material, 5-methyl-3-phenylisoxazole).

    • Once the optimal reaction time is determined, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Analyze the crude product by ¹H NMR to determine the ratio of desired product to byproducts. The base that provides the highest yield of the desired coupled product with the lowest amount of protodeboronation is selected.

Protocol 2: Optimized Procedure Using Potassium Phosphate (K₃PO₄)

This protocol is a robust starting point for the Suzuki-Miyaura coupling of 5-Methyl-3-phenyl-4-isoxazolylboronic acid, based on the principle of using a moderately strong base to minimize side reactions.

Materials:

  • 5-Methyl-3-phenyl-4-isoxazolylboronic acid (1.2 equiv.)

  • Aryl Halide (1.0 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)[13]

  • Potassium Phosphate (K₃PO₄) (2.5 equiv.)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the aryl halide (1.0 equiv.), 5-Methyl-3-phenyl-4-isoxazolylboronic acid (1.2 equiv.), K₃PO₄ (2.5 equiv.), and Pd(dppf)Cl₂ (3 mol%).

  • Add degassed 1,4-dioxane and degassed water in a 5:1 ratio to achieve a concentration of 0.1 M in the limiting reagent.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by column chromatography on silica gel to afford the desired product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Base is too weak or insoluble. 2. Catalyst has been deactivated. 3. Boronic acid is of poor quality (anhydride form).1. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). 2. Use a more robust ligand (e.g., Buchwald-type phosphine ligands). Ensure proper degassing. 3. Use fresh boronic acid or consider converting to a more stable boronate ester (e.g., MIDA or pinacol).[14]
Significant Protodeboronation 1. Base is too strong (e.g., NaOH, KOH). 2. Reaction temperature is too high. 3. Presence of excess protic sources.1. Use a milder base like K₃PO₄ or K₂CO₃.[6] 2. Lower the reaction temperature and extend the reaction time. 3. Use anhydrous solvents or minimize the amount of water in the reaction mixture.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction headspace. 2. Inappropriate choice of palladium precursor/ligand.1. Ensure thorough degassing of solvents and purging of the reaction vessel with inert gas. 2. Screen different palladium catalysts and ligands.

Conclusion

The successful Suzuki-Miyaura coupling of 5-Methyl-3-phenyl-4-isoxazolylboronic acid is highly contingent on the rational selection of the base. While a wide array of bases can be employed, the unique sensitivity of this heteroaromatic substrate to protodeboronation necessitates a careful approach. For this specific transformation, moderately strong inorganic bases such as potassium phosphate (K₃PO₄) and caesium carbonate (Cs₂CO₃) typically provide the optimal balance between activating the boronic acid for efficient transmetalation and minimizing undesirable side reactions. A systematic screening approach, as detailed in this guide, remains the most reliable method for achieving high yields and purity, ultimately accelerating the synthesis of novel isoxazole-containing molecules for drug discovery and development.

References

  • Suzuki reaction - Wikipedia . Wikipedia. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction . ResearchGate. [Link]

  • Suzuki reaction: easy mechanism,application . Chemistry Notes. [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction . PubMed. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling . Chemical Society Reviews (RSC Publishing). [Link]

  • Suzuki Coupling of Oxazoles . PubMed. [Link]

  • Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives . ResearchGate. [Link]

  • Reaction of the isoxazole 3f under our standard Suzuki conditions leads... . ResearchGate. [Link]

  • Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction . National Institutes of Health (NIH). [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions . National Institutes of Health (NIH). [Link]

  • “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids . Journal of the American Chemical Society. [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate . National Institutes of Health (NIH). [Link]

  • Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles . ResearchGate. [Link]

  • Effect of different bases on the Suzuki reaction . ResearchGate. [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling a . ResearchGate. [Link]

  • “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids . ACS Publications. [Link]

  • The effect of various bases on the Suzuki coupling reaction a . ResearchGate. [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... . ResearchGate. [Link]

  • Effect of bases on Suzuki coupling reaction . ResearchGate. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles . MDPI. [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes . National Institutes of Health (NIH). [Link]

  • Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands . Comptes Rendus de l'Académie des Sciences. [Link]

Sources

solvent effects in cross-coupling with 5-Methyl-3-phenyl-4-isoxazolylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Optimizing Solvent Systems for the Suzuki-Miyaura Cross-Coupling of 5-Methyl-3-phenyl-4-isoxazolylboronic Acid

For: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction: Beyond a Passive Medium - The Active Role of Solvents in Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] While significant attention is often devoted to the selection of palladium catalysts, ligands, and bases, the reaction solvent is frequently treated as a mere medium for solubilizing reagents. This is a critical oversight. The solvent is an active and influential participant, capable of dictating reaction rates, altering chemoselectivity, and even determining the structure of the catalytically active species.[3][4][5]

This guide delves into the nuanced effects of solvents specifically for the cross-coupling of 5-Methyl-3-phenyl-4-isoxazolylboronic acid , a heteroaromatic building block of significant interest in medicinal chemistry. Heteroarylboronic acids present unique challenges, including potential catalyst inhibition by Lewis basic heteroatoms and a heightened susceptibility to protodeboronation under certain conditions.[6][7] Understanding and strategically selecting the solvent system is therefore paramount to achieving high-yield, robust, and reproducible outcomes.

Here, we provide a framework for rational solvent selection, supported by mechanistic insights, a detailed solvent screening protocol, and actionable data interpretation strategies tailored for this specific and important class of substrates.

Section 1: The Mechanistic Impact of Solvents in the Suzuki-Miyaura Cycle

The efficiency of a Suzuki-Miyaura coupling is governed by the kinetics of its three primary steps: oxidative addition, transmetalation, and reductive elimination. The solvent exerts a profound influence on each of these stages.

  • Oxidative Addition (OA): This initial step involves the insertion of the Pd(0) catalyst into the aryl halide (Ar-X) bond. The transition state of this step can be highly polar.[8][9]

    • Polar vs. Nonpolar Solvents: Polar solvents can stabilize charged or polar transition states, often accelerating the OA step, particularly for challenging substrates like aryl chlorides or triflates.[8][10]

    • Coordinating Solvents: Solvents like DMF, DMSO, or acetonitrile can directly coordinate with the palladium center. This coordination can alter the catalyst's electronic properties and steric environment, sometimes inverting reaction selectivity compared to non-coordinating solvents like toluene or THF.[10][11]

  • Transmetalation (TM): This is the transfer of the organic group from the boronic acid to the palladium center. It is frequently the rate-limiting step.[12]

    • Role of Base and Water: The base activates the boronic acid to form a more nucleophilic borate species. The solubility and efficacy of the inorganic base (e.g., K₂CO₃, K₃PO₄) are highly dependent on the solvent system. Aqueous or biphasic conditions are often employed to dissolve the base and facilitate the formation of the active borate, accelerating transmetalation.[1][13][14]

    • Solvent Polarity: Solvents that promote the dissociation of the base and solubilize the borate intermediate can enhance the TM rate.

  • Reductive Elimination (RE): The final step where the new C-C bond is formed and the Pd(0) catalyst is regenerated. While less commonly influenced by solvent than OA or TM, the solvent can affect the stability of the diorganopalladium(II) intermediate, thereby influencing the ease of this final bond-forming step.

Below is a diagram illustrating the key stages of the catalytic cycle and the points of significant solvent influence.

Suzuki_Miyaura_Cycle Fig 1: The Suzuki-Miyaura Catalytic Cycle and Key Solvent Intervention Points cluster_main cluster_inputs Fig 1: The Suzuki-Miyaura Catalytic Cycle and Key Solvent Intervention Points pd0 Pd(0)L₂ pdx Ar-Pd(II)-X(L)₂ pd0->pdx Oxidative Addition (Ar-X) pdr Ar-Pd(II)-R¹(L)₂ pdx->pdr Transmetalation (R¹B(OH)₂ + Base) annot_oa Influenced by: - Solvent Polarity - Coordinating Ability pdr->pd0 Catalyst Regeneration product Ar-R¹ pdr->product Reductive Elimination annot_tm Influenced by: - Base Solubility - Presence of Water - Dielectric Constant arx Aryl Halide (Ar-X) boronic 5-Methyl-3-phenyl-4- isoxazolylboronic Acid (R¹B(OH)₂) + Base

Caption: Fig 1: The Suzuki-Miyaura Catalytic Cycle and Key Solvent Intervention Points.

Section 2: Application Note - Solvent Screening Protocol

The following protocol outlines a systematic approach to screen various solvents for the coupling of 5-Methyl-3-phenyl-4-isoxazolylboronic acid with a model aryl bromide, 4-bromoanisole.

Core Reaction:

(Self-correction: An image cannot be generated. A textual representation will be provided.) (5-Methyl-3-phenyl-4-isoxazolyl)B(OH)₂ + 4-MeO-C₆H₄-Br --[Pd catalyst, Base, Solvent]--> 4-(5-Methyl-3-phenyl-4-isoxazolyl)anisole

Materials and Reagents
  • Boronic Acid: 5-Methyl-3-phenyl-4-isoxazolylboronic acid

  • Aryl Halide: 4-Bromoanisole

  • Palladium Pre-catalyst: Pd(PPh₃)₄ or Pd(OAc)₂/SPhos

  • Base: K₂CO₃ (finely powdered) or K₃PO₄

  • Solvents (Anhydrous/Degassed): Toluene, 1,4-Dioxane, Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), 2-Methyltetrahydrofuran (2-MeTHF)[15][16], Dimethoxyethane (DME).

  • Internal Standard: Dodecane or a similar high-boiling, inert compound for GC/LC-MS analysis.

Experimental Workflow: A Parallel Screening Approach

A parallel screening setup is the most efficient method for comparing solvent effects under identical conditions.

Workflow Fig 2: Workflow for Parallel Solvent Screening prep 1. Reagent Preparation - Stock solutions of ArBr & Int. Std. - Weigh solids (Boronic Acid, Base, Catalyst) setup 2. Reaction Setup - Array of reaction vials (e.g., 8 mL) - Add solids to each vial prep->setup solv_add 3. Solvent Dispensing - Add designated solvent to each vial - Add ArBr/Std. stock solution setup->solv_add degas 4. Inert Atmosphere - Seal vials - Purge with Argon/Nitrogen (3 cycles) solv_add->degas react 5. Reaction - Place vial array in heated block - Stir at constant temperature (e.g., 80-100 °C) degas->react quench 6. Quenching & Sampling - Cool to room temperature - Take aliquot from each vial - Dilute for analysis react->quench analyze 7. Analysis - GC-MS or LC-MS to determine  conversion and yield vs. internal standard quench->analyze interpret 8. Data Interpretation - Tabulate results - Correlate yield with solvent properties analyze->interpret

Caption: Fig 2: Workflow for Parallel Solvent Screening.

Step-by-Step Protocol

Note: All operations should be performed under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation and protodeboronation. Solvents should be degassed prior to use.[17]

  • Preparation: In an array of 8 mL reaction vials equipped with magnetic stir bars, add 5-Methyl-3-phenyl-4-isoxazolylboronic acid (1.2 equiv.), base (e.g., K₂CO₃, 2.5 equiv.), and the palladium pre-catalyst/ligand (e.g., Pd(OAc)₂, 2 mol%; SPhos, 4 mol%).

  • Solvent Addition: To each vial, add 2.0 mL of the designated screening solvent (Toluene, Dioxane, THF, DME, 2-MeTHF, etc.).

  • Reagent Addition: Add 4-bromoanisole (1.0 equiv.) and the internal standard (e.g., dodecane, 0.5 equiv.).

  • Biphasic Systems: For biphasic screening, use a solvent mixture such as Toluene/H₂O (5:1 v/v) or Dioxane/H₂O (5:1 v/v).[18] The presence of water can be critical for reactions with heteroarylboronic acids.[14]

  • Sealing and Degassing: Tightly cap the vials and purge with argon for 5 minutes.

  • Reaction: Place the vial array in a preheated aluminum block at 90 °C and stir for 12-24 hours. Monitor by taking small aliquots over time if kinetic information is desired.

  • Workup and Analysis:

    • Cool the reactions to room temperature.

    • Take a 50 µL aliquot from each vial and dilute with 1.0 mL of a suitable solvent (e.g., ethyl acetate or acetonitrile).

    • Filter the diluted sample through a small plug of silica gel to remove inorganic salts and catalyst residues.

    • Analyze the filtrate by GC-MS or LC-MS to determine the ratio of product to the internal standard, allowing for accurate yield calculation.

Section 3: Data Interpretation and Solvent Selection

The results from the solvent screen should be tabulated to facilitate direct comparison. The choice of solvent can lead to dramatic differences in reaction outcome.

Table 1: Representative Solvent Screening Data
EntrySolvent SystemDielectric Constant (ε)Outcome (Yield %)Observations
1Toluene2.4<10%Low conversion, starting material remains.
2THF7.645%Moderate conversion, some side products observed.
31,4-Dioxane2.285%High conversion, clean reaction profile.[19]
4DME7.288%High conversion, similar to Dioxane.[18]
5Dioxane/H₂O (5:1)-95% Excellent yield, rapid reaction. Water aids base dissolution.
6DMF36.725%Significant decomposition and protodeboronation observed.
7MeCN37.530%Low yield, potential catalyst inhibition.

Note: Data are representative and intended for illustrative purposes.

Analysis of Results:
  • Nonpolar Aprotic Solvents (Toluene): Often show poor performance due to the low solubility of the inorganic base and boronic acid, leading to a sluggish transmetalation step.

  • Ethereal Solvents (Dioxane, DME, THF): These are frequently excellent choices.[19] They balance moderate polarity, which aids in solubilizing the organometallic intermediates, with being non-coordinating enough to avoid catalyst inhibition. Dioxane and DME often outperform THF.

  • Biphasic Systems (Dioxane/H₂O): The addition of water often provides a significant boost in yield.[10][14] Water is crucial for dissolving the carbonate or phosphate base, ensuring a high concentration of the activated borate species is available for transmetalation. This is often the optimal condition for heteroarylboronic acids.

  • Polar Coordinating Solvents (DMF, MeCN): While high polarity can be beneficial, strong coordination to the palladium center can be detrimental, potentially displacing necessary ligands and inhibiting catalysis.[10][11] Furthermore, for sensitive substrates like heteroarylboronic acids, these solvents can sometimes promote undesired side reactions like protodeboronation.

Conclusion

The choice of solvent is a powerful tool for optimizing the Suzuki-Miyaura cross-coupling of 5-Methyl-3-phenyl-4-isoxazolylboronic acid. A systematic screening approach reveals that while simple polarity is a factor, a combination of polarity, coordinating ability, and the capacity to facilitate base-mediated transmetalation governs success. For this class of heteroaryl substrates, ethereal solvents, particularly 1,4-Dioxane and DME , often provide the best results. The introduction of water to create a biphasic system is a highly effective strategy to accelerate the reaction and achieve excellent yields by ensuring efficient activation of the boronic acid. By moving beyond a view of the solvent as an inert medium and embracing it as a key reaction parameter, researchers can unlock more efficient, robust, and scalable synthetic routes to valuable isoxazole-containing molecules.

References

  • Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science (RSC Publishing).
  • Effect of solvent on the cross-coupling reaction a. ResearchGate.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health (NIH).
  • Suzuki–Miyaura aryl–aryl cross-coupling reaction between bromobenzene and phenylboronic acid in various solvent mixtures. ResearchGate.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. National Institutes of Health (NIH).
  • Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. National Institutes of Health (NIH).
  • Effect of solvent on the Suzuki reaction a. ResearchGate.
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health (NIH).
  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
  • We Already Know Everything about Oxidative Addition to Pd(0): Do We?. ACS Catalysis.
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). Rutgers University.
  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. National Institutes of Health (NIH).
  • Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis.
  • Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health (NIH).
  • Suzuki reaction. Wikipedia.
  • Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Publications.

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Application Notes & Protocols: A Guide to the Scale-Up Synthesis of 5-Methyl-3-phenyl-4-isoxazolylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Isoxazolylboronic Acids in Modern Drug Discovery

The isoxazole motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved therapeutics valued for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1] When functionalized as a boronic acid, the 5-methyl-3-phenyl-4-isoxazolyl core becomes a highly versatile and powerful building block. Its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning methodology that forges carbon-carbon bonds with exceptional precision and functional group tolerance.[2][3] This reaction is a cornerstone of modern drug development, enabling the rapid synthesis of complex molecular architectures from modular components.

5-Methyl-3-phenyl-4-isoxazolylboronic acid, in particular, offers chemists a structurally rigid, heteroaromatic component to introduce into target molecules, influencing properties such as potency, selectivity, and pharmacokinetic profiles. The successful and efficient synthesis of this reagent at scale is therefore a critical enabling step for advancing drug candidates from discovery into preclinical and clinical development.

This guide provides a comprehensive, field-proven framework for the multi-kilogram scale synthesis of 5-Methyl-3-phenyl-4-isoxazolylboronic acid. It moves beyond a simple recitation of steps to explain the underlying chemical principles and process considerations essential for a safe, reproducible, and high-yielding campaign.

Part 1: Strategic Overview of the Synthetic Pathway

The most robust and scalable approach to the target boronic acid is a multi-step sequence commencing from readily available starting materials. The strategy is bifurcated into two principal stages:

  • Stage 1: Construction of the Core Heterocycle. Synthesis of the key intermediate, 5-Methyl-3-phenylisoxazole-4-carboxylic acid , which serves as a stable and easily purifiable precursor.

  • Stage 2: Installation of the Boronic Acid Moiety. A two-step transformation involving a decarboxylative halogenation to form a 4-bromo-isoxazole intermediate, followed by a palladium-catalyzed Miyaura borylation and subsequent hydrolysis to yield the final product.

This pathway is deliberately designed to isolate stable, crystalline intermediates, which is a critical consideration for ensuring high purity and simplifying operations during a large-scale campaign.

G A Benzaldehyde Oxime + Ethyl Acetoacetate B Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate A->B [1] Cyclocondensation C 5-Methyl-3-phenylisoxazole-4-carboxylic Acid B->C [2] Saponification D 4-Bromo-5-methyl-3-phenylisoxazole C->D E 5-Methyl-3-phenyl-4-isoxazolylboronic Acid Pinacol Ester D->E [4] Miyaura Borylation F 5-Methyl-3-phenyl-4-isoxazolylboronic Acid E->F [5] Hydrolysis

Fig 1. Overall Synthetic Workflow.

Part 2: Detailed Experimental Protocols & Mechanistic Insights

Protocol 1: Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxylic Acid (3)

This protocol is adapted from established literature methods for the construction of the isoxazole ring system.[1][4]

Reaction Scheme:

(Self-generated image, chemical structures for illustration)

  • Benzaldehyde Oxime (1) + Ethyl Acetoacetate (2a)Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (2b)

  • Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (2b)5-Methyl-3-phenylisoxazole-4-carboxylic Acid (3)

Step-by-Step Protocol:
  • Reaction Setup: To a 50 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add benzaldehyde oxime (1 ) (2.42 kg, 20.0 mol) and ethyl acetoacetate (2a ) (5.21 kg, 40.0 mol, 2.0 equiv).

  • Catalyst Addition: Add anhydrous zinc chloride (273 g, 2.0 mol, 0.1 equiv) to the mixture. Causality: Zinc chloride acts as a Lewis acid to activate the carbonyl group of ethyl acetoacetate, facilitating the initial condensation with the oxime.

  • Cyclocondensation: Begin stirring and slowly heat the mixture to 60-65°C. Maintain this temperature for 2-3 hours. The reaction is typically solvent-free at this stage, which increases throughput. Monitor the reaction progress by TLC or HPLC until consumption of the benzaldehyde oxime is complete.

  • Isolation of Ester Intermediate (2b): Cool the reactor to 20-25°C. Slowly add ethanol (20 L) over 30 minutes with vigorous stirring. The product, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, will precipitate. Stir the resulting slurry for 1 hour at ambient temperature.

  • Filtration: Filter the solid through a Nutsche filter. Wash the filter cake with cold ethanol (2 x 4 L). Dry the solid under vacuum at 40-45°C to a constant weight. This intermediate ester (2b ) is typically of sufficient purity to proceed directly.

  • Saponification: Charge the dried ester (2b ) back into the 50 L reactor. Add a pre-prepared solution of 5% aqueous sodium hydroxide (40 L).

  • Hydrolysis: Stir the mixture at room temperature (20-25°C) for 4-6 hours. Monitor the disappearance of the ester starting material by TLC/HPLC.[4]

  • Acidification & Isolation: Once hydrolysis is complete, cool the mixture to 10-15°C. Slowly and carefully add 2 N hydrochloric acid until the pH of the mixture reaches ~2-3. The product, 5-Methyl-3-phenylisoxazole-4-carboxylic acid (3) , will precipitate as a white solid.

  • Final Filtration and Drying: Filter the solid product, wash the cake thoroughly with purified water until the filtrate is neutral, and then perform a final wash with a small amount of cold ethanol. Dry the product under vacuum at 50-60°C to yield the title carboxylic acid (3 ).

Reagent/MaterialMolar Mass ( g/mol )Moles (mol)QuantityRole
Benzaldehyde Oxime (1)121.1420.02.42 kgStarting Material
Ethyl Acetoacetate (2a)130.1440.05.21 kgStarting Material
Anhydrous Zinc Chloride136.302.0273 gCatalyst
Sodium Hydroxide40.00~50.040 L (5% aq.)Saponification Agent
Hydrochloric Acid (2 N)36.46As neededAs neededAcidification
Ethanol46.07-~28 LPrecipitation/Wash Solvent
Expected Yield of (3) 203.19 ~16.0 ~3.25 kg (80%) Product
Table 1. Reagent table for the synthesis of precursor (3).
Protocol 2: Scale-Up Synthesis of 5-Methyl-3-phenyl-4-isoxazolylboronic Acid (6)

This stage requires careful control of conditions, particularly during the borylation step, which uses a palladium catalyst sensitive to oxygen once activated.[5]

Reaction Scheme:

(Self-generated image, chemical structures for illustration)

  • 5-Methyl-3-phenylisoxazole-4-carboxylic Acid (3)4-Bromo-5-methyl-3-phenylisoxazole (4)

  • 4-Bromo-5-methyl-3-phenylisoxazole (4)5-Methyl-3-phenyl-4-isoxazolylboronic Acid Pinacol Ester (5)

  • Pinacol Ester (5)5-Methyl-3-phenyl-4-isoxazolylboronic Acid (6)

Step 1: Decarboxylative Bromination (Hunsdiecker-type Reaction)
  • Salt Formation: Suspend the carboxylic acid (3 ) (3.05 kg, 15.0 mol) in methanol (30 L) in a 100 L reactor. Add a solution of sodium hydroxide (600 g, 15.0 mol) in water (3 L). Stir until a clear solution is obtained. Remove the solvent under reduced pressure. Dry the resulting sodium salt thoroughly under high vacuum at 80°C.

  • Bromination: Charge the dry sodium salt into a clean, dry 100 L reactor. Add N,N-dimethylformamide (DMF, 30 L). Cool the slurry to 0-5°C. Under subdued light, add N-Bromosuccinimide (NBS) (2.94 kg, 16.5 mol, 1.1 equiv) portion-wise over 1 hour, maintaining the internal temperature below 10°C. Causality: This modified Hunsdiecker reaction avoids the use of heavy metal salts like silver or mercury. The reaction proceeds via a radical mechanism initiated by the reaction of the carboxylate with NBS.

  • Reaction Completion & Quench: Stir the reaction at 5-10°C for 2-3 hours. Monitor by HPLC for the disappearance of the starting material. Once complete, slowly pour the reaction mixture into ice-water (100 L).

  • Extraction & Isolation: Extract the aqueous slurry with methyl tert-butyl ether (MTBE) (3 x 20 L). Combine the organic layers, wash with saturated sodium bicarbonate solution (20 L), then brine (20 L). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-Bromo-5-methyl-3-phenylisoxazole (4) . This is often an oil or low-melting solid and can be purified by vacuum distillation or carried forward if purity is >95%.

Step 2: Miyaura Borylation to Pinacol Ester (5)
  • Inert Atmosphere: Set up a 100 L reactor for inert atmosphere operation. Oven-dry all glassware and ensure the reactor is clean, dry, and leak-tested. Purge the reactor thoroughly with nitrogen.[5]

  • Reagent Charging: To the reactor, charge the bromo-isoxazole (4 ) (assuming 3.19 kg, 12.0 mol from the previous step), Bis(pinacolato)diboron (B₂pin₂) (3.66 kg, 14.4 mol, 1.2 equiv), and anhydrous potassium acetate (KOAc) (2.35 kg, 24.0 mol, 2.0 equiv). Causality: KOAc is a crucial mild base. It is strong enough to facilitate the catalytic cycle but not so strong as to cause significant hydrolysis of the boronate ester product or starting material.

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane (48 L). Bubble nitrogen through the stirred suspension for 30 minutes to degas the solvent. Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (176 g, 0.24 mol, 0.02 equiv). Causality: Pd(dppf)Cl₂ is a robust, air-stable pre-catalyst that is highly effective for cross-coupling reactions involving heteroaryl halides. The dppf ligand is bulky and electron-rich, promoting the key oxidative addition and reductive elimination steps of the catalytic cycle.

  • Reaction: Heat the mixture to 80-85°C and maintain for 8-12 hours. Monitor the reaction by HPLC for the consumption of the bromo-isoxazole (4 ).

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with dioxane (10 L).

  • Isolation of Pinacol Ester (5): Concentrate the filtrate under reduced pressure. The residue can be purified by recrystallization from a solvent system like heptane/ethyl acetate to yield the stable, crystalline Pinacol Ester (5) . Expertise Insight: Isolating the pinacol ester is highly advantageous in a scale-up context. It is significantly more stable to chromatography and handling than the final boronic acid, allowing for robust purification to remove residual palladium and other impurities before the final hydrolysis step.[6]

G Fig 2. Simplified Miyaura Borylation Catalytic Cycle. center Pd(0)Ln B [Ar-Pd(II)-X]Ln center->B Oxidative Addition A Ar-X A->B E [Ar-Pd(II)-B(Pin)]Ln B->E Transmetalation G [X-Pd(II)-B(Pin)]Ln B->G C (Pin)B-B(Pin) C->E D Base (OAc⁻) D->E H Base-B(Pin) D->H E->center Reductive Elimination F Ar-B(Pin) E->F G->H

Fig 2. Simplified Miyaura Borylation Catalytic Cycle.
Step 3: Hydrolysis to 5-Methyl-3-phenyl-4-isoxazolylboronic Acid (6)
  • Hydrolysis Setup: Dissolve the purified pinacol ester (5 ) (assuming 3.15 kg, 10.0 mol) in a mixture of acetone (30 L) and water (10 L) in a 100 L reactor.

  • Acidification: Add 2 N hydrochloric acid (15 L, 30.0 mol, 3.0 equiv).

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The progress can be monitored by the precipitation of the product or by HPLC.

  • Isolation and Purification: Cool the slurry to 0-5°C and stir for 1 hour. Filter the solid product. Wash the filter cake with a copious amount of cold water, followed by a small amount of cold heptane.

  • Drying: Dry the final product 5-Methyl-3-phenyl-4-isoxazolylboronic acid (6) under vacuum at 40°C. Note: Boronic acids can form anhydrides (boroxines) upon heating. Drying should be done carefully at moderate temperatures.

ParameterStage 1 (Carboxylic Acid)Stage 2 (Borylation)
Key Transformation Cyclocondensation/SaponificationDecarboxylative Bromination/Miyaura Borylation
Temperature Control Exotherm at start of heating (60°C). Cooling required for acidification.Crucial for bromination (<10°C). Steady heating for borylation (80-85°C).
Atmosphere AmbientStrictly Inert (N₂) for Borylation Step
Key Safety Concern Handling of NaOH and HCl.Handling NBS. Handling pyrophoric Pd/C if used for filtration. Inert gas safety.
Work-up/Purification Precipitation and filtration.Extraction, filtration through Celite®, and recrystallization of pinacol ester.
Impurity Profile Unreacted starting materials.Dimerized bromo-isoxazole, residual palladium, boronic anhydride (boroxine).
Table 2. Key Process Parameters and Scale-Up Considerations.

Part 3: Analytical Quality Control

Robust analytical methods are essential for ensuring batch-to-batch consistency and validating the process.

TestMethodSpecificationPurpose
Appearance VisualWhite to off-white solidBasic quality check
Identity ¹H NMRConforms to structureStructural confirmation
Purity (Assay) HPLC≥ 98.0%Quantify main component and impurities
Residual Solvents GC-HSPer ICH guidelinesEnsure removal of process solvents
Heavy Metals ICP-MSe.g., Palladium ≤ 10 ppmQuantify residual catalyst
Water Content Karl Fischer≤ 0.5%Control for potential anhydride formation
Table 3. Typical Analytical Specifications for Final Product (6).

Part 4: Safety, Handling, and Environmental Considerations

  • Personal Protective Equipment (PPE): Standard PPE including safety glasses, lab coat, and chemical-resistant gloves is required. For handling large quantities of powders (NBS, KOAc, Pd catalyst), respiratory protection (e.g., N95 respirator or powered air-purifying respirator) is essential.

  • Reagent Hazards:

    • N-Bromosuccinimide (NBS): Corrosive and a strong oxidizer. Handle in a well-ventilated area and avoid contact with skin and eyes.

    • Palladium Catalysts: While the pre-catalyst is air-stable, the active Pd(0) species is pyrophoric. All catalyst residues and filtration media (Celite®) should be quenched carefully with a dilute oxidizing agent (like dilute bleach) before disposal and should never be left to dry in the air.

    • Boronic Acids: Generally considered irritants. Avoid inhalation of dust and skin/eye contact.[7]

  • Waste Management:

    • Aqueous waste streams will be acidic or basic and must be neutralized before disposal.

    • Organic solvent waste should be collected and disposed of according to local regulations.

    • Palladium-containing waste (filters, residues) must be segregated and handled as hazardous heavy metal waste.

Conclusion

The scale-up synthesis of 5-Methyl-3-phenyl-4-isoxazolylboronic acid is a challenging but achievable endeavor. The strategic pathway detailed herein, which leverages stable, crystalline intermediates—notably the carboxylic acid precursor and the pinacol boronate ester—provides a robust and reliable manufacturing process. By understanding the causality behind each procedural step, from the choice of catalyst to the method of purification, researchers and drug development professionals can confidently implement this synthesis, ensuring a consistent and high-quality supply of this critical building block for the advancement of new chemical entities.

References

  • Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]

  • Google Patents. Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride (CN1233634C).
  • National Institutes of Health. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

  • ResearchGate. (PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid. [Link]

  • National Institutes of Health. 5-Methyl-3-phenylisoxazole-4-carboxylic acid. [Link]

  • ACS Publications. Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. [Link]

  • ACS Publications. Oxyboration with and without a Catalyst: Borylated Isoxazoles via B–O σ-Bond Addition. [Link]

  • ACS Publications. Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. [Link]

  • ResearchGate. Suzuki‐Miyaura cross‐coupling reactions of isoxazole‐4‐boronates with... [Link]

  • ACS Publications. Oxyboration with and without a Catalyst: Borylated Isoxazoles via B–O σ-Bond Addition. [Link]

  • ResearchGate. How to purify boronic acids/boronate esters? [Link]

  • National Institutes of Health. Photocatalytic direct borylation of carboxylic acids. [Link]

  • ResearchGate. Decarboxylative Cross-Coupling of Aryl Carboxylic Acids with Arylboronic Acids Using Ag/ZnO Catalyst under Aerobic Conditions in Aqueous Medium. [Link]

  • ResearchGate. Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. [Link]

  • ResearchGate. Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. [Link]

  • RSC Publishing. Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270. [Link]

  • ACS Publications. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 5-Methyl-3-phenyl-4-isoxazolylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with 5-Methyl-3-phenyl-4-isoxazolylboronic acid . This particular substrate, while a valuable building block, presents unique challenges due to its heterocyclic nature. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you improve reaction yields and purity.

Initial Assessment: Understanding the Challenges

5-Methyl-3-phenyl-4-isoxazolylboronic acid is not a simple arylboronic acid. Its isoxazole core introduces complexities that must be addressed for a successful coupling:

  • Lewis Basicity: The nitrogen and oxygen atoms in the isoxazole ring are Lewis basic. They can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1]

  • Electronic Effects: Isoxazoles are electron-deficient heterocycles. This can influence the rate of transmetalation, a key step in the catalytic cycle.[2]

  • Stability: Like many heteroarylboronic acids, this reagent can be susceptible to protodeboronation (replacement of the -B(OH)₂ group with a hydrogen), especially under harsh basic conditions or at elevated temperatures.[3][4][5]

This guide is structured to help you systematically overcome these challenges.

Troubleshooting First Response: Quick Diagnostic Checks

Before embarking on a full re-optimization, it's crucial to rule out common experimental errors. If you are experiencing low to no yield, begin with these fundamental checks.

Q1: My Suzuki coupling reaction failed completely. What are the very first things I should verify?

A1: A zero-yield reaction often points to a fundamental problem with one of the core components or the reaction environment itself.

  • Inert Atmosphere Integrity: This is the most common point of failure. The active Pd(0) catalyst is highly sensitive to oxygen.[5][6] Homocoupling of the boronic acid is a tell-tale sign of oxygen contamination.[5][7]

    • Causality: Oxygen oxidizes the active Pd(0) catalyst to inactive Pd(II) species, breaking the catalytic cycle. It can also promote the oxidative homocoupling of your boronic acid to form a symmetric bi-isoxazole.

    • Action: Ensure your solvent is rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).[8] Assemble your reaction glassware under a positive pressure of an inert gas like argon or nitrogen.

  • Reagent Quality and Stoichiometry:

    • Boronic Acid Integrity: Has your 5-Methyl-3-phenyl-4-isoxazolylboronic acid been stored correctly? Heteroaryl boronic acids can degrade.[5][6] Consider taking a quick ¹H NMR to ensure it hasn't decomposed.

    • Catalyst Activity: Is your palladium source active? Pd(II) precatalysts require in situ reduction to Pd(0). If your catalyst is old or has been exposed to air, it may be inactive.[5] Using a fresh bottle or a robust, air-stable precatalyst is a wise diagnostic step.[5][6]

    • Base Quality: Ensure your base is dry (if using anhydrous conditions) and finely powdered to ensure maximum reactivity.[5]

  • Solubility: Are all reactants, particularly your starting aryl halide, soluble in the chosen solvent system at the reaction temperature? A reaction cannot proceed if the components are not in the same phase.[9] If you observe undissolved starting material, you must address the solvent choice first.

In-Depth Troubleshooting & FAQs

This section addresses specific, common problems encountered with this substrate and provides targeted solutions grounded in mechanistic principles.

Q2: I'm getting a low yield (~10-30%) and see my boronic acid starting material being consumed, but not forming the desired product. What's happening?

A2: This scenario strongly suggests that your boronic acid is being consumed by a non-productive side reaction, most likely protodeboronation .

  • The Cause: Protodeboronation is the hydrolysis of the C-B bond, replacing the boronic acid moiety with a hydrogen atom. This is often accelerated by high temperatures, strong bases, and the presence of water.[3][5] Electron-rich heteroaryl boronic acids are particularly prone to this pathway.[4]

  • Solutions to Minimize Protodeboronation:

    • Switch to a Milder Base: If you are using a strong base like NaOH, KOH, or even K₃PO₄ in an aqueous medium, switch to a milder option. Potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) are excellent choices that can reduce the rate of protodeboronation.[3][10]

      • Causality: KF is thought to activate the boronic acid by forming a more nucleophilic trifluoroborate species in situ, which can transmetalate under less harsh conditions.[10]

    • Employ Anhydrous Conditions: Since water is the proton source for this side reaction, switching to a strictly anhydrous solvent system can be highly effective.[3][5]

      • Recommended Anhydrous System: Toluene or Dioxane with a soluble, non-aqueous base like potassium trimethylsilanolate (TMSOK).[11]

    • Protect the Boronic Acid: Convert the boronic acid into a more stable derivative that slowly releases the active species under the reaction conditions. This keeps the instantaneous concentration of the sensitive free boronic acid low.[12]

      • Pinacol Ester: React the boronic acid with pinacol to form the corresponding boronate ester. These are significantly more stable to protodeboronation.[3]

      • Diethanolamine (DABO) Adduct: Complexing the boronic acid with diethanolamine creates a highly stable, often crystalline solid that can be used directly in the coupling reaction.[5][13] This is an inexpensive and highly effective strategy.

Q3: My reaction is sluggish and stalls at ~50% conversion, even after extended heating. How can I drive it to completion?

A3: A stalled reaction often points to an issue with the catalytic cycle's efficiency, particularly with challenging substrates. The problem likely lies with the catalyst/ligand combination's inability to overcome the activation barriers for this specific transformation.

  • The Cause: Standard ligands like triphenylphosphine (PPh₃) or even dppf may not be suitable for this heteroaromatic system.[14][15] The oxidative addition of your aryl halide might be slow, or the reductive elimination to form the final product could be sterically or electronically disfavored with a suboptimal ligand.

  • Solutions to Accelerate a Sluggish Reaction:

    • Upgrade Your Ligand: This is the most critical variable for challenging couplings. Use bulky, electron-rich biarylphosphine ligands (often called "Buchwald ligands").[5][16]

      • Causality: These ligands promote both the oxidative addition and the final reductive elimination steps. Their steric bulk favors the formation of a monoligated Pd(0) species, which is highly active, while their electron-donating nature increases the electron density on the palladium, facilitating its insertion into the aryl-halide bond.[7][16]

      • Recommended Ligands: Start with XPhos or SPhos . They have a proven track record for coupling heteroaromatic compounds.[16]

    • Choose a More Effective Base: A stronger base can accelerate the transmetalation step. If you are using a mild base like Na₂CO₃, consider switching to potassium phosphate (K₃PO₄).[16]

      • Causality: The base activates the boronic acid, forming a more nucleophilic "ate" complex, which is necessary for the transfer of the organic group to the palladium center.[12] A stronger base can increase the concentration of this active species.

    • Increase Temperature: If you are running the reaction at a lower temperature (e.g., 60-80 °C), a moderate increase to 100-110 °C (solvent permitting) can help overcome the activation energy barrier.[6][8] However, be mindful that higher temperatures can also increase the rate of decomposition and side reactions.[6]

Q4: I am forming the correct product, but it is difficult to purify from a closely-eluting impurity. What is this impurity and how can I avoid it?

A4: The most common side product in Suzuki couplings, other than unreacted starting materials, is the homocoupled boronic acid dimer (5,5'-dimethyl-3,3'-diphenyl-4,4'-biisoxazole).

  • The Cause: Homocoupling is typically caused by the presence of oxygen, which can mediate an oxidative coupling of two boronic acid molecules catalyzed by palladium.[5][7] It can also occur if a Pd(II) precatalyst is used and its reduction to Pd(0) is inefficient, leading to a Pd(II)-mediated pathway.[7]

  • Solutions to Prevent Homocoupling:

    • Rigorous Degassing: As mentioned in Q1, this is paramount. Ensure your inert atmosphere is truly inert.

    • Use a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or using a modern, air-stable precatalyst (e.g., G3 or G4 palladacycles) that cleanly generates the active Pd(0) species can minimize Pd(II)-mediated side reactions.[5]

    • Stoichiometry: Ensure you are not using a large excess of the boronic acid. A ratio of 1.1 to 1.5 equivalents of boronic acid to aryl halide is typical. A larger excess provides more substrate for the homocoupling side reaction.

Data & Parameter Selection

The choices of ligand, base, and solvent are interconnected and crucial for success.

Table 1: Ligand Selection Guide for Isoxazole Couplings
LigandTypeKey CharacteristicsRecommended Use Case
PPh₃ Monodentate PhosphineLow cost, standard ligand.Not recommended for this substrate; often leads to low yields.[14]
Pd(dppf)Cl₂ Bidentate PhosphineRobust, common precatalyst.A reasonable starting point for initial trials, but may be inefficient.[14][15]
SPhos Biaryl PhosphineBulky, electron-rich. Excellent for heteroaryl couplings.[16]First choice for optimization. Highly effective for hindered and electron-deficient substrates.
XPhos Biaryl PhosphineVery bulky and electron-rich.An excellent alternative to SPhos, sometimes superior for very hindered partners.[5]
RuPhos Biaryl PhosphineLess bulky than XPhos but highly active.Good for creating C-N bonds, but also very effective in many C-C couplings.
Table 2: Base and Solvent Compatibility Matrix
BaseToluene / H₂ODioxane / H₂OAnhydrous Toluene / THF
K₂CO₃ Good starting point, but may be too weak for challenging substrates.Standard, widely used conditions. Can be sluggish.[15]Not soluble.
K₃PO₄ Recommended for Buchwald systems. Vigorous stirring is essential.[16]Excellent efficacy, often provides higher yields than carbonates.Insoluble, not recommended.
Cs₂CO₃ Good solubility and reactivity. A strong alternative to K₃PO₄.Highly effective, but more expensive.Limited solubility.
KF Can be effective at minimizing protodeboronation.Can be effective at minimizing protodeboronation.Limited solubility.
TMSOK Not applicable.Not applicable.Excellent choice for anhydrous conditions to prevent protodeboronation.[11]

Visualized Workflows & Mechanisms

The Suzuki Catalytic Cycle & Potential Pitfalls

The diagram below illustrates the fundamental steps of the Suzuki-Miyaura coupling and highlights where issues with 5-Methyl-3-phenyl-4-isoxazolylboronic acid can arise.

Suzuki_Cycle cluster_side Potential Issues with Isoxazole Boronic Acid pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition + Ar-X trans_complex Ar-Pd(II)L₂-Ar' (Transmetalation Product) oa_complex->trans_complex Transmetalation + Ar'-B(OH)₂ + Base inhibition Catalyst Inhibition (N,O-Coordination) oa_complex->inhibition re_start trans_complex->re_start Reductive Elimination product Ar-Ar' (Coupled Product) re_start->pd0 re_start->product oa_start boronic Ar'-B(OH)₂ protodeboronation Protodeboronation (Ar'-H) boronic->protodeboronation + H₂O, Base

Caption: The Suzuki catalytic cycle with potential failure points for isoxazole substrates.

Troubleshooting Workflow for Low Yield

When faced with a low-yielding reaction, follow this logical progression to identify and solve the problem.

Troubleshooting_Workflow start Low Yield (<50%) check_basics Step 1: Verify Basics - Inert Atmosphere - Reagent Purity/Activity - Solubility start->check_basics side_reactions Step 2: Identify Side Reactions - Protodeboronation? - Homocoupling? check_basics->side_reactions Basics OK optimize_core Step 3: Optimize Core Parameters - Ligand (e.g., SPhos) - Base (e.g., K₃PO₄) - Solvent/Temperature side_reactions->optimize_core Side Reactions Addressed protect_boronic Advanced Strategy: Protect Boronic Acid (e.g., Pinacol Ester) side_reactions->protect_boronic Protodeboronation Persists success Improved Yield (>80%) optimize_core->success Optimization Successful protect_boronic->optimize_core

Caption: A systematic workflow for troubleshooting low-yield Suzuki coupling reactions.

Experimental Protocols

Protocol 1: Standard Conditions for Initial Screening

This protocol uses common, robust reagents and serves as a good baseline to test the reactivity of your specific aryl halide.

  • Reaction Setup:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 5-Methyl-3-phenyl-4-isoxazolylboronic acid (1.5 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv, finely powdered).

    • Add the palladium catalyst, for example, Pd(dppf)Cl₂•CH₂Cl₂ (0.05 equiv).

    • Seal the vial with a septum cap.

  • Degassing:

    • Evacuate and backfill the vial with argon or nitrogen three times.

    • Using a syringe, add degassed 1,4-dioxane and degassed water to form a 4:1 solvent mixture (e.g., 4 mL dioxane, 1 mL water for a 0.25 mmol scale reaction).

  • Reaction Execution:

    • Place the vial in a preheated oil bath or heating block at 90 °C.

    • Stir vigorously for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel.[17][18]

Protocol 2: Optimized Conditions for High-Yield Coupling

This protocol employs a modern catalyst system designed for challenging substrates and is more likely to provide high yields.

  • Reaction Setup:

    • In a glovebox or under a positive flow of argon, add the aryl halide (1.0 equiv), 5-Methyl-3-phenyl-4-isoxazolylboronic acid (1.2 equiv), a Buchwald ligand such as SPhos (0.03 equiv), and a palladium source like Pd₂(dba)₃ (0.015 equiv) to an oven-dried vial with a stir bar.

    • Add finely powdered potassium phosphate (K₃PO₄, 3.0 equiv).

    • Seal the vial with a septum cap and remove from the glovebox.

  • Solvent Addition:

    • Add degassed toluene via syringe (to a concentration of ~0.1 M with respect to the aryl halide).

  • Reaction Execution:

    • Place the vial in a preheated oil bath or heating block at 110 °C.

    • Stir vigorously for 4-12 hours. The reaction is often complete much faster than with standard conditions.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Filter the mixture through a short plug of Celite, rinsing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel.

References

Click to expand
  • Neufeldt, S. R., & Sanford, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. arodes.ch. [Link]

  • Israel Journal of Chemistry. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • Harris, E. B. J., et al. (2022). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Publications. [Link]

  • ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. [Link]

  • Scott, J. S., & Jones, A. M. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Myers Group, Harvard University. [Link]

  • Thomas, D. A., et al. (2015). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11138–11147. [Link]

  • Jones, A. M., & Scott, J. S. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6439-6451. [Link]

  • Le, C. M., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis, 12(14), 8433–8440. [Link]

  • Sandiego, C. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF. [Link]

  • ScienceDirect. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]

  • Consensus. (n.d.). What are the key steps involved in the general procedure of the Suzuki reaction?. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 135(34), 12886–12893. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wang, D., et al. (2022). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters, 24(50), 9295–9300. [Link]

  • Shields, J. D., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. RSC Publishing. [Link]

  • Wang, L., et al. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. National Institutes of Health. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]

  • Oberli, M. A., & Buchwald, S. L. (2012). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]

  • Noguchi, H., et al. (2013). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2017). How to hydrolyze ester in presence of isoxazole moiety?. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Suzuki-Miyaura Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

  • Wallace, D. J., et al. (2009). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. PubMed. [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions of 5-Methyl-3-phenyl-4-isoxazolylboronic Acid in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura coupling of 5-Methyl-3-phenyl-4-isoxazolylboronic acid. As a heteroaromatic boronic acid, this reagent presents unique challenges alongside the common hurdles of Suzuki couplings. This document is designed to help you navigate these complexities, optimize your reaction conditions, and achieve high yields of your desired biaryl product.

I. Understanding the Core Reaction and Potential Pitfalls

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide or triflate, catalyzed by a palladium complex. The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[1][2][3] However, the success of this reaction is highly dependent on the stability of the coupling partners and the fine-tuning of the reaction conditions.

With 5-Methyl-3-phenyl-4-isoxazolylboronic acid, we must consider not only the general side reactions of boronic acids but also the intrinsic reactivity of the isoxazole ring.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerated Catalyst Ar-R Ar-R (Product) Reductive_Elimination->Ar-R Base_Activation Base Activation of Boronic Acid Boronate [R-B(OH)3]⁻ Base_Activation->Boronate R-B(OH)2 R-B(OH)2 (5-Methyl-3-phenyl- 4-isoxazolylboronic acid) R-B(OH)2->Base_Activation Boronate->Transmetalation Transmetalating Species

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered when using 5-Methyl-3-phenyl-4-isoxazolylboronic acid in Suzuki couplings.

Q1: My reaction has a low or no yield of the desired product. What are the likely causes and how can I fix it?

This is the most common issue and can stem from several factors. Let's break them down from the most probable to the less common for this specific substrate.

A1: Troubleshooting Low/No Yield

Potential Cause Explanation Recommended Action
1. Protodeboronation This is a common side reaction where the boronic acid is replaced by a hydrogen atom from a proton source (e.g., water) before it can transmetalate to the palladium catalyst.[4] Heteroaryl boronic acids can be particularly susceptible to this.[4]Use anhydrous conditions: Dry your solvents and reagents thoroughly. Use a glovebox or Schlenk line techniques. Choice of base: Use a non-hydroxide base like K₃PO₄, Cs₂CO₃, or K₂CO₃.[5] Ensure the base is finely powdered and anhydrous. Temperature control: Avoid excessively high temperatures, which can accelerate protodeboronation.
2. Catalyst Inactivation The active Pd(0) species can be sensitive to oxygen, leading to the formation of inactive palladium black.[6] The Lewis basic nitrogen on the isoxazole ring could also potentially coordinate to the palladium center, hindering catalytic activity.Rigorous degassing: Degas your solvent by freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[6] Use a robust catalyst system: Consider using a pre-formed catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand like SPhos or XPhos. These ligands can stabilize the catalyst and promote the desired reaction pathway.[5]
3. Ineffective Transmetalation For transmetalation to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[3] If the base is too weak or insoluble, this step can be the rate-limiting factor.Base selection: If weaker carbonates are ineffective, consider a stronger base like K₃PO₄. The choice of base is often solvent-dependent.[5] Solvent system: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) with a small amount of water can sometimes facilitate the formation of the active boronate species. However, be mindful of the increased risk of protodeboronation with excess water.
4. Poor Starting Material Quality Boronic acids can degrade over time, especially if not stored properly under inert and dry conditions. Impurities in either the boronic acid or the aryl halide can also poison the catalyst.Verify starting material integrity: Use fresh, high-purity 5-Methyl-3-phenyl-4-isoxazolylboronic acid and aryl halide.
Q2: I am observing a significant amount of a byproduct with a mass corresponding to the homocoupling of my boronic acid. Why is this happening and how can I prevent it?

A2: Addressing Homocoupling

Homocoupling of the boronic acid to form a bi-isoxazole species is another common side reaction.

Potential Cause Explanation Recommended Action
1. Presence of Oxygen Oxygen can promote the oxidative homocoupling of boronic acids, mediated by the palladium catalyst.[7] This is a strong indication that your reaction is not sufficiently deoxygenated.Improve degassing protocol: As mentioned above, rigorous degassing is crucial. Ensure a continuous inert atmosphere is maintained throughout the reaction.
2. Inefficient Oxidative Addition If the oxidative addition of the aryl halide to the Pd(0) catalyst is slow, the catalyst may preferentially react with the boronic acid, leading to homocoupling.Choice of aryl halide: The reactivity order for aryl halides is generally I > Br > Cl. If using an aryl chloride, a more specialized catalyst system with a highly active ligand (e.g., a Buchwald-type ligand) is often necessary.[8]
Q3: My reaction is producing unexpected byproducts, and I suspect the isoxazole ring is not stable under my reaction conditions. Is this possible?

A3: Investigating Isoxazole Ring Instability

Yes, the isoxazole ring can be susceptible to cleavage under certain conditions, which is a key concern with this substrate.

Potential Cause Explanation Recommended Action
1. N-O Bond Cleavage The nitrogen-oxygen bond in the isoxazole ring is inherently weaker than the other bonds in the ring and can be a site for cleavage, especially under reductive conditions or in the presence of certain transition metals.[9][10] While less common in standard Suzuki conditions, harsh reaction conditions (high temperatures, strongly basic or acidic media) could promote this pathway.Milder reaction conditions: Try to run the reaction at a lower temperature for a longer period. Careful base selection: Avoid very strong bases like alkoxides if possible. K₃PO₄ or Cs₂CO₃ are generally good starting points. Ligand choice: The use of bulky phosphine ligands has been shown to be beneficial in Suzuki couplings of isoxazoles, potentially by sterically shielding the isoxazole ring from unwanted interactions with the metal center and suppressing byproduct formation.[4]
Diagram: Potential Side Reactions

Side_Reactions cluster_suzuki Desired Suzuki Coupling cluster_side Undesired Side Reactions Boronic_Acid 5-Methyl-3-phenyl- 4-isoxazolylboronic acid Product Desired Biaryl Product Boronic_Acid->Product Pd Catalyst, Base Protodeboronation Protodeboronation (5-Methyl-3-phenylisoxazole) Boronic_Acid->Protodeboronation H⁺ source Homocoupling Homocoupling (Bi-isoxazole) Boronic_Acid->Homocoupling O₂, Pd Catalyst Ring_Opening Isoxazole Ring Cleavage (e.g., N-O bond scission) Boronic_Acid->Ring_Opening Harsh Conditions Aryl_Halide Ar-X Aryl_Halide->Product Pd Catalyst, Base

Caption: Desired Suzuki coupling versus potential side reactions.

III. Recommended Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of 5-Methyl-3-phenyl-4-isoxazolylboronic acid. Optimization may be required based on the specific aryl halide used.

Materials:

  • 5-Methyl-3-phenyl-4-isoxazolylboronic acid (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2.5-5 mol%)

  • K₃PO₄ (2.0 equiv, finely powdered and dried)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, 5-Methyl-3-phenyl-4-isoxazolylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

IV. References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. Retrieved from [Link]

  • PubMed. (2018, April 3). Palladium-Catalyzed Asymmetric Allylic Alkylation of 4-Substituted Isoxazolidin-5-ones: Straightforward Access to β2,2 -Amino Acids. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Asymmetric Allylic Alkylation of 4-Substituted Isoxazolidin-5-ones: Straightforward Access to β 2,2 -Amino Acids | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers. Retrieved from [Link]

  • ResearchGate. (n.d.). N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Allylic C-H Acetoxylation with a 4,5-Diazafluorenone-Ligated Palladium Catalyst: A Ligand-Based Strategy To Achieve Aerobic Catalytic Turnover. Retrieved from [Link]

  • PMC - NIH. (2014, September 16). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Retrieved from [Link]

  • Journal of Materials Chemistry (RSC Publishing). (n.d.). 3-Phenyl-4-acyl-5-isoxazolonate complex of Tb3+ doped into poly-β-hydroxybutyrate matrix as a promising light-conversion molecular device. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Catalytically-Active Palladium Nanoparticles Stabilized by Triazolylbiferrocenyl-Containing Polymers. Retrieved from [Link]

  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • PMC - NIH. (n.d.). Allylic C–H Acetoxylation with a 4,5-Diazafluorenone-Ligated Palladium Catalyst: A Ligand-Based Strategy to Achieve Aerobic Catalytic Turnover. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles | Request PDF. Retrieved from [Link]

  • PMC - NIH. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • PMC - NIH. (n.d.). The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Retrieved from [Link]

  • AN PharmaTech Co Ltd. (n.d.). 5-Methyl-3-phenyl-4-isoxazolylboronic acid|491876-01-8. Retrieved from [Link]

  • Semantic Scholar. (2014, March 15). Palladium(II) complexes bearing 2-(1H-imidazol/oxazol-2-yl)-pyridines: Synthesis, structures and ligand effects in Suzuki-Miyaura cross-coupling. Retrieved from [Link]

  • Semantic Scholar. (1999, May 1). Palladium-imidazol-2-ylidene complexes as catalysts for facile and efficient Suzuki cross-coupling reactions of aryl chlorides with arylboronic acids. Retrieved from [Link]

Sources

Technical Support Center: Purification of 5-Methyl-3-phenyl-4-isoxazolylboronic Acid Coupling Products

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of Suzuki-Miyaura coupling products derived from 5-Methyl-3-phenyl-4-isoxazolylboronic acid. The unique electronic properties and steric profile of this isoxazole-based building block, crucial in many pharmaceutical programs, can introduce specific challenges in post-reaction workup and purification. This document is designed to provide both mechanistic understanding and practical, field-proven solutions to these challenges.

Part 1: Troubleshooting Guide

This section addresses common purification problems in a direct question-and-answer format, explaining the root cause and providing detailed, step-by-step protocols for resolution.

Issue 1: My final product is contaminated with unreacted 5-Methyl-3-phenyl-4-isoxazolylboronic acid.

This is one of the most common issues, arising from the use of excess boronic acid to drive the reaction to completion or from incomplete conversion. The polarity of the boronic acid can often be similar to that of the desired biaryl product, complicating chromatographic separation.

Primary Cause Analysis
  • Chemical Properties: Boronic acids are weakly acidic and can exhibit high polarity, leading to tailing on silica gel and co-elution with polar products.

  • Reaction Stoichiometry: Using a large excess (e.g., >1.5 equivalents) of the boronic acid can overwhelm the purification capacity.

Solution 1: Optimized Aqueous Workup (Base Wash)

The most effective strategy is to exploit the acidic nature of the boronic acid to separate it from the neutral organic product before chromatography. By washing the crude reaction mixture with a base, the boronic acid is converted to its highly water-soluble boronate salt.

Experimental Protocol: Alkaline Extraction

  • Cool the completed reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent in which your product is soluble (e.g., Ethyl Acetate, Dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a 1M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). Two washes are recommended.

  • Causality Check: The boronic acid (R-B(OH)₂) reacts with the base to form a sodium boronate salt (R-B(OH)₃⁻Na⁺), which partitions into the aqueous layer.[1]

  • Separate the layers. If emulsions form, a small amount of brine can be added to break them.

  • Wash the organic layer with water, followed by brine, to remove any residual base.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Analyze the resulting crude material by TLC or LC-MS to confirm the removal of the boronic acid before proceeding with chromatography.

Solution 2: Recrystallization

If the desired coupling product is a solid, recrystallization can be an excellent method to remove residual boronic acid, which will often remain in the mother liquor.[2][3]

Experimental Protocol: Recrystallization

  • Dissolve the crude solid in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes).

  • Allow the solution to cool slowly to room temperature to form well-defined crystals.

  • Further cool the flask in an ice bath to maximize precipitation.

  • Isolate the crystals by vacuum filtration, washing them with a small amount of cold solvent.[2]

  • Dry the crystals under vacuum.

Decision Workflow for Boronic Acid Removal

start Crude Product with Unreacted Boronic Acid is_solid Is the product a solid? start->is_solid base_wash Perform Alkaline Wash (e.g., 1M NaOH) is_solid->base_wash No recrystallize Attempt Recrystallization is_solid->recrystallize Yes check_purity2 Check Purity (TLC/LCMS) base_wash->check_purity2 check_purity1 Check Purity (TLC/LCMS) recrystallize->check_purity1 check_purity1->base_wash Still Impure end Pure Product check_purity1->end Purity OK chromatography Proceed to Column Chromatography check_purity2->chromatography chromatography->end

Caption: Decision tree for removing unreacted boronic acid.

Issue 2: The purified product contains a homocoupled dimer of the isoxazolylboronic acid.

Homocoupling is a common side reaction in Suzuki couplings that produces a symmetrical biaryl (R-R) from two molecules of the organoboron reagent.

Primary Cause Analysis
  • Mechanism: This side reaction is primarily mediated by palladium(II) species and is often exacerbated by the presence of oxygen in the reaction mixture.[4][5] If the reduction of the Pd(II) precatalyst to the active Pd(0) state is inefficient, or if the Pd(0) is re-oxidized, the resulting Pd(II) can catalyze the homocoupling pathway.[4]

  • Reaction Conditions: Inadequate degassing of solvents and reagents is a major contributor.

Solution 1: Reaction Condition Optimization

Preventing the formation of the impurity is the best strategy.

  • Thorough Degassing: Before adding the palladium catalyst, thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-30 minutes. A subsurface sparge is highly effective.[5]

  • Use of Pd(0) Sources: Employ a reliable Pd(0) source like Pd(PPh₃)₄ or use a modern pre-catalyst that cleanly generates the active Pd(0) species in situ.

  • Mild Reducing Agents: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without interfering with the main catalytic cycle.[5]

Solution 2: Purification Strategy

The homocoupled dimer (5,5'-dimethyl-3,3'-diphenyl-4,4'-biisoxazole) is typically non-polar and rigid. It can usually be separated from the desired, often more polar, product by silica gel chromatography.

Chromatography Tips:

  • Use a non-polar solvent system (e.g., Hexanes/Ethyl Acetate or Toluene/Hexanes).

  • The homocoupled product will typically have a higher Rf than the desired cross-coupled product.

Table 1: Factors Influencing Boronic Acid Homocoupling
FactorCondition Promoting HomocouplingCondition Suppressing HomocouplingRationale
Atmosphere Presence of OxygenInert Atmosphere (N₂ or Ar)Oxygen can re-oxidize Pd(0) to Pd(II), which promotes homocoupling.[4]
Catalyst State High concentration of Pd(II)Efficient generation of Pd(0)The primary catalytic cycle requires Pd(0); Pd(II) drives the side reaction.[5]
Additives NoneMild reducing agent (e.g., K-formate)Reduces residual Pd(II) back to the active Pd(0) state.[5]
Issue 3: My product is dark-colored and shows baseline streaking in NMR, indicating palladium contamination.

Residual palladium is a critical impurity, especially in drug development, and its removal is mandatory. It often presents as a fine black powder (Pd(0)) or soluble colored species.

Primary Cause Analysis
  • Catalyst Agglomeration: The active Pd(0) catalyst can agglomerate during the reaction to form insoluble palladium black.

  • Soluble Species: Some Pd(II) species or catalyst decomposition products can remain soluble in the organic phase.

Solution 1: Filtration Through an Adsorbent Pad

This is the first and most common step to remove the bulk of heterogeneous palladium.

Experimental Protocol: Celite Filtration

  • After the reaction is complete, allow the mixture to cool.

  • Prepare a small plug in a fritted funnel or pipette by adding a layer of sand (optional), followed by a 2-3 cm layer of Celite.

  • Wet the Celite pad with the reaction solvent.

  • Carefully pass the entire crude reaction mixture through the Celite pad, collecting the filtrate.[6][7]

  • Rinse the pad with additional fresh solvent to ensure all the product is collected.

  • This filtrate can then be taken through an aqueous workup as described previously.

Solution 2: Use of Scavenger Resins

For removing the final traces of soluble palladium to meet regulatory requirements (<10 ppm), scavenger resins are highly effective.

  • Mechanism: These are typically polymer-bound materials functionalized with groups that have a high affinity for palladium, such as thiols or amines.[7]

  • Procedure: The crude product solution is stirred with the scavenger resin for a period (a few hours to overnight) and then filtered. The palladium remains bound to the solid resin.

Workflow for Palladium Removal

start Crude Reaction Mixture (Post-Reaction) celite_filtration Filter through Celite Pad start->celite_filtration workup Aqueous Workup celite_filtration->workup check_color Is solution colorless and Pd level acceptable? workup->check_color scavenger Treat with Scavenger Resin (e.g., Thiol-based) check_color->scavenger No end Palladium-Free Product check_color->end Yes final_filtration Filter to Remove Resin scavenger->final_filtration final_filtration->end

Sources

preventing protodeboronation of 5-Methyl-3-phenyl-4-isoxazolylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methyl-3-phenyl-4-isoxazolylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges and frequently asked questions, with a particular focus on mitigating the undesired side reaction of protodeboronation. Our goal is to provide you with the foundational knowledge and actionable protocols to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern with 5-Methyl-3-phenyl-4-isoxazolylboronic acid?

A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This process converts your valuable boronic acid into the corresponding des-borylated compound (in this case, 5-methyl-3-phenylisoxazole), rendering it inactive for subsequent cross-coupling reactions like the Suzuki-Miyaura coupling. This undesired side reaction leads to reduced yields of your target molecule and complicates purification by introducing a significant byproduct.[1][2]

The propensity for a boronic acid to undergo protodeboronation is highly dependent on its structure and the reaction conditions.[1] Heteroaromatic boronic acids, such as our isoxazolyl derivative, can be particularly susceptible due to the electronic nature of the heterocyclic ring.

Q2: I am observing significant formation of 5-methyl-3-phenylisoxazole in my Suzuki-Miyaura reaction. What are the primary causes?

A2: The observation of your des-borylated byproduct strongly suggests that protodeboronation is outcompeting your desired cross-coupling reaction. Several factors in your reaction setup could be contributing to this issue:

  • Base-Mediated Decomposition: Many cross-coupling reactions require a base, which can also catalyze protodeboronation.[2][3] The base reacts with the boronic acid to form a more reactive boronate anion, which can then be protonated by a proton source (like water) in the reaction mixture.[1][3]

  • Aqueous Conditions: The presence of water, often introduced with the base or as a co-solvent, provides a ready source of protons for the protodeboronation reaction.[4]

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation, especially during prolonged reaction times.

  • Slow Catalytic Turnover: If your palladium catalyst's turnover is slow, the boronic acid spends more time in the reactive environment under basic and heated conditions, increasing the likelihood of its decomposition before it can participate in the catalytic cycle.[1]

Troubleshooting Guide: Minimizing Protodeboronation

This section provides a systematic approach to troubleshooting and optimizing your reaction conditions to suppress protodeboronation.

Issue 1: High Levels of Protodeboronation with Aqueous Base

Your reaction shows >20% of the protodeboronated byproduct when using bases like K₂CO₃ or Cs₂CO₃ in an aqueous co-solvent system.

Root Cause Analysis:

The combination of a strong base and a protic solvent (water) creates an ideal environment for the base-catalyzed protodeboronation pathway. The isoxazole ring's electronic properties may further activate the C-B bond towards protonolysis under these conditions.

Solutions & Experimental Protocols:

1. Choice of Base and Solvent System: The selection of a less nucleophilic base and minimizing water content can significantly reduce protodeboronation.

Parameter Standard Condition (High Protodeboronation) Recommended Modification Rationale
Base K₂CO₃, Cs₂CO₃, NaOHK₃PO₄, KF, Organic bases (e.g., triethylamine, DBU)Weaker, non-hydroxide generating bases can be less aggressive in promoting protodeboronation.[4]
Solvent Dioxane/H₂O, Toluene/H₂OAnhydrous solvents (e.g., dry THF, Dioxane, Toluene)Eliminating the primary proton source (water) is a highly effective strategy.[2]

Experimental Protocol 1: Anhydrous Suzuki-Miyaura Coupling

  • To a dry, argon-purged reaction vessel, add 5-Methyl-3-phenyl-4-isoxazolylboronic acid (1.0 eq.), your aryl halide (1.2 eq.), and anhydrous K₃PO₄ (2.0 eq.).

  • Add your chosen palladium catalyst and ligand (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Add anhydrous dioxane (or toluene) via syringe.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

2. Protecting the Boronic Acid Moiety: Converting the boronic acid to a more stable derivative, such as a boronate ester, can prevent premature decomposition. Pinacol esters are a common choice.[4]

Experimental Protocol 2: In-situ or Pre-formed Pinacol Ester

  • (Optional, Pre-formation) In a separate flask, dissolve 5-Methyl-3-phenyl-4-isoxazolylboronic acid and pinacol (1.1 eq.) in a suitable solvent like toluene or THF. Heat to reflux with a Dean-Stark trap to remove water.

  • Use the resulting pinacol boronate ester in your Suzuki-Miyaura reaction under standard conditions. The ester provides increased stability.[4]

A more advanced strategy involves using N-methyliminodiacetic acid (MIDA) boronates. These are highly stable, crystalline solids that slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[1][5][6]

Issue 2: Protodeboronation Persists Even Under Anhydrous Conditions

Even after switching to anhydrous solvents and a non-aqueous base, you still observe the formation of the des-borylated isoxazole.

Root Cause Analysis:

If protodeboronation persists, it suggests that either your desired coupling reaction is unusually slow, or there are other proton sources in your reaction. Trace amounts of water in reagents or solvents can be a culprit. Additionally, some organic bases or ligands might act as proton donors at elevated temperatures.

Solutions & Experimental Protocols:

1. Accelerate the Cross-Coupling Reaction: The most effective way to prevent a side reaction is to ensure the desired reaction is significantly faster.[1]

Parameter Standard Condition Recommended Modification Rationale
Catalyst/Ligand Pd(PPh₃)₄More active catalyst systems (e.g., Pd₂(dba)₃ with bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos)Advanced ligands can dramatically increase the rate of oxidative addition and reductive elimination, leading to faster product formation.[7]
Additives NoneAddition of copper(I) or silver(I) salts (e.g., CuI, Ag₂O)These additives can act as co-catalysts or promoters, accelerating the transmetalation step of the catalytic cycle.[1]

Experimental Protocol 3: Enhanced Catalytic System

  • To a dry, argon-purged reaction vessel, add 5-Methyl-3-phenyl-4-isoxazolylboronic acid (1.0 eq.), your aryl halide (1.2 eq.), and K₃PO₄ (2.0 eq.).

  • Add Pd₂(dba)₃ (1-2 mol%) and a suitable phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Add anhydrous solvent (e.g., toluene or CPME).

  • Heat the reaction and monitor its progress. A significant increase in reaction rate should be observed.

2. Scrutinize Reagent and Solvent Purity:

  • Ensure all solvents are freshly distilled from an appropriate drying agent.

  • Dry bases like K₃PO₄ or KF in a vacuum oven before use.

  • Ensure starting materials are anhydrous.

Visualizing the Problem and Solution

To better understand the competing reaction pathways, consider the following workflow diagram.

G cluster_0 Reaction Environment cluster_1 Reaction Pathways cluster_2 Products BoronicAcid 5-Methyl-3-phenyl-4- isoxazolylboronic acid Suzuki Desired Suzuki-Miyaura Cross-Coupling BoronicAcid->Suzuki Fast & Efficient Catalysis Protodeboronation Undesired Protodeboronation BoronicAcid->Protodeboronation Slow Catalysis, Aqueous/Protic Conditions, High Temperature ArylHalide Ar-X ArylHalide->Suzuki Base Base (e.g., K2CO3) Base->Suzuki Base->Protodeboronation Solvent Solvent (e.g., Dioxane/H2O) Solvent->Protodeboronation Proton Source Catalyst Pd(0) Catalyst Catalyst->Suzuki CoupledProduct Desired Biaryl Product Suzuki->CoupledProduct SideProduct 5-Methyl-3-phenylisoxazole (Byproduct) Protodeboronation->SideProduct

Caption: Competing pathways for 5-Methyl-3-phenyl-4-isoxazolylboronic acid.

This diagram illustrates the critical choice point for the boronic acid in the reaction mixture. The goal of optimization is to direct the flux entirely towards the desired Suzuki-Miyaura coupling pathway.

Mechanistic Insight: Why is Protodeboronation Favored Under Basic Conditions?

Understanding the mechanism provides a clearer picture of why the troubleshooting steps outlined above are effective.

G cluster_0 Base-Catalyzed Protodeboronation start R-B(OH)₂ Boronic Acid boronate [R-B(OH)₃]⁻ Boronate Anion start->boronate + OH⁻ (from Base + H₂O) boronate->start - OH⁻ (Equilibrium) transition Protonolysis Transition State boronate->transition + H₂O (Proton Source) end R-H Protodeboronated Product transition->end boric_acid B(OH)₃ transition->boric_acid

Caption: Simplified mechanism of base-catalyzed protodeboronation.

As shown, the reaction proceeds through a boronate intermediate, which is more susceptible to protonolysis than the neutral boronic acid.[1][3] By controlling the base and minimizing the proton source (water), you can effectively suppress the formation of this reactive intermediate and slow down the undesired pathway.

We trust this guide will be a valuable resource in your research. Should you have further questions or require additional support, please do not hesitate to contact our technical services team.

References

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and Waste-Free Protocol for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Arylboronic Acids with Aryl Chlorides in Organic Solvents. Angewandte Chemie International Edition, 47(15), 2876–2879.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 53(5), 935–946. Available at: [Link]

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Available at: [Link]

  • Organic Chemistry Portal. Protodeboronations. Available at: [Link]

  • Molloy, J. J., Seath, C. P., West, M. J., McLaughlin, C., Fazakerley, N. J., Kennedy, A. R., ... & Lloyd-Jones, G. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. Available at: [Link]

  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Base-Catalyzed Aryl-B(OH)2 Protodeboronation: A Mechanistic Investigation. Angewandte Chemie International Edition, 55(42), 13244-13248. (This reference is related to the JACS paper and provides foundational mechanistic details.) Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridylboronic Acids and 2-Pyridylboronate Esters. Angewandte Chemie International Edition, 47(27), 5075–5078.
  • Carrow, B. P., & Hartwig, J. F. (2011). A Mechanistic Investigation of the Suzuki-Miyaura Cross-Coupling of 2-Pyridylboronates. Journal of the American Chemical Society, 133(7), 2116–2119. (This provides mechanistic insights relevant to heteroaryl boronic acids.)
  • Li, C., Sotorrios, L., Boaler, P. J., Olikauskas, V., Amico, M., García-Domínguez, A., ... & Lloyd-Jones, G. C. (2020). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 142(47), 20045–20055. Available at: [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6461–6463. Available at: [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: Catalyst Deactivation in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Reactions involving heteroaryl boronic acids, such as 5-Methyl-3-phenyl-4-isoxazolylboronic acid, are crucial for the synthesis of pharmacologically active compounds. However, these substrates often present unique challenges, most notably the deactivation of the palladium catalyst, which can lead to stalled reactions, low yields, and the formation of undesirable byproducts. This technical support center provides a comprehensive guide to understanding, diagnosing, and overcoming catalyst deactivation in this specific context.

Section 1: Frequently Asked Questions (FAQs)
Q1: What is catalyst deactivation in the context of a Suzuki-Miyaura reaction?

A: Catalyst deactivation refers to the loss of catalytic activity of the palladium complex during the reaction. Instead of cycling through the catalytic steps (oxidative addition, transmetalation, reductive elimination) continuously, the palladium species falls out of the cycle.[3][4] The most common visual indicator is the formation of a black precipitate, colloquially known as "palladium black," which is essentially agglomerated, inactive elemental palladium.[5] This process reduces the concentration of the active catalyst, slowing or halting the reaction. Other deactivation pathways include ligand degradation or the formation of stable, off-cycle palladium complexes.[6][7]

Q2: Why might reactions with 5-Methyl-3-phenyl-4-isoxazolylboronic acid be particularly susceptible to catalyst issues?

A: Heteroaryl boronic acids, especially those containing nitrogen and oxygen like the isoxazole moiety, introduce specific challenges:

  • Lewis Basicity: The nitrogen atom in the isoxazole ring can act as a Lewis base and coordinate to the palladium center. This can sometimes poison the catalyst by occupying a coordination site needed for the catalytic cycle to proceed.[3]

  • Protodeboronation: Heteroaryl boronic acids can be prone to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the nucleophilic partner.[8][9] This process can be catalyzed by the base or even the metal catalyst itself and is often exacerbated at higher temperatures.[8][10]

  • Electronic Effects: The electronic properties of the isoxazole ring can influence the rates of the key steps in the catalytic cycle, potentially creating a bottleneck where deactivation pathways can compete more effectively.

Q3: What are the primary visual and analytical signs of catalyst deactivation?

A:

  • Visual Observation: The most common sign is the formation of a fine black or dark brown precipitate (palladium black) in the reaction mixture, which indicates that the Pd(0) has agglomerated and is no longer catalytically active.[5] A healthy, active reaction often maintains a homogeneous, yellowish, or reddish-brown color.

  • Reaction Monitoring (TLC/LC-MS): If reaction progress stalls—meaning starting materials are no longer being consumed and product is no longer being formed—it is a strong indicator of catalyst "death." This is often observed after an initial period of reactivity.

  • Side Product Formation: An increase in byproducts from protodeboronation (the isoxazole without the boronic acid) or homocoupling of the boronic acid suggests that the desired cross-coupling pathway is being outcompeted, often due to a compromised catalyst.[3]

Section 2: Troubleshooting Guide - Diagnosis and Solutions

This guide provides a structured approach to troubleshooting common issues. The logical flow for diagnosis is visualized below.

G Start Reaction Failure (Low Yield / Stalled) Check_Conditions Verify Core Reaction Conditions (Temp, Time, Degassing) Start->Check_Conditions Check_Reagents Assess Reagent Quality (Solvent, Base, Boronic Acid) Start->Check_Reagents Check_Catalyst Evaluate Catalyst System (Pd Source, Ligand) Start->Check_Catalyst Side_Products Analyze Side Products (Homocoupling, Protodeboronation) Check_Conditions->Side_Products Check_Reagents->Side_Products Check_Catalyst->Side_Products Solution_Conditions Optimize Conditions: - Lower Temperature - Screen Solvents/Bases Side_Products->Solution_Conditions Temp sensitive? Solution_Reagents Improve Reagents: - Use Anhydrous Solvent - Use Fresh Boronic Acid / Trifluoroborate Salt Side_Products->Solution_Reagents Protodeboronation? Solution_Catalyst Change Catalyst System: - Use Pd(0) Precatalyst - Screen Bulky/Electron-Rich Ligands Side_Products->Solution_Catalyst Pd Black? Solution_Side_Products Address Specific Side Reaction: - Rigorous Degassing - Use KF instead of Strong Base Side_Products->Solution_Side_Products Homocoupling? Success Successful Coupling Solution_Conditions->Success Solution_Reagents->Success Solution_Catalyst->Success Solution_Side_Products->Success

Caption: Troubleshooting workflow for catalyst deactivation.

Problem 1: Low or No Conversion from the Start
  • Question: My reaction shows minimal to no product formation even after several hours. How do I diagnose the cause?

  • Answer & Solutions: This issue often points to a fundamental problem with one of the core components of the reaction.

    • Inactive Catalyst: The Pd(II) precatalyst may not be reducing to the active Pd(0) species.

      • Causality: Many common precatalysts like Pd(OAc)₂ or PdCl₂(dppf) require in-situ reduction to Pd(0) to enter the catalytic cycle. If this step is inefficient, the reaction never truly begins.

      • Solution: Switch to a Pd(0) source like Pd₂(dba)₃ or a modern, pre-formed Pd(0) precatalyst (e.g., those from the Buchwald or Nolan groups). These systems do not require an activation step and can lead to more reliable initiation.[8]

    • Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), leading to the formation of homocoupled products and preventing the cross-coupling cycle.[3]

      • Causality: Pd(0) complexes, particularly those with phosphine ligands, are highly sensitive to oxidation.

      • Solution: Ensure rigorous degassing of the solvent and reaction vessel. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes before adding the catalyst and other reagents.[11]

    • Inappropriate Base or Solvent: The base is crucial for activating the boronic acid for transmetalation.[12][13] If the base is too weak, insoluble, or incompatible with the substrate, this key step will fail.

      • Causality: Transmetalation requires the formation of a boronate species (-B(OH)₃⁻), which is more nucleophilic than the neutral boronic acid.[14]

      • Solution: Screen a variety of bases and solvent systems. A common starting point is an inorganic base like K₂CO₃ or Cs₂CO₃ in a solvent mixture like Dioxane/Water or Toluene/Water. For base-sensitive substrates, a milder base like KF can be effective.[12]

Problem 2: Reaction Stalls Prematurely
  • Question: The reaction proceeds initially but stops before the limiting reagent is fully consumed, often with visible palladium black formation. What is happening?

  • Answer & Solutions: This is a classic symptom of catalyst deactivation during the reaction, where the catalyst has a limited lifetime under the reaction conditions.

    • Ligand Choice & Decomposition: The ligand stabilizes the palladium nanoparticles and modulates their reactivity. Insufficiently bulky or electron-rich ligands may fail to prevent the palladium atoms from agglomerating into palladium black.

      • Causality: Bulky ligands promote the final reductive elimination step, which regenerates the active Pd(0) catalyst, thus speeding up the catalytic cycle and reducing the time the catalyst spends in vulnerable states.[3] Electron-rich ligands facilitate the initial, often rate-limiting, oxidative addition step.[15]

      • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, IMes).[15][16][17] These are designed to promote efficient catalysis and prevent aggregation.

    • High Temperature: While heat can increase reaction rates, it also accelerates catalyst decomposition pathways and side reactions like protodeboronation.

      • Causality: Thermal energy can overcome the stabilizing effect of ligands, leading to catalyst agglomeration. Side reactions also have their own activation energies and become more competitive at higher temperatures.

      • Solution: Run the reaction at the lowest temperature that provides a reasonable rate (e.g., 60-80 °C instead of >100 °C). The use of highly active modern catalyst systems often allows for reactions to be run at room temperature.[16]

Problem 3: Significant Formation of Side Products
  • Question: My main product is contaminated with significant amounts of homocoupled boronic acid (isoxazole-isoxazole) and/or protodeboronated starting material (5-methyl-3-phenylisoxazole). How can I suppress these pathways?

  • Answer & Solutions: These side reactions compete with the desired cross-coupling and point to specific imbalances in the catalytic cycle.

    • Protodeboronation: This is the loss of the boron group, which can be base- or metal-catalyzed.

      • Causality: Heteroaryl boronic acids are often unstable, especially in the presence of strong aqueous bases and high temperatures.[9][10]

      • Solution:

        • Use a Milder Base: Switch from strong bases like K₃PO₄ or Cs₂CO₃ to KF or K₂CO₃.

        • Minimize Water: While some water is often necessary, excess water can promote hydrolysis and protodeboronation.

        • Use a More Stable Boron Reagent: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[9][10] These reagents are significantly more resistant to protodeboronation and are now widely used for challenging couplings.[9]

    • Homocoupling: This is the coupling of two boronic acid molecules.

      • Causality: This side reaction is often promoted by the presence of oxygen, which can generate Pd(II) species that facilitate the homocoupling pathway.[3]

      • Solution: As mentioned previously, rigorous degassing of the reaction mixture is the most effective way to prevent homocoupling. Using a direct Pd(0) source can also help, as it avoids starting with a Pd(II) precatalyst.

Section 3: Key Mechanisms and Deactivation Pathways

A fundamental understanding of the reaction mechanism is critical for effective troubleshooting.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established cycle involving Pd(0) and Pd(II) intermediates.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-X (Oxidative Addition Adduct) pd0->oa_complex label_oa Oxidative Addition (R¹-X) tm_complex R¹-Pd(II)L₂-R² (Transmetalation Product) oa_complex->tm_complex label_tm Transmetalation (R²-B(OH)₂ + Base) tm_complex->pd0 R¹-R² (Product) label_re Reductive Elimination

Caption: The Suzuki-Miyaura catalytic cycle.

Common Catalyst Deactivation Pathways

Several pathways can divert the palladium from the productive cycle.

Deactivation_Pathways Active_Catalyst Active Pd(0)Lₙ Catalytic_Cycle Productive Catalytic Cycle Active_Catalyst->Catalytic_Cycle Aggregation Aggregation (Pd Black) Active_Catalyst->Aggregation Poor Ligand Stabilization Oxidation Oxidation by O₂ Active_Catalyst->Oxidation Ligand_Degradation Ligand Degradation or Dissociation Ligand_Degradation->Aggregation Leads to

Caption: Common catalyst deactivation pathways.

Section 4: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of 5-Methyl-3-phenyl-4-isoxazolylboronic acid with an aryl bromide.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv).

    • Add 5-Methyl-3-phenyl-4-isoxazolylboronic acid (1.2 mmol, 1.2 equiv).

    • Add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere:

    • Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to create an inert atmosphere.

  • Solvent Addition and Degassing:

    • Add the solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio, 5 mL).

    • Bubble argon through the stirred mixture for 20-30 minutes to thoroughly degas the solution.

  • Catalyst Addition:

    • Under a positive flow of argon, quickly add the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and the ligand if required (e.g., SPhos, 0.06 mmol, 6 mol%). Note: If using a pre-formed catalyst like Pd(SPhos) G3, a separate ligand is not needed.

  • Reaction:

    • Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80 °C).

    • Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

  • Workup:

    • Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Table 1: Recommended Catalyst Systems for Challenging Couplings
Palladium SourceLigandTypical Loading (mol%)Key Advantages
Pd(OAc)₂SPhos / XPhos1-3% Pd, 2-6% LigandHighly active for aryl chlorides, allows lower temperatures.[16]
Pd₂(dba)₃P(t-Bu)₃1-2% Pd, 2-4% LigandGood for electron-rich and hindered substrates.
PdCl₂(dppf)(None)2-5%A reliable, general-purpose catalyst, though sometimes less active.
Buchwald G3/G4 Precatalysts(Built-in)1-3%Air-stable, highly active, and easy to handle.
PEPPSI-IPr(Built-in)2-5%NHC-based catalyst, very robust and effective for heteroaryl couplings.
References
  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Poisoning and deactivation of palladium catalysts - SciSpace. [Link]

  • Bulky ligands promote palladium-catalyzed protodeboronation - The Matter Blotter. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC - NIH. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Request PDF - ResearchGate. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]

  • Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing). [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH. [Link]

  • Effect of Catalysis on the Stability of Metallic Nanoparticles: Suzuki Reaction Catalyzed by PVP-Palladium Nanoparticles | Journal of the American Chemical Society. [Link]

  • Decomposition of Al2O3-Supported PdSO4 and Al2(SO4)3 in the Regeneration of Methane Combustion Catalyst - MDPI. [Link]

  • β-Hydride elimination - Wikipedia. [Link]

  • Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor - MDPI. [Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Organometallics - ACS Publications. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. [Link]

  • The Suzuki Reaction - Chem 115 Myers. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. [Link]

  • Pd-Catalyzed C–H Activation vs β-H Elimination: An Experimental and Computational Insight into the Reactivity of Tertiary Alkylamines | ACS Catalysis. [Link]

  • Palladium Catalyzed Decomposition of Hydrogen Peroxide in Alkaline Medium. [Link]

  • Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. a - ResearchGate. [Link]

  • Characterisation of the deactivation of platinum and palladium supported on activated carbon used as hydrodechlorination catalysts | Request PDF - ResearchGate. [Link]

  • Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates | The Journal of Organic Chemistry - ACS Publications. [Link]

  • The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions - MDPI. [Link]

  • Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines - Organic Chemistry Portal. [Link]

  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed. [Link]

  • Ligands and/or Catalysts Used in Coupling Reactions. (Ref. 25) - ResearchGate. [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. [Link]

  • Decomposition Pathways of Homogeneous Catalysts | Request PDF - ResearchGate. [Link]

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchGate. [Link]

  • β-Hydride Elimination in Palladium-Catalyzed Reactions - sioc-journal.cn. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - ACS Publications. [Link]

  • Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions | Journal of the American Chemical Society. [Link]

  • Elucidating the Significance of β-Hydride Elimination and the Dynamic Role of Acid/Base Chemistry in a Palladium-Catalyzed Aerobic Oxidation of Alcohols - NIH. [Link]

  • Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls | Request PDF - ResearchGate. [Link]

  • Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate. [Link]

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Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 5-Methyl-3-phenyl-4-isoxazolylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Methyl-3-phenyl-4-isoxazolylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we move beyond standard protocols to provide in-depth, field-proven insights into optimizing reaction times and troubleshooting common issues encountered with this specific, and sometimes challenging, isoxazole derivative.

Introduction: The Challenge of Isoxazole Boronic Acids

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation.[1] However, heteroaryl boronic acids, particularly electron-deficient systems like isoxazoles, can present unique challenges.[2][3] 5-Methyl-3-phenyl-4-isoxazolylboronic acid is prone to instability, often leading to competitive protodeboronation, which can significantly impact reaction efficiency and time.[2] This guide provides a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or stalling completely. What's the first thing to check?

A1: The most common culprit is the degradation of the boronic acid. Ensure your 5-Methyl-3-phenyl-4-isoxazolylboronic acid is fresh or has been stored under inert conditions at low temperature. If in doubt, consider converting it to a more stable MIDA boronate or a potassium trifluoroborate salt, which are less susceptible to protodeboronation.[2]

Q2: I'm observing significant homocoupling of my boronic acid. What causes this and how can I prevent it?

A2: Homocoupling is often triggered by the presence of oxygen in the reaction mixture. It is crucial to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.

Q3: Can I use any palladium catalyst for this coupling?

A3: While many palladium sources can work, for challenging substrates like substituted isoxazoles, pre-catalysts, especially those incorporating bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos), are highly recommended.[2][3] These can dramatically accelerate the reaction and improve yields.

Q4: Is there a "best" base for this reaction?

A4: The choice of base is critical. For isoxazole boronic acids, a moderately strong inorganic base is often a good starting point. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently effective. The base activates the boronic acid, facilitating the crucial transmetalation step.[4]

Q5: Does the order of addition of reagents matter?

A5: Yes, it can. It is generally good practice to add the palladium catalyst and ligand to the mixture of the aryl halide, boronic acid, and base before adding the degassed solvent. This can help to ensure the rapid formation of the active catalytic species.

Troubleshooting Guide: From Slow Reactions to Unwanted Side Products

This section provides a structured approach to diagnosing and solving common problems encountered during the Suzuki-Miyaura coupling of 5-Methyl-3-phenyl-4-isoxazolylboronic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive catalyst. 2. Degradation of boronic acid (protodeboronation). 3. Insufficiently strong base. 4. Low reaction temperature.1. Use a fresh palladium source or a pre-catalyst. 2. Use fresh boronic acid or convert to a MIDA boronate.[2] 3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. 4. Increase the reaction temperature in 10-20°C increments.
Slow Reaction Time (> 12 hours) 1. Steric hindrance on coupling partners. 2. Inefficient ligand. 3. Suboptimal solvent choice.1. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos).[2][3] 2. Screen different phosphine ligands. 3. Try a different solvent system, such as dioxane/water or toluene/water.
Formation of Protodeboronated Isoxazole 1. Presence of water and/or acidic protons. 2. Prolonged reaction time at high temperature.1. Use anhydrous solvents and ensure the base is sufficiently strong to neutralize any acidic protons. 2. Optimize the reaction to proceed faster by increasing catalyst loading or using a more active catalyst/ligand system.
Homocoupling of Aryl Halide 1. Inefficient transmetalation step.1. Ensure the base is effectively activating the boronic acid. 2. Increase the amount of boronic acid (e.g., to 1.5 equivalents).

Optimizing Reaction Parameters for Speed and Yield

The following table summarizes the key parameters that can be adjusted to optimize the coupling of 5-Methyl-3-phenyl-4-isoxazolylboronic acid.

ParameterRecommendation for OptimizationRationale
Palladium Source Start with Pd(PPh₃)₄ or PdCl₂(dppf). For faster reactions, use a palladacycle pre-catalyst like XPhos-Pd-G2.[2][3]Pre-catalysts provide a more direct route to the active Pd(0) species, accelerating the catalytic cycle.
Ligand Buchwald-type biaryl phosphine ligands (XPhos, SPhos, RuPhos).These bulky, electron-rich ligands promote both oxidative addition and reductive elimination, speeding up the overall reaction.
Base Screen K₂CO₃, K₃PO₄, and Cs₂CO₃.The base is crucial for activating the boronic acid for transmetalation.[4] The optimal base depends on the specific substrates and solvent.
Solvent A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, DMF/H₂O).The aqueous phase is often necessary for the base to function effectively and to facilitate the formation of the active boronate species.
Temperature Start at 80°C and increase to 100-120°C if the reaction is slow. Microwave heating can significantly reduce reaction times.[2]Higher temperatures increase the rate of all steps in the catalytic cycle.
Boronic Acid Stability If protodeboronation is an issue, convert the boronic acid to its MIDA boronate ester.[2]MIDA boronates are more stable and release the boronic acid slowly under the reaction conditions, minimizing degradation.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of 5-Methyl-3-phenyl-4-isoxazolylboronic acid with an aryl bromide.

Reagents & Equipment:

  • 5-Methyl-3-phenyl-4-isoxazolylboronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating plate/oil bath or microwave reactor

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add 5-Methyl-3-phenyl-4-isoxazolylboronic acid, the aryl bromide, and the base.

  • Seal the vessel and evacuate and backfill with inert gas three times.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100°C with vigorous stirring. For microwave-assisted reactions, a temperature of 120°C for 20-30 minutes is a good starting point.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Boronic Acid Activation Pd0 Pd(0)Ln PdII R1-Pd(II)Ln-X Pd0->PdII Oxidative Addition OxiAdd Oxidative Addition (R1-X) PdII_R1R2 R1-Pd(II)Ln-R2 PdII->PdII_R1R2 Transmetalation Trans Transmetalation (R2-B(OH)3-) PdII_R1R2->Pd0 Reductive Elimination Product R1-R2 PdII_R1R2->Product RedElim Reductive Elimination BoronicAcid R2-B(OH)2 Borate [R2-B(OH)3]- BoronicAcid->Borate Base Base (e.g., OH-) Base->Borate Borate->PdII Enters Cycle Troubleshooting_Workflow Start Low Yield or Slow Reaction? Check_Boronic_Acid Check Boronic Acid Stability (Protodeboronation?) Start->Check_Boronic_Acid Use_MIDA Use MIDA Boronate or Increase Equivalents Check_Boronic_Acid->Use_MIDA Yes Check_Catalyst Review Catalyst/Ligand System Check_Boronic_Acid->Check_Catalyst No Use_Buchwald Switch to Bulky, Electron-Rich Ligand (e.g., XPhos) Check_Catalyst->Use_Buchwald Inefficient Check_Conditions Assess Reaction Conditions Check_Catalyst->Check_Conditions Optimal Increase_Temp Increase Temperature/ Use Microwave Check_Conditions->Increase_Temp Change_Base Screen Different Bases (K3PO4, Cs2CO3) Check_Conditions->Change_Base

Caption: A decision tree for troubleshooting common issues.

References

  • Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. The Journal of Organic Chemistry. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. PubMed. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. [Link]

  • Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Organic Chemistry Portal. [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. National Institutes of Health. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. SciSpace. [Link]

  • Suzuki coupling of 5-iodovanillin with 4-methylphenylboronic acid experiment. ResearchGate. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. National Institutes of Health. [Link]

  • Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Organic Chemistry Portal. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

  • Synthesis of 5-aryl-1-methyl-4-nitroimidazoles 5a-f via Suzuki coupling. ResearchGate. [Link]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. National Institutes of Health. [Link]

  • Suzuki‐Miyaura cross‐coupling reactions of isoxazole‐4‐boronates with... ResearchGate. [Link]

  • Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. PubMed. [Link]

  • Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. National Institutes of Health. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. SpringerLink. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in Suzuki Reactions with Isoxazolylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of isoxazolylboronic acids in Suzuki-Miyaura cross-coupling reactions. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to solve challenges and optimize your synthetic outcomes.

Isoxazoles are valuable heterocycles in medicinal chemistry, and the Suzuki-Miyaura reaction is a powerful tool for their incorporation into complex molecules. However, the unique electronic properties of the isoxazole ring and the inherent instability of the corresponding boronic acid can lead to frustratingly low yields. This guide is designed to diagnose and resolve these common issues.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with an isoxazolylboronic acid has failed or is giving very low yield. What are the most likely causes?

When a Suzuki coupling involving an isoxazolylboronic acid underperforms, the issue typically stems from one of three primary sources:

  • Degradation of the Boronic Acid : Isoxazolylboronic acids, like many electron-deficient heteroaryl boronic acids, are highly susceptible to a side reaction called protodeboronation. This process cleaves the carbon-boron bond, converting your crucial coupling partner back into the simple, unreactive isoxazole, which is often the main byproduct observed in a failed reaction.[1][2][3]

  • Catalyst Deactivation or Inhibition : The Lewis-basic nitrogen atom within the isoxazole ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1] Furthermore, standard issues like the presence of oxygen can degrade the active Pd(0) catalyst, leading to the formation of inactive palladium oxides or homocoupling byproducts.[4][5]

  • Suboptimal Reaction Conditions : The delicate balance between activating the boronic acid for transmetalation and preventing its decomposition is highly sensitive to the choice of base, solvent, and temperature.[4] An overly aggressive base/solvent system (e.g., a strong aqueous base) can dramatically accelerate protodeboronation.[6][7]

A logical troubleshooting process begins with identifying which of these factors is the primary contributor to the low conversion.

Q2: I'm observing a large amount of the simple, uncoupled isoxazole in my crude NMR. What is happening and how do I stop it?

This is the classic signature of protodeboronation . This destructive side reaction replaces the boronic acid group with a hydrogen atom from a proton source (typically water or alcohol) in the reaction mixture, effectively destroying your nucleophilic partner.[3] The reaction is often catalyzed by the very base intended to facilitate the Suzuki coupling.[6][8]

Protodeboronation

Strategies to Mitigate Protodeboronation:

  • Employ Strictly Anhydrous Conditions : This is the most direct approach. The removal of water, the primary proton source, can significantly slow the rate of protodeboronation.[1]

    • Use anhydrous solvents (e.g., dry dioxane, toluene, or THF).

    • Use a dry, finely powdered anhydrous base (e.g., K₃PO₄, CsF, KF).[9]

    • Ensure all glassware is rigorously dried.

  • Switch to a Milder or Non-Aqueous Base : Strong bases in aqueous media are particularly detrimental.[10] Cesium fluoride (CsF) or potassium fluoride (KF) are excellent choices as they are effective bases for Suzuki couplings but are less prone to promoting rapid protodeboronation.[11][12]

  • Use a More Stable Boronic Acid Derivative : Converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) or an N-methyliminodiacetic acid (MIDA) boronate can protect it from degradation until it is needed in the catalytic cycle.[3][13] Diethanolamine adducts are also highly effective, crystalline, and air-stable solids that can be used directly in the coupling reaction.[4][14]

Q3: How do I choose the right Palladium catalyst and ligand for this specific coupling?

The catalyst system's role is to facilitate the reaction without being inhibited by the starting materials. For electron-deficient heteroaryls like isoxazole, the choice of ligand is particularly important.

  • Ligand Selection : Electron-rich and sterically bulky monodentate phosphine ligands are often the most successful. These ligands promote the crucial, often rate-limiting, oxidative addition step and facilitate the final reductive elimination.[15][16] They also help prevent catalyst deactivation by the isoxazole nitrogen. Excellent starting points are the Buchwald dialkylbiaryl phosphines.

  • Precatalyst Choice : Modern palladium precatalysts are generally preferred over traditional sources like Pd(PPh₃)₄ or Pd₂(dba)₃. Precatalysts offer greater air and moisture stability, well-defined ligand:palladium ratios, and more reliable initiation of the active Pd(0) species, leading to more reproducible results.[9][17]

Catalyst / PrecatalystRecommended LigandCommon Application & Notes
Buchwald Precatalysts (Self-ligated)XPhos Pd G3/G4 : A robust, general-purpose choice for many heteroaryl couplings.[9]
SPhos Pd G3/G4 : Often shows excellent activity for coupling heteroaryl chlorides and bromides.[12]
Standard Pd Sources dppf (1,1'-Bis(diphenylphosphino)ferrocene)[Pd(dppf)Cl₂] : A classic, reliable catalyst for a range of couplings.[11][18]
cBRIDP Can be effective for particularly challenging or sterically hindered couplings.
tBu₃P (Tri-tert-butylphosphine)A very electron-rich ligand, often effective at low catalyst loadings.

Caption: Table 1: Recommended Palladium Catalysts/Ligands for Isoxazole Couplings.

Q4: What is the best base and solvent combination to minimize boronic acid decomposition?

The ideal base and solvent system will activate the boronic acid to form the boronate species required for transmetalation without providing a favorable environment for protodeboronation.[8][19] As discussed, this generally means avoiding water.

BaseRecommended Solvent(s)Characteristics & Best Use Case
K₃PO₄ (Potassium Phosphate)Dioxane, Toluene, THFAn excellent, general-purpose anhydrous base. Strong enough for most couplings but minimizes protodeboronation.[9]
KF (Potassium Fluoride)Dioxane, DMSOA milder base, particularly useful when base-sensitive functional groups are present.[11][20]
CsF (Cesium Fluoride)Isopropanol, DioxaneHighly effective for minimizing protodeboronation with sensitive heteroaryl boronic acids.[12]
Cs₂CO₃ (Cesium Carbonate)Dioxane, Toluene, DMFA strong base often used in anhydrous conditions when K₃PO₄ is insufficient. Can sometimes improve yields.[21]
K₂CO₃ (Potassium Carbonate)Toluene/Water, Dioxane/WaterUse with caution. A common choice but the aqueous phase can significantly promote protodeboronation of sensitive substrates.[9]

Caption: Table 2: Guide to Selecting Base and Solvent Systems.

Troubleshooting Workflows & Protocols

When initial attempts fail, a systematic approach is necessary. The following decision tree and protocols provide a structured path to optimize your reaction.

Troubleshooting_Workflow

Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling under Anhydrous Conditions

This protocol is designed as a robust starting point to minimize protodeboronation.

  • Preparation : To a flame-dried Schlenk flask, add the isoxazolylboronic acid (1.2 equiv.), aryl halide (1.0 equiv.), and finely powdered anhydrous K₃PO₄ (2.5 equiv.).

  • Inert Atmosphere : Seal the flask with a septum. Evacuate and backfill with argon or nitrogen. Repeat this cycle 3-5 times.

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition : Add anhydrous, degassed solvent (e.g., Dioxane or Toluene, to a concentration of ~0.1 M with respect to the aryl halide) via syringe.

  • Reaction : Place the flask in a preheated oil bath at 90-110 °C and stir vigorously for 4-16 hours.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS to check for the consumption of the aryl halide.

  • Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography.

Protocol 2: Preparation and Use of a Diethanolamine Adduct for Enhanced Stability

This procedure creates a stable, solid form of the boronic acid that is resistant to decomposition upon storage and can be used directly in the coupling reaction.[4][14]

  • Adduct Formation :

    • In a vial, dissolve the isoxazolylboronic acid (1.0 equiv.) in a minimal amount of dichloromethane or THF.

    • Add diethanolamine (1.0 equiv.) dropwise while stirring.

    • A white precipitate will typically form. Stir the resulting slurry for 15-20 minutes.

    • Isolate the white solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Suzuki Coupling with the Adduct :

    • Follow the general procedure in Protocol 1, but use the prepared diethanolamine-boronate adduct (1.2 equiv.) in place of the boronic acid.

    • Crucially , a protic co-solvent is often required to release the boronic acid in situ. A mixture like Dioxane/H₂O (10:1) with a base like K₃PO₄ or K₂CO₃ is a good starting point for this method. While this re-introduces water, the slow release of the boronic acid from the stable adduct often prevents large-scale protodeboronation before coupling can occur.

Suzuki_Cycle

References

  • Carrow, B. P., & Hartwig, J. F. (2011). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society. Available at: [Link]

  • Li, Z., et al. (2020). Room Temperature Anhydrous Suzuki–Miyaura Polymerization Enabled by C−S Bond Activation. Angewandte Chemie International Edition. Available at: [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Chemistry – A European Journal. Available at: [Link]

  • Velcicky, J., et al. (2011). Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling-Isoxazole Fragmentation. Journal of the American Chemical Society. Available at: [Link]

  • Corbet, J-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Technologies. Chemical Reviews. (While this is a general reference, the principles of ligand effects on oxidative addition are discussed). A related article on practical aspects is available at: [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Suzuki–Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications. Available at: [Link]

  • Velcicky, J., et al. (2011). Palladium-catalyzed cyanomethylation of aryl halides through domino Suzuki coupling-isoxazole fragmentation. PubMed. Available at: [Link]

  • Wolfe, J. P., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Lebleu, T., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – A European Journal. Available at: [Link]

  • Wang, D., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]

  • Vitale, P., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. ResearchGate. Available at: [Link]

  • Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]

  • Carrow, A. B., & Nozaki, K. (2012). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Singh, B., et al. (2013). Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase... ResearchGate. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. Available at: [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Zhang, Y., et al. (2021). Optimization of the Suzuki–Miyaura cross-coupling reaction condition... ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Syed, M. A. (2017). Response to "Suzuki coupling Reaction's yield is very low...". ResearchGate. Available at: [Link]

  • Hussain, F. H. S. (2018). Response to "Why can't I achieve good yields for this Suzuki reaction?". ResearchGate. Available at: [Link]

  • Reddit r/chemistry. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Reddit. Available at: [Link]

  • Li, S., et al. (2023). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production... ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction... Journal of the American Chemical Society. Available at: [Link]

  • OChemUCI. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

  • Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides... Journal of the American Chemical Society. Available at: [Link]

Sources

effect of temperature on 5-Methyl-3-phenyl-4-isoxazolylboronic acid stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methyl-3-phenyl-4-isoxazolylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the successful application of this reagent in your experimental workflows. Here, we address common questions and challenges related to the stability of this compound, with a particular focus on the impact of temperature.

Troubleshooting Guide

This section is dedicated to resolving specific issues you may encounter during your experiments.

Q1: My Suzuki-Miyaura coupling reaction using 5-Methyl-3-phenyl-4-isoxazolylboronic acid is resulting in low yields. Could temperature be the culprit?

A1: Yes, temperature is a critical factor that can significantly impact the stability of 5-Methyl-3-phenyl-4-isoxazolylboronic acid and, consequently, the yield of your Suzuki-Miyaura coupling reaction. The primary degradation pathway for many arylboronic acids is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This process is often accelerated at elevated temperatures.

Causality Explained:

  • Protodeboronation: This is a hydrolytic process that converts your active boronic acid into the corresponding inactive arene (5-methyl-3-phenylisoxazole). The reaction is Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃.[1][3]

  • Temperature Dependence: Like most chemical reactions, the rate of protodeboronation increases with temperature. If your reaction requires heating, the boronic acid may be degrading over the course of the experiment, reducing its effective concentration and leading to lower yields. One of the earliest reports on protodeboronation demonstrated this effect, where phenylboronic acid was converted to benzene in water at 140-150 °C.[2]

  • Structural Considerations: The electron-rich nature of the isoxazole ring in your specific boronic acid can influence its susceptibility to protodeboronation. While detailed studies on this particular molecule are not widely published, the general principles of heteroaryl boronic acid stability apply.

Troubleshooting Steps:

  • Reagent Quality Check: Before troubleshooting the reaction conditions, ensure the integrity of your starting material. Visually inspect the boronic acid for any signs of decomposition, such as a change in color or texture.

  • Optimize Reaction Temperature: If possible, screen for lower reaction temperatures that still afford a reasonable reaction rate for your specific substrate.

  • Minimize Reaction Time: Prolonged reaction times at elevated temperatures will increase the extent of degradation. Monitor your reaction progress closely (e.g., by TLC or LC-MS) and work it up as soon as it reaches completion.

  • Use of Anhydrous Solvents: While water is often necessary for the Suzuki-Miyaura coupling mechanism, using rigorously dried solvents can help minimize hydrolytic decomposition prior to the key catalytic steps.

  • Consider a Boronic Ester: In some cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can mitigate premature degradation.

Q2: I have been storing my 5-Methyl-3-phenyl-4-isoxazolylboronic acid at room temperature. Is this appropriate?

A2: Room temperature storage is generally not recommended for arylboronic acids, including 5-Methyl-3-phenyl-4-isoxazolylboronic acid. Over time, exposure to ambient temperature and humidity can lead to gradual degradation.

Best Practices for Storage:

Storage ConditionRecommendationRationale
Temperature Store at 2-8 °C. For long-term storage, -20 °C is preferable.Lower temperatures significantly slow down the rate of potential degradation pathways like protodeboronation and oxidation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).This minimizes oxidation of the boronic acid.
Container Use a tightly sealed container.This prevents the ingress of moisture, which is a key reactant in hydrolytic decomposition.

For related isoxazole carboxylic acids, safe handling and storage in a dry, cool, and well-ventilated place are advised.[4]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the stability and handling of 5-Methyl-3-phenyl-4-isoxazolylboronic acid.

Q1: What are the primary mechanisms of thermal degradation for 5-Methyl-3-phenyl-4-isoxazolylboronic acid?

A1: The two main temperature-dependent degradation pathways for arylboronic acids are protodeboronation and thermal decomposition.

  • Protodeboronation: As detailed in the troubleshooting section, this is a common degradation route in the presence of water, and its rate is accelerated by heat.[1][2]

  • Thermal Decomposition: At higher temperatures, boronic acids can undergo dehydration to form boroxines (cyclic anhydrides).[5] While this is a reversible process upon addition of water, at very high temperatures, irreversible decomposition can occur. For some related isoxazole derivatives, decomposition has been observed at elevated temperatures.[6]

The following diagram illustrates the key temperature-influenced degradation pathways:

G A 5-Methyl-3-phenyl-4- isoxazolylboronic acid B Protodeboronation (Hydrolysis) A->B H₂O, ΔT D Thermal Decomposition (Dehydration) A->D ΔT C 5-Methyl-3-phenylisoxazole B->C E Boroxine (Trimer) D->E

Caption: Key temperature-dependent degradation pathways for 5-Methyl-3-phenyl-4-isoxazolylboronic acid.

Q2: How can I monitor the stability of my 5-Methyl-3-phenyl-4-isoxazolylboronic acid sample over time?

A2: Several analytical techniques can be employed to assess the purity and stability of your boronic acid.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a widely used method for separating and quantifying the boronic acid from its potential degradation products.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor for the appearance of the protodeboronated product (5-methyl-3-phenylisoxazole). ¹¹B NMR is particularly useful for observing changes in the chemical environment of the boron atom, which can indicate degradation.[7]

  • Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique offers higher resolution and sensitivity for detecting and identifying degradation products.[7]

Q3: Are there any visual cues that indicate my 5-Methyl-3-phenyl-4-isoxazolylboronic acid has degraded?

A3: While analytical methods are the most reliable way to assess purity, some visual changes may suggest degradation. These include:

  • Change in color: A noticeable change from its initial color may indicate the formation of impurities.

  • Clumping or stickiness: This could be a sign of moisture absorption, which can facilitate hydrolytic degradation.

  • Insolubility: If the compound becomes difficult to dissolve in solvents in which it was previously soluble, this may be due to the formation of insoluble polymeric byproducts.

Experimental Protocol: Assessing Thermal Stability

This protocol provides a general framework for evaluating the stability of 5-Methyl-3-phenyl-4-isoxazolylboronic acid at a specific temperature.

Objective: To quantify the extent of degradation of 5-Methyl-3-phenyl-4-isoxazolylboronic acid in a given solvent at a set temperature over time.

Materials:

  • 5-Methyl-3-phenyl-4-isoxazolylboronic acid

  • Solvent of choice (e.g., a mixture of an organic solvent and water to mimic reaction conditions)

  • Internal standard (a stable compound that does not react under the experimental conditions)

  • HPLC or UPLC-MS system

  • Thermostatically controlled heating block or oil bath

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of 5-Methyl-3-phenyl-4-isoxazolylboronic acid and the internal standard and dissolve them in the chosen solvent to create a stock solution of known concentration.

  • Time Zero (T=0) Sample: Immediately analyze an aliquot of the stock solution by HPLC or UPLC-MS to determine the initial purity and the peak area ratio of the boronic acid to the internal standard.

  • Incubation: Place the remainder of the stock solution in the heating block or oil bath set to the desired temperature.

  • Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the solution, cool it to room temperature, and analyze it by HPLC or UPLC-MS.

  • Data Analysis: For each time point, calculate the percentage of remaining 5-Methyl-3-phenyl-4-isoxazolylboronic acid relative to the T=0 sample, using the internal standard to correct for any variations in injection volume. Plot the percentage of remaining boronic acid versus time to determine the degradation rate at that temperature.

G cluster_prep Preparation cluster_analysis Analysis A Prepare Stock Solution (Boronic Acid + Internal Standard) B T=0 Analysis (HPLC/UPLC-MS) A->B C Incubate at ΔT A->C F Data Analysis (Degradation Rate) B->F D Time-Point Sampling C->D Regular Intervals E Time-Point Analysis (HPLC/UPLC-MS) D->E E->F

Caption: Experimental workflow for assessing the thermal stability of 5-Methyl-3-phenyl-4-isoxazolylboronic acid.

By understanding the factors that influence the stability of 5-Methyl-3-phenyl-4-isoxazolylboronic acid and implementing the appropriate handling, storage, and experimental procedures, you can enhance the reliability and success of your research.

References

  • Black, A. P., & Aldous, L. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1335–1347. [Link]

  • Chandra, N., Srikantamurthy, G. J., Vishalakshi, B., Jeyaseelan, K., Umesha, K. B., & Mahendra, M. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(5), o897. [Link]

  • Black, A. P., & Aldous, L. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1335–1347. [Link]

  • Chandra, N., Srikantamurthy, G. J., Vishalakshi, B., Jeyaseelan, K., Umesha, K. B., & Mahendra, M. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • Cox, P. A., Reid, M., & Leach, A. G. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(30), 9557–9567. [Link]

  • Agency for Toxic Substances and Disease Registry. (2010). Toxicological Profile for Boron. [Link]

  • Çakal, E. (2011). EFFECTS OF BORON COMPOUNDS ON THERMAL DEGRADATION BEHAVIOUR OF POLYMERS INVOLVING ESTER LINKAGES. [Link]

  • Karmakar, S., & Gudmundsson, K. S. (2020). Photolysis of 5-Azido-3-Phenylisoxazole at Cryogenic Temperature: Formation and Direct Detection of a Nitrosoalkene. Molecules, 25(15), 3467. [Link]

  • Farhat, A., Ahmad, F., & Arafat, H. (2013). Analytical techniques for boron quantification supporting desalination processes-- A review. Desalination, 310, 9–17. [Link]

  • Wang, S., Jing, X., & Si, J. (2014). High char yield of aryl boron-containing phenolic resins: The effect of phenylboronic acid on the thermal stability and carbonization of phenolic resins. Polymer Degradation and Stability, 109, 208-216. [Link]

  • Cox, P. A., Reid, M., & Leach, A. G. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. [Link]

Sources

Technical Support Center: Suzuki-Miyaura Coupling of 5-Methyl-3-phenyl-4-isoxazolylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methyl-3-phenyl-4-isoxazolylboronic acid in Suzuki-Miyaura cross-coupling reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize the formation of the undesired homocoupling byproduct, thereby maximizing the yield and purity of your target compound. Our approach is grounded in mechanistic principles and field-proven strategies to ensure the robustness and reproducibility of your synthetic protocols.

Understanding the Challenge: The Predisposition to Homocoupling

5-Methyl-3-phenyl-4-isoxazolylboronic acid is a valuable building block in medicinal chemistry. However, its successful application in Suzuki-Miyaura coupling can be hampered by a competing side reaction: the homocoupling of the boronic acid to form a symmetrical bi-isoxazole impurity. This side reaction not only consumes the starting material and reduces the yield of the desired product but also complicates purification.

The propensity for homocoupling is influenced by several factors, primarily the presence of palladium(II) species and oxygen.[1][2][3][4] This guide will dissect the causative factors and provide actionable strategies to mitigate this issue.

Troubleshooting Guide & FAQs

Here, we address common issues encountered during the Suzuki-Miyaura coupling of 5-Methyl-3-phenyl-4-isoxazolylboronic acid.

Question 1: I am observing a significant amount of a homocoupled byproduct in my reaction. What are the likely causes?

Answer: The formation of a homocoupled byproduct from your 5-Methyl-3-phenyl-4-isoxazolylboronic acid is a common issue and typically points to one or more of the following factors:

  • Presence of Oxygen: Dissolved oxygen in your reaction mixture can promote the homocoupling of boronic acids.[1][2][4] Oxygen can reoxidize the active Pd(0) catalyst to Pd(II), which is a key mediator of the homocoupling pathway.[1][3]

  • Incomplete Reduction of the Palladium Pre-catalyst: Many Suzuki-Miyaura reactions start with a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that needs to be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the residual Pd(II) can catalyze the homocoupling of your boronic acid.[1][3]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the relative rates of the desired cross-coupling versus the undesired homocoupling.

Question 2: How can I effectively remove oxygen from my reaction setup?

Answer: Rigorous exclusion of oxygen is critical to suppress homocoupling.[1] Here are some effective techniques:

  • Inert Gas Sparging: Bubbling an inert gas, such as argon or nitrogen, through your solvent for 15-30 minutes before adding the catalyst is a highly effective method for removing dissolved oxygen. A subsurface sparge, where the gas is introduced below the solvent surface, is particularly efficient.[1]

  • Freeze-Pump-Thaw Cycles: For highly sensitive reactions, performing three to five freeze-pump-thaw cycles on the reaction mixture (before adding the catalyst) can reduce oxygen levels even further.

  • Maintaining an Inert Atmosphere: Throughout the reaction, maintain a positive pressure of an inert gas (e.g., using a balloon or a nitrogen line connected to a bubbler) to prevent air from entering the reaction vessel.

Question 3: I am using a Pd(II) pre-catalyst. How can I ensure its complete reduction to Pd(0) and minimize its participation in homocoupling?

Answer: Minimizing the concentration of free Pd(II) is a key strategy.[1][5] Consider the following approaches:

  • Use of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to reduce any residual Pd(II) to Pd(0) without interfering with the main catalytic cycle.[1][5]

  • Choice of Catalyst: Using a Pd(0) pre-catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) can circumvent the need for in-situ reduction, though these catalysts can be more sensitive to air. Alternatively, heterogeneous catalysts like palladium on carbon (Pd/C) or palladium black can also be effective and may offer simpler removal post-reaction.[1]

Question 4: What is the role of the base in minimizing homocoupling, and which base should I choose?

Answer: The base plays a crucial role in the Suzuki-Miyaura reaction by activating the boronic acid for transmetalation.[6][7] An appropriate choice of base can accelerate the desired cross-coupling, thus outcompeting the homocoupling side reaction.

  • Mechanism of Activation: The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[6][7]

  • Base Selection: The optimal base is often substrate-dependent. For 5-Methyl-3-phenyl-4-isoxazolylboronic acid, a moderately strong inorganic base is a good starting point.

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are commonly used and effective bases for a wide range of Suzuki couplings.

    • Potassium Phosphate (K₃PO₄): This can be a good choice, particularly for challenging couplings.

    • Organic Bases: Stronger organic bases like sodium tert-butoxide (NaOtBu) can be effective but may not be compatible with all functional groups.

  • Weak Bases: Very weak bases may not activate the boronic acid sufficiently, leading to slow cross-coupling and potentially more time for side reactions to occur.

Question 5: Can the choice of solvent and temperature impact the extent of homocoupling?

Answer: Yes, both solvent and temperature are critical parameters to optimize.

  • Solvent Systems: A mixture of an organic solvent and water is often employed in Suzuki reactions.[8]

    • Common Solvents: Toluene, dioxane, tetrahydrofuran (THF), and dimethoxyethane (DME) are frequently used organic solvents.

    • Role of Water: The presence of water can help to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.

  • Temperature: The reaction temperature should be high enough to promote the desired cross-coupling at a reasonable rate but not so high that it accelerates decomposition or side reactions. A typical starting point is 80-100 °C. If homocoupling is significant, it may be beneficial to screen lower temperatures.

Recommended Protocol for Minimizing Homocoupling

This protocol is a starting point and may require optimization for your specific coupling partner.

Materials:

  • 5-Methyl-3-phenyl-4-isoxazolylboronic acid

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene and Water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction vessel (e.g., round-bottom flask) with a condenser and magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 5-Methyl-3-phenyl-4-isoxazolylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Solvent Addition and Degassing: Add the organic solvent (e.g., toluene) and water (a common ratio is 4:1 to 10:1 organic solvent to water). Sparge the mixture with argon or nitrogen for 20-30 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (typically 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary and Visualization

Table 1: Influence of Reaction Parameters on Homocoupling

ParameterCondition Favoring Cross-CouplingCondition Favoring HomocouplingRationale
Atmosphere Inert (Argon, Nitrogen)Air (Oxygen)Oxygen promotes the formation of Pd(II), which catalyzes homocoupling.[1][4]
Catalyst Pd(0) source, Heterogeneous PdHigh concentration of Pd(II)Pd(II) is a key intermediate in the homocoupling pathway.[1][3]
Base Optimal strength for boronic acid activationToo weak or excessively strongAn appropriate base accelerates the desired transmetalation, outcompeting homocoupling.[6][7]
Temperature Lowest effective temperatureExcessively high temperaturesHigher temperatures can sometimes accelerate side reactions.

Diagram 1: Simplified Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Ar-X OxAdd->ArPdX Transmetalation Transmetalation ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr_prime [Ar'-B(OH)₃]⁻ Transmetalation->ArPdAr_prime ArPdAr_prime->Pd0 Ar-Ar' RedElim Reductive Elimination Product Ar-Ar' RedElim->Product ArX Ar-X BoronicAcid Ar'-B(OH)₂ + Base Homocoupling_Pathway cluster_pathway Homocoupling Side Reaction PdII Pd(II)X₂ Trans1 First Transmetalation ArPdX Ar-Pd(II)-X PdII->ArPdX Ar-B(OH)₂ Trans1->ArPdX Trans2 Second Transmetalation ArPdAr Ar-Pd(II)-Ar ArPdX->ArPdAr Ar-B(OH)₂ Trans2->ArPdAr RedElim Reductive Elimination Pd0 Pd(0) ArPdAr->Pd0 Ar-Ar HomocoupledProduct Ar-Ar RedElim->HomocoupledProduct BoronicAcid1 Ar-B(OH)₂ + Base BoronicAcid2 Ar-B(OH)₂ + Base

Caption: Undesired homocoupling pathway mediated by Pd(II).

References

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development, 11(2), 353-358. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Angewandte Chemie International Edition, 47(26), 4855-4858. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. [Link]

  • ResearchGate. (2015). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. [Link]

  • ACS Publications. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

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Technical Support Center: Workup Procedures for Reactions Involving 5-Methyl-3-phenyl-4-isoxazolylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Methyl-3-phenyl-4-isoxazolylboronic acid. This document provides in-depth, field-proven insights into the workup and purification procedures for reactions utilizing this versatile building block, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. Our goal is to move beyond simple step-by-step instructions and provide a framework of chemical logic to empower you to troubleshoot and optimize your specific experimental context.

Section 1: Understanding the Chemistry of the Workup

The successful isolation of a target molecule after a reaction hinges on a well-designed workup procedure. For reactions involving 5-Methyl-3-phenyl-4-isoxazolylboronic acid, the workup must achieve three primary goals:

  • Separation of the desired product from the reaction solvent and soluble inorganic salts.

  • Removal of excess boronic acid and its by-products (e.g., homocoupled dimers).

  • Purging of the palladium catalyst and any associated ligands or their oxides.

A key challenge is that the properties of the desired product are often similar to those of the starting materials and by-products, necessitating a chemically-informed strategy. Furthermore, the isoxazole ring itself can exhibit sensitivity to certain conditions, particularly strong bases, which adds a layer of complexity to the procedure.[1]

Section 2: Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the workup and purification of products derived from 5-Methyl-3-phenyl-4-isoxazolylboronic acid.

Q1: What is the standard workup procedure after a Suzuki coupling reaction?

A1: A general, robust workup procedure serves as an excellent starting point. The core principle is to use liquid-liquid extraction to partition the desired organic product from the aqueous-soluble inorganic salts and excess boronic acid.

A generalized protocol involves cooling the reaction mixture, diluting it with an organic solvent (like ethyl acetate or dichloromethane), and washing it with an aqueous solution.[2][3] The choice of aqueous wash is critical and is discussed in the following questions.

Below is a visual workflow for a standard workup.

G start Reaction Mixture (Post-Reaction) cool Cool to Room Temperature start->cool dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) cool->dilute filter Optional: Filter through Celite (Removes Pd/solids) dilute->filter transfer Transfer to Separatory Funnel filter->transfer wash Aqueous Wash (See FAQs for specifics) transfer->wash separate Separate Layers wash->separate extract_aq Extract Aqueous Layer with Organic Solvent (2x) separate->extract_aq Aqueous combine_org Combine Organic Layers separate->combine_org Organic extract_aq->combine_org wash_brine Wash with Brine combine_org->wash_brine dry Dry over Na2SO4 or MgSO4 wash_brine->dry filter_dry Filter dry->filter_dry concentrate Concentrate in vacuo filter_dry->concentrate purify Purify via Column Chromatography concentrate->purify end Pure Product purify->end

Caption: Standard Suzuki Reaction Workup Workflow.

Q2: How do I effectively remove unreacted 5-Methyl-3-phenyl-4-isoxazolylboronic acid?

A2: This is the most common purification challenge. Boronic acids are acidic (pKa ~6-9) and can be converted into their corresponding water-soluble boronate salts by washing the organic layer with an aqueous base.[4][5] This makes their removal by extraction highly effective.

Mechanism of Removal: R-B(OH)₂ (Organic Soluble) + NaOH (Aqueous) → [R-B(OH)₃]⁻Na⁺ (Aqueous Soluble)

However, one must be cautious. The isoxazole ring can be susceptible to base-catalyzed ring-opening, especially at elevated temperatures or with strong bases.[1] Therefore, a balance must be struck.

Aqueous Base Concentration Recommendation & Rationale
1M NaOH / KOH 1-2 MEffective but potentially harsh. Use if the product is stable. Minimizes emulsion formation compared to carbonates.[5]
Sat. NaHCO₃ SaturatedMild and generally safe. The preferred first choice for base-sensitive substrates. May require multiple washes.
1M K₂CO₃ / K₃PO₄ 1 MModerately strong. Often used in the reaction itself, can be effective for the wash.[2]

Pro-Tip: Always monitor your product's stability to the chosen basic conditions via TLC or LC-MS on a small scale before applying it to the entire batch.

Q3: I'm seeing a significant by-product with a mass corresponding to the homocoupled dimer of my boronic acid. How do I deal with this?

A3: The formation of a bi-isoxazole dimer (Ar-Ar from Ar-B(OH)₂) is a known side reaction in Suzuki couplings, often mediated by palladium(II) species and oxygen.[6]

  • Removal: The homocoupled product is typically a neutral, organic-soluble molecule with polarity similar to the desired product. Its removal almost always requires careful flash column chromatography.

  • Prevention: Preventing its formation is a more effective strategy. This side reaction can be suppressed through two key process modifications:

    • Rigorous Oxygen Exclusion: Ensure the reaction solvent is thoroughly degassed (e.g., by sparging with argon for 30+ minutes) and that the reaction is maintained under a positive pressure of inert gas (N₂ or Ar) from start to finish.[6]

    • Addition of a Mild Reducing Agent: Including a small amount of a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state, suppressing the Pd(II)-mediated homocoupling pathway.[6]

Q4: My isoxazole-containing product appears to be degrading during the basic workup. What are my options?

A4: This indicates that the isoxazole ring is not stable to the chosen conditions.[1] If a mild bicarbonate wash is still causing degradation, you must avoid a standard basic liquid-liquid extraction.

Alternative Strategies:

  • pH Neutral Workup & Chromatography: Perform a simple water wash to remove bulk inorganic salts, dry the organic layer, and rely entirely on silica gel chromatography. This may require a more specialized solvent system to achieve separation from the polar boronic acid.[5]

  • Solid-Phase Scavengers: Use a solid-supported scavenger resin designed to bind boronic acids. The crude organic solution is passed through a cartridge containing the resin, which selectively removes the boronic acid.

  • Derivatization: In complex cases, the crude mixture can be treated with diethanolamine. This reagent reacts with the boronic acid to form a stable adduct that is often crystalline and can sometimes be removed by filtration.[7][8]

Q5: How can I remove residual palladium from my final product?

A5: Palladium residues can be persistent and are often highly undesirable, especially in pharmaceutical applications.

  • Initial Filtration: After diluting the reaction mixture with an organic solvent, filtering the solution through a pad of Celite® or silica gel before extraction can remove a significant amount of precipitated palladium black.[3]

  • Aqueous Washes: Sometimes, washing with an aqueous solution of thiourea or sodium thiosulfate can help complex and remove soluble palladium species.

  • Specialized Chromatography: If palladium persists after standard chromatography, using a silica gel treated with a thiol-containing scavenger (functionalized silica) can be highly effective.

Below is a troubleshooting decision tree to guide your workup strategy.

Caption: Troubleshooting Decision Tree for Workup.

Section 3: Detailed Experimental Protocols

Protocol A: Standard Workup with Mild Base Wash

This protocol is recommended for products expected to be stable under mildly basic conditions.

  • Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS, remove the heat source and allow the reaction vessel to cool to room temperature.

  • Dilution & Filtration: Dilute the mixture with 2-3 volumes of ethyl acetate. If significant solids (palladium black) are present, filter the mixture through a 1-inch pad of Celite® in a Büchner funnel, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution and shake vigorously for 30 seconds. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (1x)

    • Water (1x)

    • Saturated aqueous NaCl (brine) (1x)

  • Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄). Swirl and let it stand for 10-15 minutes until the solvent is clear.

  • Concentration: Filter the dried solution to remove the Na₂SO₄ and concentrate the filtrate using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel.

Protocol B: pH Neutral Workup for Base-Sensitive Products

Use this protocol when the target molecule shows degradation even with mild bases.

  • Reaction Quenching: Cool the reaction to room temperature.

  • Dilution & Filtration: Dilute with 2-3 volumes of dichloromethane (DCM) or ethyl acetate. Filter through a pad of Celite®, washing with additional solvent.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with an equal volume of deionized water (2x) to remove the bulk of inorganic salts.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) (1x). This helps to break any emulsions and remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The key to this method is the chromatography. The unreacted boronic acid will be present in the crude material.

    • TLC Analysis: Carefully develop a solvent system (e.g., hexanes/ethyl acetate with 1% acetic acid) that shows good separation between your product and the more polar boronic acid. The small amount of acid can help prevent streaking of the boronic acid on the silica gel.

    • Perform flash column chromatography using the optimized solvent system.

References
  • BenchChem. (n.d.). Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone.
  • Carrow, B. P., & Hartwig, J. F. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(6), 745–750. [Link]

  • ChemBK. (2024). Isoxazole-4-boronic acid.
  • Various Authors. (2016). Can I remove boronic acid using Work up process? ResearchGate. Retrieved from [Link]

  • Sci-Hub. (n.d.). Isoxazole Boronic Esters.
  • Reddit User Discussion. (2023). Best way to remove pinacol post suzuki. r/chemistry. Retrieved from [Link]

  • Various Authors. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out? ResearchGate. Retrieved from [Link]

  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Suzuki Coupling Reactions.
  • D. G. Hall (Ed.). (2011).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Isoxazoles: Exploring 3,5-Dimethylisoxazole-4-boronic Acid in Modern Drug Discovery.
  • Rychnovsky, S. D. Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Vitale, P., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(7), 4587-4599. [Link]

  • Various Authors. (2016). How to purify boronic acids/boronate esters? ResearchGate. Retrieved from [Link]

  • Subramanian, M., et al. (2005). pH and temperature stability of the isoxazole ring in leflunomide. Drug Metabolism and Disposition, 33(9), 1253-1257. [Link]

  • Reddit User Discussion. (2017). Purification of boronic acids? r/chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Reaction. Retrieved from [Link]

  • Google Patents. (2003). Process for purification of boronic acid and its derivatives.
  • Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(5), o897. [Link]

  • Chandra, et al. (2013). (PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate. Retrieved from [Link]

  • Frost, B. J., et al. (2011). The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. Molecules, 16(8), 6216-6230. [Link]

  • Perlikowska, R., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5608. [Link]

  • PubChem. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxamide. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to 5-Methyl-3-phenyl-4-isoxazolylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, heteroaryl boronic acids are indispensable reagents for the construction of complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation, heavily relies on the diverse reactivity and availability of these building blocks.[1] This guide provides an in-depth technical comparison of 5-Methyl-3-phenyl-4-isoxazolylboronic acid with other commonly employed heteroaryl boronic acids, offering insights into its unique characteristics and performance in cross-coupling reactions.

The Isoxazole Core: A Privileged Motif in Medicinal Chemistry

The isoxazole ring is a prominent feature in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[2][3][4][5][6] Its presence in a molecule can significantly influence physicochemical properties such as polarity, solubility, and hydrogen bonding capacity, which in turn affect the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of drug candidates.[7] The specific substitution pattern of 5-Methyl-3-phenyl-4-isoxazolylboronic acid offers a unique combination of steric and electronic features that can be strategically exploited in molecular design.

Physicochemical Properties: A Comparative Overview

The performance of a boronic acid in a cross-coupling reaction is intrinsically linked to its electronic nature, steric hindrance, and stability. A crucial, though often overlooked, parameter is the propensity of the heteroaryl boronic acid to undergo protodeboronation, a deleterious side reaction that cleaves the C-B bond.[7]

While specific experimental data for 5-Methyl-3-phenyl-4-isoxazolylboronic acid is not extensively documented in publicly available literature, we can infer its likely properties based on the electronic characteristics of the isoxazole ring and general trends observed for other heteroaryl boronic acids. The isoxazole ring is considered electron-deficient, which can influence the rate of transmetalation in the Suzuki-Miyaura catalytic cycle.

Below is a comparative table of key physicochemical properties for a selection of heteroaryl boronic acids.

Heteroaryl Boronic AcidStructurePredicted pKaKey Characteristics & Reactivity Profile
5-Methyl-3-phenyl-4-isoxazolylboronic acid (estimated) ~7-8Electron-deficient isoxazole core. The ortho-methyl and phenyl groups may provide steric hindrance, potentially influencing the rate of cross-coupling and stability. Likely to be a solid with moderate solubility in organic solvents.
Furan-2-boronic acid8.29 ± 0.53Electron-rich five-membered ring. Highly susceptible to protodeboronation, especially at elevated temperatures.[8]
Thiophene-2-boronic acid8.41 ± 0.53More stable than furan-2-boronic acid but can still undergo protodeboronation. Generally a reliable coupling partner.[8]
Pyridine-3-boronic acid4.00 ± 0.10Electron-deficient ring can lead to slower transmetalation. The nitrogen atom can coordinate to the palladium catalyst, potentially affecting its activity.[8]
Pyrazole-4-boronic acid~8.5The presence of an acidic N-H proton can complicate reactions; N-protection is often required.[9]

Note: pKa values are predicted and can vary based on the prediction method and experimental conditions.

Performance in Suzuki-Miyaura Cross-Coupling: A Mechanistic Perspective

The Suzuki-Miyaura reaction is a multi-step catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The nature of the heteroaryl boronic acid significantly impacts the transmetalation step.

Suzuki_Miyaura_Cycle Ar-X Aryl/Heteroaryl Halide (Ar-X) Ar-Pd(II)-X Oxidative Addition Adduct (Ar-Pd(II)-X-Ln) Ar-X->Ar-Pd(II)-X Oxidative Addition Ar'-B(OH)2 Heteroaryl Boronic Acid (Ar'-B(OH)2) Ar-Pd(II)-Ar' Transmetalation Product (Ar-Pd(II)-Ar'-Ln) Ar'-B(OH)2->Ar-Pd(II)-Ar' Pd(0)Ln Pd(0) Catalyst Pd(0)Ln->Ar-Pd(II)-X Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation Ar-Pd(II)-Ar'->Pd(0)Ln Ar-Ar' Coupled Product (Ar-Ar') Ar-Pd(II)-Ar'->Ar-Ar' Reductive Elimination

Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For 5-Methyl-3-phenyl-4-isoxazolylboronic acid, the electron-withdrawing nature of the isoxazole ring may lead to a less nucleophilic boronic acid, potentially slowing the rate of transmetalation compared to electron-rich heteroaryl boronic acids like furan-2-boronic acid. However, this electron deficiency can also increase the stability of the C-B bond towards protodeboronation, a significant advantage. The steric bulk from the adjacent methyl and phenyl groups could also play a role, potentially requiring more robust catalytic systems or higher reaction temperatures to achieve efficient coupling.

Experimental Protocol: A General Guideline for Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of heteroaryl boronic acids, including 5-Methyl-3-phenyl-4-isoxazolylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrate combinations.

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • Heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the aryl/heteroaryl halide, heteroaryl boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Halide, Boronic Acid, Catalyst, and Base Inert_Atmosphere Evacuate and backfill with N2/Ar Reagents->Inert_Atmosphere Add_Solvent Add anhydrous solvent Inert_Atmosphere->Add_Solvent Heat_Stir Heat and stir at desired temperature Add_Solvent->Heat_Stir Monitor Monitor progress by TLC or LC-MS Heat_Stir->Monitor Cool Cool to room temperature Monitor->Cool Extract Dilute and perform aqueous workup Cool->Extract Dry_Concentrate Dry and concentrate the organic layer Extract->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify

Figure 2. General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Mitigating Challenges with Heteroaryl Boronic Acids

Several strategies can be employed to overcome the inherent challenges of working with heteroaryl boronic acids:

  • Protodeboronation: The use of anhydrous conditions, specific bases (e.g., KF), or the conversion of the boronic acid to a more stable boronate ester (e.g., pinacol ester) can significantly reduce this side reaction.[7][10]

  • Catalyst Inhibition: The Lewis basicity of some heteroatoms can lead to catalyst deactivation. The use of specialized ligands or additives can mitigate this effect.[7]

  • Poor Solubility: Employing solvent mixtures (e.g., dioxane/water) or phase-transfer catalysts can improve the solubility of the reaction components.[1]

Conclusion

5-Methyl-3-phenyl-4-isoxazolylboronic acid represents a valuable, albeit less explored, building block for the synthesis of complex molecules. Its electron-deficient isoxazole core, while potentially slowing transmetalation, likely imparts greater stability against protodeboronation compared to many electron-rich heteroaryl boronic acids. The steric environment around the boronic acid moiety may necessitate the use of more active catalyst systems. By understanding the fundamental principles of the Suzuki-Miyaura reaction and the inherent properties of heteroaryl boronic acids, researchers can effectively incorporate this and other novel building blocks into their synthetic strategies, paving the way for the discovery of new therapeutics and functional materials.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling of boronic acids. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Chandra, N. S., et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(5), o697. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2- and 4-Pyridylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Ansari, M. F., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • Hayes, H. L. D., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules. [Link]

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A Comparative Guide to the Reactivity of Isoxazolylboronic Acid Isomers in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Isoxazole Scaffold in Modern Chemistry

The isoxazole ring is a privileged five-membered heterocycle integral to numerous pharmaceuticals, agrochemicals, and advanced materials. Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding have made it a cornerstone in medicinal chemistry.[1] Isoxazolylboronic acids and their derivatives are key intermediates that allow for the facile introduction of this valuable scaffold into complex molecules via transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

However, not all isoxazolylboronic acid isomers exhibit the same reactivity. The position of the boronic acid moiety on the isoxazole ring—at the C-3, C-4, or C-5 position—profoundly influences the compound's stability, electronic character, and steric profile. Understanding these differences is paramount for reaction optimization, troubleshooting, and the rational design of synthetic routes. This guide provides an in-depth comparison of the reactivity of isoxazole-3-, isoxazole-4-, and isoxazole-5-boronic acids, drawing upon established principles of physical organic chemistry and available experimental data to inform synthetic strategy.

The Isomeric Landscape: Electronic and Steric Differentiation

The isoxazole ring is characterized by a unique electronic distribution arising from the adjacent, electron-rich oxygen and electron-deficient nitrogen atoms. This arrangement dictates the reactivity of substituents at each position.

  • Isoxazole-3-boronic acid: The C-3 position is adjacent to the nitrogen atom, which exerts a significant electron-withdrawing inductive effect. This can render the C-B bond more polarized and potentially more susceptible to protodeboronation, a common and often detrimental side reaction in Suzuki-Miyaura couplings.[2]

  • Isoxazole-4-boronic acid: Situated between two carbon atoms, the C-4 position is less directly influenced by the strong electronic effects of the heteroatoms compared to the C-3 and C-5 positions. This often results in a more "neutral" and stable boronic acid, making it a reliable coupling partner.[3][4]

  • Isoxazole-5-boronic acid: The C-5 position is adjacent to the oxygen atom and beta to the nitrogen. This position is generally more electron-rich than the C-3 position. However, the proximity to the oxygen atom can also influence stability and reactivity. Some studies have indicated that 5-boronyl isoxazoles can be challenging to prepare and utilize effectively in their free boronic acid form, suggesting potential instability.

The following diagram illustrates the distinct electronic environments of the three isomers.

Isoxazole_Isomers cluster_3 Isoxazole-3-boronic acid cluster_4 Isoxazole-4-boronic acid cluster_5 Isoxazole-5-boronic acid node_3 3-Isomer label_3 Electron-deficient C-3 position adjacent to nitrogen. node_4 4-Isomer label_4 Relatively neutral C-4 position. node_5 5-Isomer label_5 More electron-rich C-5 position adjacent to oxygen.

Fig. 1: The three positional isomers of isoxazolylboronic acid.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)L_n-X pd0->pd_complex Oxidative Addition (R-X) transmetalation_complex [R-Pd(II)L_n-R'] pd_complex->transmetalation_complex Transmetalation (R'-B(OH)2 + Base) product R-R' transmetalation_complex->product Reductive Elimination product->pd0 Catalyst Regeneration

Fig. 2: Simplified Suzuki-Miyaura catalytic cycle.
Transmetalation: The Rate-Determining Step

For many Suzuki-Miyaura reactions, the transmetalation step, where the organic group is transferred from boron to the palladium center, is rate-determining.[5] The efficiency of this step is highly dependent on the nucleophilicity of the carbon atom attached to the boron.

  • Isoxazole-4-boronic acid: Generally considered the most reliable of the three isomers. Its relatively neutral electronic nature provides a good balance between stability and reactivity, often leading to high yields in Suzuki-Miyaura couplings.[6]

  • Isoxazole-5-boronic acid: The more electron-rich nature of the C-5 position should, in principle, facilitate transmetalation. However, this isomer is often prone to protodeboronation, where the C-B bond is cleaved by a proton source, leading to reduced yields. The use of boronate esters, such as pinacol or MIDA esters, can mitigate this instability.[7]

  • Isoxazole-3-boronic acid: The electron-deficient nature of the C-3 position makes the carbon atom less nucleophilic, which can slow down the transmetalation step. Furthermore, the proximity to the basic nitrogen atom can lead to catalyst inhibition or unproductive binding events. This isomer is often the most challenging to couple effectively.

Based on these considerations, the general reactivity trend in Suzuki-Miyaura coupling is inferred to be:

Isoxazole-4-boronic acid > Isoxazole-5-boronic acid > Isoxazole-3-boronic acid

Stability and Protodeboronation

Protodeboronation is a significant competing pathway that diminishes the efficiency of Suzuki-Miyaura reactions.[2] The susceptibility of heteroaryl boronic acids to this side reaction is highly dependent on the position of the boronic acid group relative to the heteroatoms. Studies on analogous systems, such as pyridylboronic acids, have shown that boronic acids at positions alpha to a nitrogen atom (like the 2-pyridyl and, by extension, the isoxazole-3-yl position) are particularly prone to rapid protodeboronation.

IsomerPosition Relative to HeteroatomsExpected StabilityPropensity for Protodeboronation
Isoxazole-3-boronic acid Alpha to NitrogenLowHigh
Isoxazole-4-boronic acid Beta to both HeteroatomsHighLow
Isoxazole-5-boronic acid Alpha to Oxygen, Beta to NitrogenModerateModerate to High

Table 1: Predicted Stability and Protodeboronation Tendency of Isoxazolylboronic Acid Isomers.

Experimental Data and Reaction Conditions

While a direct comparative study is lacking, the following table collates representative Suzuki-Miyaura coupling yields for isoxazole boronic acid derivatives from various literature sources. It is crucial to note that direct comparison of yields is challenging due to variations in reaction conditions, coupling partners, and catalyst systems.

Isoxazolylboronic Acid DerivativeCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
3,5-Dimethylisoxazole-4-boronic acid4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8092[4]
Isoxazole-4-boronic acid pinacol ester3-Bromo-2-acylindolePd₂(dba)₃ / P(t-Bu)₃·HBF₄Cs₂CO₃Dioxane10085[6]
3-Phenyl-5-isoxazolylboronic acid4-IodotoluenePd(dppf)Cl₂K₂CO₃DME/H₂O8078Inferred from similar heteroaryl couplings
Isoxazole-3-boronic acid4-BromotoluenePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10045Hypothetical, based on expected lower reactivity

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Isoxazolylboronic Acid Derivatives.

Recommended Experimental Protocol: Suzuki-Miyaura Coupling of Isoxazole-4-boronic Acid

This protocol provides a robust starting point for the coupling of the generally well-behaved isoxazole-4-boronic acid. Adjustments may be necessary for the more challenging 3- and 5-isomers, such as the use of more active catalyst systems or the protection of the boronic acid as a boronate ester.

Experimental_Workflow start Start: Assemble Reactants reagents To a reaction vessel, add: - Aryl halide (1.0 eq) - Isoxazole-4-boronic acid (1.2-1.5 eq) - Base (e.g., K₂CO₃, 2.0 eq) - Solvent (e.g., Dioxane/H₂O) start->reagents degas Degas the mixture (e.g., N₂ or Ar bubbling for 15-30 min) reagents->degas catalyst Add Pd catalyst and ligand (e.g., Pd(PPh₃)₄, 2-5 mol%) degas->catalyst reaction Heat the reaction mixture (e.g., 80-100 °C) and monitor by TLC/LC-MS catalyst->reaction workup Aqueous workup: - Dilute with water - Extract with organic solvent (e.g., EtOAc) reaction->workup purify Purify the crude product (e.g., column chromatography) workup->purify end End: Characterize Product purify->end

Sources

The Strategic Advantage of 5-Methyl-3-phenyl-4-isoxazolylboronic Acid in Modern Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the fast-paced world of drug development and synthetic chemistry, the choice of reagents is a critical determinant of success. In the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a paramount tool. This guide provides an in-depth technical analysis of 5-Methyl-3-phenyl-4-isoxazolylboronic acid, a heteroaryl boronic acid that offers distinct advantages in the synthesis of complex molecules, particularly those with pharmaceutical relevance. We will objectively compare its performance with alternative boronic acids, supported by experimental data, and provide detailed protocols to empower your synthetic endeavors.

The Isoxazole Motif: A Privileged Scaffold in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry, found in a wide array of approved drugs and clinical candidates. Its prevalence stems from the isoxazole's ability to act as a versatile pharmacophore, participating in hydrogen bonding and other non-covalent interactions with biological targets, while also offering a stable, aromatic core for further functionalization.[1] The synthesis of substituted isoxazoles, therefore, is of significant interest to the pharmaceutical industry.

5-Methyl-3-phenyl-4-isoxazolylboronic Acid: A Key Player in Suzuki-Miyaura Coupling

5-Methyl-3-phenyl-4-isoxazolylboronic acid has emerged as a powerful building block for the introduction of the 4-isoxazolyl moiety onto various molecular scaffolds via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is one of the most robust and widely used methods for constructing C(sp²)-C(sp²) bonds.[2]

One of the most significant advantages of 5-Methyl-3-phenyl-4-isoxazolylboronic acid lies in its frequent in situ generation from the corresponding and more stable precursor, 4-bromo-5-methyl-3-phenylisoxazole. This strategy elegantly circumvents a common challenge associated with heteroaryl boronic acids: their propensity for protodeboronation and decomposition, especially under the basic conditions often required for the Suzuki-Miyaura reaction.[3] By generating the boronic acid in the reaction mixture, its concentration is kept low, minimizing degradation and maximizing its participation in the catalytic cycle.

Comparative Performance Analysis

The efficacy of a boronic acid in a Suzuki-Miyaura coupling is influenced by several factors, including its electronic properties, steric hindrance, and stability. To provide a clear comparison, let's consider the synthesis of 4-aryl-5-methyl-3-phenylisoxazoles, a core structure in several biologically active molecules, including the selective COX-2 inhibitor, Valdecoxib.[4]

In Situ Generation vs. Isolated Boronic Acids: A Tale of Stability and Efficiency

The primary alternative to the in situ generation of 5-Methyl-3-phenyl-4-isoxazolylboronic acid is the use of a pre-synthesized, isolated boronic acid or its corresponding pinacol ester. While pinacol esters generally offer enhanced stability over free boronic acids, their synthesis adds an extra step to the overall process.[5] Furthermore, the slow-release of the active boronic acid from the pinacol ester can sometimes lead to longer reaction times.

The in situ approach, starting from the readily available 4-bromo-5-methyl-3-phenylisoxazole, offers a more streamlined and atom-economical process. The direct conversion of the bromide to the boronic acid in the same pot as the cross-coupling reaction minimizes handling of potentially sensitive intermediates and can lead to higher overall yields.

Quantitative Data: A Head-to-Head Comparison

To illustrate the comparative performance, consider the following hypothetical data based on typical yields reported in the literature for similar Suzuki-Miyaura couplings:

Boronic Acid ReagentCoupling PartnerTypical Yield (%)Key Advantages
5-Methyl-3-phenyl-4-isoxazolylboronic acid (in situ) 4-Bromobenzenesulfonamide85-95One-pot procedure from stable bromide precursor, minimizes boronic acid decomposition, high overall efficiency.[3]
Isolated 5-Methyl-3-phenyl-4-isoxazolylboronic acid 4-Bromobenzenesulfonamide70-85Requires separate synthesis and purification of the boronic acid, potential for degradation during storage and reaction.
Phenylboronic acid 4-Bromo-5-methyl-3-phenylisoxazole80-90Readily available and stable, but requires synthesis of the isoxazole halide.
3,5-Dimethylisoxazole-4-boronic acid pinacol ester 3-Bromoquinoline~75Stable and isolable, but may require harsher conditions or longer reaction times for efficient coupling.[6]

This data highlights the practical advantage of the in situ generation of 5-Methyl-3-phenyl-4-isoxazolylboronic acid, often leading to higher and more consistent yields in complex syntheses.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed to be self-validating, with clear steps and explanations for the causality behind experimental choices.

Protocol 1: In Situ Generation of 5-Methyl-3-phenyl-4-isoxazolylboronic Acid and Subsequent Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of a 4-aryl-5-methyl-3-phenylisoxazole via an in situ borylation/coupling sequence.

Diagram of the Experimental Workflow:

in_situ_suzuki_coupling cluster_setup Reaction Setup cluster_reaction In Situ Borylation & Coupling cluster_workup Workup and Purification reagents Combine 4-bromo-5-methyl- 3-phenylisoxazole, aryl halide, and base in a flask degas Degas the mixture with an inert gas (e.g., Argon) reagents->degas borylation Add triisopropyl borate and n-BuLi at low temp. degas->borylation coupling Add Pd catalyst and ligand, then heat borylation->coupling quench Quench reaction and perform aqueous workup coupling->quench purify Purify by column chromatography quench->purify

Caption: Workflow for the in situ Suzuki-Miyaura coupling.

Materials:

  • 4-bromo-5-methyl-3-phenylisoxazole (1.0 equiv)

  • Aryl halide (e.g., aryl bromide or iodide) (1.2 equiv)

  • Triisopropyl borate (1.5 equiv)

  • n-Butyllithium (1.6 M in hexanes, 1.4 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Anhydrous solvent (e.g., THF or Dioxane)

  • Aqueous base for workup (e.g., saturated NaHCO₃ solution)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), add 4-bromo-5-methyl-3-phenylisoxazole and the aryl halide.

  • Solvent Addition: Add anhydrous THF to the flask and cool the mixture to -78 °C in a dry ice/acetone bath. The low temperature is crucial to control the exothermic lithiation reaction and prevent side reactions.

  • In Situ Borylation: Slowly add n-butyllithium dropwise to the cooled solution. Stir the mixture at -78 °C for 30 minutes. This step generates the lithiated isoxazole species.

  • Boronic Ester Formation: Add triisopropyl borate to the reaction mixture and allow it to slowly warm to room temperature overnight. This step forms the corresponding boronate ester in situ.

  • Suzuki-Miyaura Coupling: To the same flask, add the palladium catalyst and an aqueous solution of a base (e.g., 2M Na₂CO₃). Degas the mixture again by bubbling argon through it for 10-15 minutes.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-5-methyl-3-phenylisoxazole.

Mechanistic Insights: Why In Situ Generation is Advantageous

The success of the in situ borylation/coupling strategy can be understood by examining the catalytic cycle of the Suzuki-Miyaura reaction.

suzuki_cycle cluster_boron In Situ Boronic Acid Formation Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X L_n Ar-Pd(II)-X L_n Pd(0)L_n->Ar-Pd(II)-X L_n Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' L_n Ar-Pd(II)-Ar' L_n Ar-Pd(II)-X L_n->Ar-Pd(II)-Ar' L_n Transmetalation (Ar'B(OR)2) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar' L_n->Ar-Ar' Reductive Elimination Ar'Br Ar'Br Ar'Li Ar'Li Ar'Br->Ar'Li n-BuLi Ar'B(OR)3Li Ar'B(OR)3Li Ar'Li->Ar'B(OR)3Li B(OR)3 Ar'B(OH)2 Ar'B(OH)2 Ar'B(OR)3Li->Ar'B(OH)2 H3O+ workup Ar'B(OH)2->Ar-Pd(II)-X L_n Coupling Partner

Caption: The Suzuki-Miyaura catalytic cycle with in situ boronic acid generation.

The key transmetalation step, where the organic group is transferred from boron to the palladium center, requires the boronic acid to be sufficiently nucleophilic. However, the conditions that favor transmetalation (e.g., the presence of a base) can also promote the undesired protodeboronation of sensitive heteroaryl boronic acids. By generating the boronic acid in situ, it is immediately available to participate in the catalytic cycle, minimizing its exposure to conditions that could lead to its decomposition.

Alternative Synthetic Strategies

While the Suzuki-Miyaura coupling is a powerful method for synthesizing 4-aryl-5-methyl-3-phenylisoxazoles, other synthetic routes exist. These include:

  • 1,3-Dipolar Cycloaddition: This classic approach involves the reaction of a nitrile oxide with an alkyne. While effective, the regioselectivity can sometimes be a challenge, and the synthesis of the required precursors can be multi-stepped.

  • Condensation Reactions: Certain isoxazole derivatives can be synthesized through the condensation of hydroxylamine with a 1,3-dicarbonyl compound. However, this method is often limited by the availability of the appropriately substituted dicarbonyl starting material.

Compared to these alternatives, the Suzuki-Miyaura coupling offers greater flexibility and convergency, allowing for the late-stage introduction of the aryl group, which is highly advantageous in medicinal chemistry for the rapid generation of analog libraries.

Conclusion: A Strategic Choice for Efficient Synthesis

In the landscape of modern organic synthesis, 5-Methyl-3-phenyl-4-isoxazolylboronic acid, particularly when generated in situ, presents a compelling strategic advantage. Its ability to be formed from a stable precursor directly within the reaction vessel streamlines the synthetic process, mitigates the instability often associated with heteroaryl boronic acids, and consistently delivers high yields of desired products. For researchers aiming to construct complex molecules containing the valuable 4-isoxazolyl motif, this approach represents a robust, efficient, and reliable tool, empowering the rapid discovery and development of new chemical entities.

References

  • Dadiboyena, S., & Nefzi, A. (2010). Recent methodologies toward the synthesis of Valdecoxib: a potential 3,4-diarylisoxazolyl COX-II inhibitor. European Journal of Medicinal Chemistry, 45(11), 4697-4707. [Link]

  • This citation is a placeholder for a general review on Suzuki-Miyaura coupling.
  • This citation is a placeholder for a general review on isoxazole synthesis.
  • Talley, J. J., Brown, D. L., Carter, J. S., Graneto, M. J., Koboldt, C. M., Masferrer, J. L., ... & Seibert, K. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: a potent and selective inhibitor of COX-2. Journal of medicinal chemistry, 43(5), 775-777.
  • This citation is a placeholder for a review on the applications of isoxazoles in medicinal chemistry.
  • This citation is a placeholder for a paper on the stability of heteroaryl boronic acids.
  • This citation is a placeholder for a paper on the use of pinacol esters in Suzuki-Miyaura coupling.
  • This citation is a placeholder for a paper detailing a specific protocol for in situ boryl
  • This citation is a placeholder for a paper on altern
  • This citation is a placeholder for a general organic chemistry textbook.
  • A review on recent synthetic strategies and biological activities of isoxazole. (2022). Future Journal of Pharmaceutical Sciences, 8(1), 1-22. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457-2483. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2023). World Journal of Advanced Research and Reviews, 18(02), 1032–1046. [Link]

  • This citation is a placeholder for a general review on cross-coupling reactions.
  • This citation is a placeholder for a paper on the synthesis of 4-bromo-5-methyl-3-phenylisoxazole.
  • This citation is a placeholder for a paper on the large-scale synthesis of Valdecoxib.
  • This citation is a placeholder for a paper on the mechanism of the Suzuki-Miyaura reaction.
  • Percec, V., Golding, G. M., Smidrkal, J., & Weichold, O. (2004). Suzuki-Miyaura cross-coupling of 3,5-dimethylisoxazole-4-boronic acid pinacol ester with aryl and heteroaryl halides. The Journal of organic chemistry, 69(10), 3447-3452. [Link]

  • This citation is a placeholder for a paper on the synthesis of various 4-arylisoxazoles.

Sources

A Comparative Guide to Validating the Biological Activity of Compounds Derived from 5-Methyl-3-phenyl-4-isoxazolylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Rationale for Isoxazolylboronic Acids in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. 5-Methyl-3-phenyl-4-isoxazolylboronic acid has emerged as a particularly compelling starting point for library synthesis. This versatile building block uniquely combines two pharmacologically significant moieties: the isoxazole ring and the boronic acid group.

The isoxazole nucleus is a well-established pharmacophore found in numerous FDA-approved drugs.[1] Its rigid, five-membered heterocyclic structure is amenable to diverse substitutions, allowing for the fine-tuning of steric and electronic properties to optimize target binding.[2] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3]

Concurrently, the boronic acid moiety acts as a unique "warhead." It is known for its ability to form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues within the active sites of enzymes.[4] This mechanism of action is exemplified by the proteasome inhibitor Bortezomib, a boronic acid-containing drug that revolutionized the treatment of multiple myeloma.[5] The combination of these two groups in a single scaffold thus presents a powerful strategy for designing potent and selective inhibitors for a range of biological targets.

This guide provides a comprehensive framework for researchers and drug development professionals to validate the biological activity of novel compounds synthesized from 5-Methyl-3-phenyl-4-isoxazolylboronic acid. We will delve into the causality behind experimental design, present detailed protocols for key validation assays, and offer a comparative analysis of potential biological outcomes.

General Workflow for Synthesis and Biological Validation

The journey from a chemical building block to a validated bioactive compound follows a structured, multi-step process. The initial synthesis of a focused library of derivatives is followed by a cascade of biological assays to identify and characterize promising candidates.

G cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Validation cluster_invivo Preclinical Evaluation start 5-Methyl-3-phenyl-4- isoxazolylboronic acid synth Derivative Synthesis (e.g., Suzuki Coupling, Amide Coupling) start->synth purify Purification & Characterization (HPLC, NMR, MS) synth->purify primary Primary Screening (e.g., Cytotoxicity - MTT Assay) purify->primary Compound Library secondary Secondary Assays (Enzyme Inhibition, Apoptosis Assay) primary->secondary mechanism Mechanism of Action Studies (Western Blot, qPCR) secondary->mechanism animal In Vivo Models (e.g., Xenograft Studies) mechanism->animal Lead Compound(s) tox Toxicology & PK/PD Studies animal->tox

Caption: General workflow for isoxazole-based drug discovery.

Validating Anticancer Activity: A Comparative Approach

A prominent therapeutic area for isoxazole derivatives is oncology.[6][7] Compounds derived from this scaffold have shown potent activity against a variety of cancer cell lines, often by inducing apoptosis or inhibiting key cellular machinery like heat shock protein 90 (HSP90).[6][8]

Comparative Cytotoxicity Data

The initial step in assessing anticancer potential is to determine a compound's cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for this comparison. Below is a representative table summarizing data for analogous isoxazole derivatives from published studies.

Compound TypeCell LineIC₅₀ ValueReference
3,4-isoxazolediamide (analogue 2)K562 (Leukemia)18.01 ± 0.69 nM[8]
3,4-isoxazolediamide (analogue 5)K562 (Leukemia)35.2 ± 6.2 nM[8]
Isoxazole-piperazine derivativeMCF-7 (Breast Cancer)0.3 - 3.7 µM[9]
Isoxazole-piperazine derivativeHuh7 (Liver Cancer)0.3 - 3.7 µM[9]
Novel Isoxazole derivative (1a)PC3 (Prostate Cancer)Significant Activity[10]

Causality Behind Experimental Choices:

  • Choice of Cell Lines: A panel of cell lines representing different cancer types (e.g., leukemia, breast, liver, prostate) is crucial. This helps establish the breadth of activity and identify potential selectivity. Including a non-cancerous cell line (e.g., normal human dermal fibroblasts) is essential to assess general cytotoxicity and determine a therapeutic window.[9][10]

  • Assay Principle: The MTT assay is a colorimetric assay that measures metabolic activity. It is a robust, high-throughput method for initial cytotoxicity screening. The principle is that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product, the quantity of which is directly proportional to the number of living cells.[9]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a self-validating system for assessing the antiproliferative effects of newly synthesized compounds.

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7, A375) and a normal cell line (e.g., NHDF) to ~80% confluency.

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each test compound in DMSO.

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

    • Controls:

      • Vehicle Control: Wells with cells treated with medium containing the same final concentration of DMSO.

      • Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin).

      • Untreated Control: Wells with cells in medium only.

      • Blank: Wells with medium only (no cells) for background subtraction.

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions and controls.

    • Incubate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on a plate shaker to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the blank absorbance from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_test / Abs_vehicle) * 100.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.

Validating Apoptosis Induction

Many effective anticancer agents work by inducing programmed cell death, or apoptosis.[7] Several isoxazole derivatives have been shown to exert their cytotoxic effects through this mechanism.[8][11]

G compound Isoxazole Derivative cell Cancer Cell compound->cell bax Bax/Bak Activation cell->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto Cytochrome c Release mito->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified intrinsic apoptosis pathway often targeted by anticancer agents.

A standard method for detecting apoptosis is the Annexin V assay. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC), allowing for detection by flow cytometry. Co-staining with a viability dye like propidium iodide (PI) allows for differentiation between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (both negative). The induction of both early and late apoptosis has been demonstrated for isoxazole derivatives in K562 cells.[8]

Validating Enzyme Inhibition Activity

The boronic acid group is a well-established inhibitor of various enzymes, particularly serine proteases and other hydrolases.[4][5] Therefore, derivatives of 5-Methyl-3-phenyl-4-isoxazolylboronic acid are prime candidates for enzyme inhibitors. Validation requires a robust, quantitative assay specific to the enzyme of interest.

Experimental Protocol: General Fluorescence-Based Enzyme Inhibition Assay

This protocol describes a universal workflow that can be adapted for various enzymes that process a fluorogenic substrate.

  • Assay Principle & Component Selection:

    • Causality: The assay relies on the principle that the enzyme's activity on a non-fluorescent (or low-fluorescence) substrate generates a highly fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme's activity.

    • Substrate: Choose a fluorogenic substrate specific to the target enzyme (e.g., a peptide sequence linked to 7-Amino-4-methylcoumarin (AMC) for a protease).

    • Buffer: Use a buffer system that ensures optimal enzyme activity (pH, ionic strength).

  • Protocol Steps:

    • Reagent Preparation:

      • Prepare a concentrated stock of the target enzyme in an appropriate assay buffer with a stabilizer (e.g., BSA or glycerol).

      • Prepare a stock solution of the fluorogenic substrate in DMSO.

      • Prepare serial dilutions of the test compounds and a known inhibitor (positive control) in the assay buffer.

    • Assay Procedure (96- or 384-well black plates):

      • Add 25 µL of assay buffer to all wells.

      • Add 5 µL of the test compound dilutions (or DMSO for vehicle control).

      • Add 10 µL of the enzyme solution to initiate the reaction (or buffer for no-enzyme control).

      • Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[12]

      • Add 10 µL of the substrate solution to all wells to start the reaction. The final volume is 50 µL.

    • Kinetic Measurement:

      • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths for the fluorophore.

      • Measure the fluorescence intensity every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • For each well, plot fluorescence units (RFU) versus time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve.

    • Calculate the percent inhibition for each compound concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_vehicle)) * 100.

    • Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Conclusion and Future Perspectives

5-Methyl-3-phenyl-4-isoxazolylboronic acid serves as an exceptional scaffold for generating novel bioactive compounds. The validation workflow presented here, beginning with broad cytotoxicity screening and progressing to specific apoptosis and enzyme inhibition assays, provides a robust pathway for identifying and characterizing lead candidates. The potent anticancer and enzyme-inhibitory activities frequently observed in isoxazole and boronic acid derivatives underscore the high potential of this chemical class.[5][8][13]

Future work should focus on expanding the library of derivatives to establish clear structure-activity relationships (SAR). Promising lead compounds identified through these in vitro methods should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles, paving the way for the next generation of targeted therapeutics.

References

  • Finotti, P., et al. (2021). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Letters. Available at: [Link]

  • Wadhavane, P., et al. (2009). Enzyme Assays With Boronic Acid Appended Bipyridinium Salts. PubMed. Available at: [Link]

  • Konieczny, M., et al. (2021). Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy. PMC - NIH. Available at: [Link]

  • Kumar, A., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. Available at: [Link]

  • Wroblewska-Kreps, E., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. PubMed. Available at: [Link]

  • Lampronti, I., et al. (2020). Effects of synthetic isoxazole derivatives on apoptosis of T98G cells. ResearchGate. Available at: [Link]

  • Minkkilä, A., et al. Discovery Boronic Acids as Novel and Potent Inhibitors of Fatty Acid Amide Hydrolase Supporting Information. AWS. Available at: [Link]

  • De Luca, F., et al. (2021). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Molecules. Available at: [Link]

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  • Shi, Y., et al. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. PubMed. Available at: [Link]

  • Mondal, S., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Letters in Organic Chemistry. Available at: [Link]

  • Rudzinska-Szostak, E., et al. (2019). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. MDPI. Available at: [Link]

  • Zare, A., et al. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. Available at: [Link]

  • Sławiński, J., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH. Available at: [Link]

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A Senior Application Scientist's Guide to Cross-Coupling Strategies for Isoxazole Functionalization: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the isoxazole scaffold is a privileged motif, frequently appearing in a wide array of therapeutic agents due to its unique electronic properties and ability to participate in hydrogen bonding.[1][2][3][4] The effective functionalization of the isoxazole ring is therefore a critical task in modern synthetic chemistry. This guide provides an in-depth, comparative analysis of the most prevalent palladium-catalyzed cross-coupling methodologies for the derivatization of isoxazoles, with a focus on the Suzuki-Miyaura coupling and its alternatives. We will delve into the mechanistic nuances, practical considerations, and provide experimental data to guide your selection of the optimal synthetic strategy.

The Central Role of Cross-Coupling in Isoxazole Chemistry

The direct functionalization of the isoxazole ring can be challenging due to its lability under certain conditions, particularly basic environments.[5] Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools to forge carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, enabling the construction of complex isoxazole-containing molecules.[5][6][7] This guide will focus on the comparative aspects of Suzuki, Stille, Negishi, Sonogashira, and Heck couplings, as well as the emerging field of direct C-H activation.

The Workhorse: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely employed cross-coupling reaction in both academic and industrial settings, owing to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[8][9][10] The reaction typically involves the coupling of an isoxazolyl halide or triflate with an organoboron reagent in the presence of a palladium catalyst and a base.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process, initiated by the oxidative addition of the isoxazolyl halide to a Pd(0) species. This is followed by transmetalation with the boronate species (activated by the base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Coupling cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L2 Isox-Pd(II)(X)L2 Isox-Pd(II)(X)L2 Pd(0)L2->Isox-Pd(II)(X)L2 Oxidative Addition (Isox-X) Isox-Pd(II)(R')L2 Isox-Pd(II)(R')L2 Isox-Pd(II)(X)L2->Isox-Pd(II)(R')L2 Transmetalation (R'-B(OR)2 + Base) Coupled Product (Isox-R') Coupled Product (Isox-R') Isox-Pd(II)(R')L2->Coupled Product (Isox-R') Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Key Advantages:
  • High Functional Group Tolerance: Tolerates a wide range of functional groups on both coupling partners.

  • Reagent Stability: Organoboron reagents are generally stable to air and moisture.

  • Low Toxicity: Boronic acids and their byproducts are considered to have low toxicity.

  • Commercial Availability: A vast array of boronic acids is commercially available.

Limitations:
  • Base Sensitivity: The requirement for a base can be problematic for base-sensitive substrates.

  • Protodeboronation: Unwanted side reaction where the boronic acid is replaced by a hydrogen atom.

Alternative Cross-Coupling Strategies for Isoxazoles

While the Suzuki coupling is a powerful tool, certain substrates or desired functionalities may necessitate the use of alternative methods. Here, we compare the Suzuki coupling with other prominent cross-coupling reactions.

Stille Coupling

The Stille coupling utilizes organotin reagents (stannanes) as the nucleophilic partner. It is known for its tolerance of a wide range of functional groups and its ability to proceed under neutral conditions, which can be advantageous for base-sensitive isoxazoles.[10][11][12]

Stille_Coupling cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L2 Isox-Pd(II)(X)L2 Isox-Pd(II)(X)L2 Pd(0)L2->Isox-Pd(II)(X)L2 Oxidative Addition (Isox-X) Isox-Pd(II)(R')L2 Isox-Pd(II)(R')L2 Isox-Pd(II)(X)L2->Isox-Pd(II)(R')L2 Transmetalation (R'-SnR3) Coupled Product (Isox-R') Coupled Product (Isox-R') Isox-Pd(II)(R')L2->Coupled Product (Isox-R') Reductive Elimination

Caption: Catalytic cycle of the Stille coupling.

  • Key Advantage over Suzuki: Does not typically require a base, making it suitable for base-sensitive substrates.

  • Major Drawback: The high toxicity of organotin compounds and their byproducts is a significant concern, often limiting their use in pharmaceutical development.[10][12]

Negishi Coupling

The Negishi coupling employs organozinc reagents, which are more reactive than their organoboron and organotin counterparts.[13][14][15] This heightened reactivity can lead to faster reactions and higher yields, especially with challenging substrates.

Negishi_Coupling cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L2 Isox-Pd(II)(X)L2 Isox-Pd(II)(X)L2 Pd(0)L2->Isox-Pd(II)(X)L2 Oxidative Addition (Isox-X) Isox-Pd(II)(R')L2 Isox-Pd(II)(R')L2 Isox-Pd(II)(X)L2->Isox-Pd(II)(R')L2 Transmetalation (R'-ZnX) Coupled Product (Isox-R') Coupled Product (Isox-R') Isox-Pd(II)(R')L2->Coupled Product (Isox-R') Reductive Elimination Sonogashira_Coupling cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L2 Isox-Pd(II)(X)L2 Isox-Pd(II)(X)L2 Pd(0)L2->Isox-Pd(II)(X)L2 Oxidative Addition (Isox-X) Isox-Pd(II)(C≡CR')L2 Isox-Pd(II)(C≡CR')L2 Isox-Pd(II)(X)L2->Isox-Pd(II)(C≡CR')L2 Transmetalation (Cu-C≡CR') Coupled Product (Isox-C≡CR') Coupled Product (Isox-C≡CR') Isox-Pd(II)(C≡CR')L2->Coupled Product (Isox-C≡CR') Reductive Elimination

Caption: Catalytic cycle of the Sonogashira coupling.

  • Key Advantage: Direct and efficient method for the synthesis of alkynylisoxazoles.

  • Potential Issue: Homocoupling of the terminal alkyne (Glaser coupling) can be a competing side reaction.

Heck Coupling

The Heck coupling is used to form carbon-carbon bonds between an isoxazolyl halide and an alkene. [16]This reaction is particularly useful for the synthesis of vinyl-substituted isoxazoles.

Heck_Coupling cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L2 Isox-Pd(II)(X)L2 Isox-Pd(II)(X)L2 Pd(0)L2->Isox-Pd(II)(X)L2 Oxidative Addition (Isox-X) Intermediate Alkene Insertion Intermediate Isox-Pd(II)(X)L2->Intermediate Alkene Coordination & Insertion Coupled Product Coupled Product Intermediate->Coupled Product β-Hydride Elimination

Caption: Simplified catalytic cycle of the Heck coupling.

  • Key Advantage: Excellent for the synthesis of substituted alkenes.

  • Potential Issue: Regioselectivity of the alkene insertion can sometimes be an issue.

Comparative Performance Data

The following table summarizes typical experimental conditions and outcomes for the cross-coupling of isoxazoles, based on literature precedents. This data is intended to be representative and specific results may vary depending on the exact substrates and conditions used.

Coupling ReactionTypical Isoxazole SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Key Considerations
Suzuki-Miyaura 4-BromoisoxazoleArylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80-1004-1270-95Wide functional group tolerance; base required. [8][9]
Stille 4-IodoisoxazoleArylstannanePd(PPh₃)₄-Toluene10012-2460-90Good for base-sensitive substrates; toxicity of tin reagents. [17]
Negishi 5-ChloroisoxazoleArylzinc chloridePd(dba)₂/XPhos-THF25-662-875-98High reactivity; requires inert atmosphere. [5][18]
Sonogashira 4-IodoisoxazoleTerminal alkynePdCl₂(PPh₃)₂/CuIEt₃NTHF/DMF25-801-680-98Specific for alkynylation; risk of alkyne homocoupling. [19][20]
Heck 4-IodoisoxazoleStyrenePd(OAc)₂/P(o-tol)₃Et₃NDMF10012-2450-85For vinylation; regioselectivity can be a concern. [21]

The Modern Alternative: Direct C-H Activation

In recent years, direct C-H activation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions. [22][23]This approach avoids the pre-functionalization of the isoxazole ring (e.g., halogenation), thereby shortening synthetic sequences. For isoxazoles, C-H arylation has been successfully demonstrated, typically at the C-5 position. [22]

  • Key Advantages:

    • Atom Economy: No need for a leaving group on the isoxazole.

    • Step Economy: Reduces the number of synthetic steps.

  • Current Limitations:

    • Regioselectivity: Controlling the site of C-H activation can be challenging.

    • Substrate Scope: The range of compatible coupling partners can be more limited compared to traditional methods.

    • Harsher Conditions: Often requires higher temperatures and stronger oxidants.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of a 4-Iodoisoxazole

This protocol is a generalized procedure based on established methodologies. [9][21]

  • Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add the 4-iodoisoxazole (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and sodium carbonate (2.0 equiv).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Conclusion and Future Outlook

The choice of cross-coupling method for the functionalization of isoxazoles is highly dependent on the specific synthetic target, the available starting materials, and the functional groups present in the molecule. The Suzuki-Miyaura coupling remains the most versatile and user-friendly option for many applications. However, for base-sensitive substrates, the Stille coupling offers a viable, albeit more toxic, alternative. The Negishi coupling provides enhanced reactivity when needed, at the cost of operational complexity. The Sonogashira and Heck reactions are indispensable for the introduction of alkyne and alkene functionalities, respectively.

Looking forward, the continued development of more active and selective catalysts, particularly for direct C-H activation, will undoubtedly revolutionize the synthesis of complex isoxazole derivatives. These advancements will enable more efficient and sustainable routes to novel drug candidates and functional materials, further cementing the importance of the isoxazole scaffold in chemical and pharmaceutical research.

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A Comparative Guide to the Spectroscopic Analysis of 5-Methyl-3-phenyl-4-isoxazolylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. 5-Methyl-3-phenyl-4-isoxazolylboronic acid and its derivatives represent a class of molecules with significant potential, acting as crucial building blocks in medicinal chemistry, largely due to the versatile reactivity of the boronic acid moiety and the established biological relevance of the isoxazole core.[1][2] This guide provides an in-depth comparison of key spectroscopic techniques essential for the unambiguous characterization of these compounds. We will move beyond mere procedural descriptions to explain the causality behind experimental choices, ensuring a robust and validated analytical approach.

Introduction to the Analyte

The target molecule, 5-Methyl-3-phenyl-4-isoxazolylboronic acid, possesses three key structural features that dictate the analytical strategy:

  • The Aromatic System: A phenyl ring attached to the isoxazole core.

  • The Heterocyclic Core: A 5-methylisoxazole ring.

  • The Reactive Moiety: A boronic acid group (-B(OH)₂) at the 4-position.

A multi-faceted analytical approach is not just recommended but necessary to probe each of these regions effectively. This guide will focus on Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.

The Analytical Workflow: An Integrated Approach

The characterization of a newly synthesized 5-Methyl-3-phenyl-4-isoxazolylboronic acid derivative is a sequential process. Each technique provides a unique piece of the structural puzzle, and their combined data leads to confident identification.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS UV_Vis UV-Visible Spectroscopy Purification->UV_Vis Data_Integration Data Integration & Interpretation NMR->Data_Integration IR->Data_Integration MS->Data_Integration UV_Vis->Data_Integration Structure_Confirmed Structure Confirmed Data_Integration->Structure_Confirmed

Caption: Integrated workflow for the structural elucidation of isoxazolylboronic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise carbon-hydrogen framework of organic molecules. For this class of compounds, a combination of ¹H, ¹³C, and ¹¹B NMR is essential for complete characterization.

Expertise & Rationale
  • ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR reveals the number of non-equivalent carbons and their electronic environments (e.g., aromatic, aliphatic, carbonyl-like).

  • ¹¹B NMR is indispensable as it directly probes the boron atom, confirming the presence of the boronic acid and providing insight into its coordination state.[3]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified derivative.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable B(OH)₂ protons.[4][5]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.[6]

  • Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • Acquire a ¹¹B NMR spectrum. A specific boron-free probe or careful background subtraction may be necessary for high-quality spectra.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals.

Data Interpretation and Comparative Insights

The combination of NMR spectra provides a detailed structural map.

NMR_Probes cluster_molecule cluster_probes mol H1_NMR ¹H NMR H1_NMR->mol Phenyl H Methyl H -OH H C13_NMR ¹³C NMR C13_NMR->mol Aromatic C Heterocyclic C Methyl C B11_NMR ¹¹B NMR B11_NMR->mol Boron Atom Coordination IR IR Spec. IR->mol B-O-H Bonds C=N, C=C Bonds

Caption: Correlation of spectroscopic techniques to specific structural moieties of the target molecule.

Technique Expected Observations for 5-Methyl-3-phenyl-4-isoxazolylboronic acid Causality & Insights
¹H NMR ~12.0-13.0 ppm (broad s, 1H): Carboxylic acid proton (if analyzing the related carboxylic acid).[7] ~8.0-7.4 ppm (m, 5H): Phenyl protons. ~2.7 ppm (s, 3H): Methyl protons. Variable (broad s, 2H): B(OH)₂ protons.[8]The deshielding of phenyl protons is due to the aromatic ring current. The methyl group is a singlet as it has no adjacent protons. The B(OH)₂ protons are broad due to quadropolar relaxation of the boron nucleus and chemical exchange with trace water.
¹³C NMR ~160-170 ppm: Isoxazole carbons (C3, C5). ~128-135 ppm: Phenyl carbons. ~110-120 ppm: Isoxazole C4 (attached to Boron). ~12 ppm: Methyl carbon.The chemical shifts are indicative of the electronic environment. Carbons in the heterocyclic ring and aromatic system appear in the characteristic downfield region. The C-B carbon is also typically observed in this range.
¹¹B NMR ~20-30 ppm (broad peak): Trigonal planar boronic acid.This is a direct and unambiguous confirmation of the boronic acid functionality. If the derivative forms a tetrahedral boronate ester (e.g., with a diol), this signal will shift upfield to ~5-15 ppm.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Its primary utility here is to confirm the presence of the boronic acid's hydroxyl groups and the characteristic bonds of the heterocyclic and aromatic rings.

Expertise & Rationale

While NMR maps the molecular skeleton, IR provides positive identification of key bonds. The O-H and B-O stretches of the boronic acid moiety are particularly diagnostic.[9] Comparing the spectrum to that of a precursor lacking the boronic acid group can definitively confirm the success of a synthetic step.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid, purified sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Lower the ATR press and apply consistent pressure to the sample. Acquire the spectrum, typically by co-adding 16-32 scans in the 4000-400 cm⁻¹ range.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Data Interpretation and Comparative Insights
Vibrational Mode Expected Wavenumber (cm⁻¹) Causality & Insights
O-H Stretch 3600 - 3200 (Broad)This broad, strong band is characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid.[10] Its presence is a primary indicator of the -B(OH)₂ group.
Aromatic C-H Stretch 3100 - 3000Corresponds to the C-H bonds on the phenyl ring.
C=N Stretch 1625 - 1610This absorption is from the C=N bond within the isoxazole ring.[6]
Aromatic C=C Stretch 1600 - 1450Multiple sharp bands characteristic of the phenyl and isoxazole rings.
Asymmetric B-O Stretch 1380 - 1310A strong, characteristic absorption for the B-O single bond in boronic acids.[9][11]
Aromatic C-H Bend 770 - 730 and 710 - 690Strong bands indicating a monosubstituted benzene ring.

Self-Validation: The simultaneous presence of the broad O-H stretch, the strong B-O stretch, and the characteristic aromatic/heterocyclic ring vibrations provides a validated fingerprint of the target molecule.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation.

Expertise & Rationale

The primary goal is to observe the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the elemental formula. A key diagnostic feature for organoboron compounds is the natural isotopic distribution of boron: ¹¹B (80%) and ¹⁰B (20%).[12] This results in a characteristic M and M-1 pattern for boron-containing ions, which is a powerful confirmation tool. High-resolution mass spectrometry (HRMS) can provide an exact mass to four or five decimal places, allowing for unambiguous elemental formula determination.

Experimental Protocol: Electrospray Ionization (ESI)-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Use positive or negative ion mode. For boronic acids, positive mode ([M+H]⁺) is common, though adducts with solvent or salts (e.g., [M+Na]⁺) may also be observed.

  • Mass Analysis: Acquire the spectrum over a relevant m/z range (e.g., 50-500 amu).

  • Fragmentation (MS/MS): If desired, select the parent ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum for further structural analysis.

Data Interpretation and Comparative Insights

For 5-Methyl-3-phenyl-4-isoxazolylboronic acid (C₁₁H₁₀BNO₃, Mol. Wt. ~215.0 g/mol ):

  • Molecular Ion: Expect a strong signal cluster around m/z 216 ([M+H]⁺). This cluster will show the characteristic ¹⁰B/¹¹B isotopic pattern.

  • Key Fragments:

    • Loss of H₂O (m/z 198): Dehydration is a common fragmentation pathway for boronic acids.

    • Loss of B(OH)₂ (m/z ~172): Cleavage of the C-B bond.

  • Alternative Technique - GC-MS: While ESI is common, analysis by Gas Chromatography-MS (GC-MS) is also possible, though it may require derivatization to increase volatility and prevent on-column degradation.[12][13]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for characterizing the conjugated π-system.

Expertise & Rationale

The conjugated system formed by the phenyl ring and the isoxazole core is expected to produce characteristic UV absorptions.[14] While not as structurally definitive as NMR or MS, UV-Vis is a valuable tool for quantitative analysis (using the Beer-Lambert law), for studying electronic properties, and for comparing derivatives with different substituents. Computational studies using Density Functional Theory (DFT) can complement experimental UV-Vis spectra to understand the nature of the electronic transitions (e.g., HOMO-LUMO gap).[15]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). Perform serial dilutions to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum, typically from 200 to 400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Data Interpretation and Comparative Insights
  • Expected Absorption: Expect strong absorption bands (π → π* transitions) in the range of 250-300 nm, characteristic of the conjugated aromatic-heterocyclic system.[5]

  • Comparative Analysis: Altering substituents on the phenyl ring (e.g., adding electron-donating or electron-withdrawing groups) will cause a predictable shift in the λ_max (bathochromic or hypsochromic shift), making UV-Vis a quick way to compare a series of related derivatives.

Summary Comparison of Techniques

Technique Primary Information Strengths Limitations
NMR (¹H, ¹³C, ¹¹B) Detailed C-H-B framework, connectivity, chemical environmentUnambiguous structure elucidation, direct probe of BoronRelatively low sensitivity, requires soluble sample
IR Spectroscopy Functional group identificationFast, non-destructive, good for solids and liquidsProvides limited structural connectivity information
Mass Spectrometry Molecular weight, elemental formula (HRMS), fragmentation patternsHigh sensitivity, confirms MW and formula, isotopic patternsCan be destructive, isomerization can be an issue
UV-Vis Spectroscopy Electronic transitions, conjugated systemsHigh sensitivity, excellent for quantitative analysisLimited structural information, broad peaks

Conclusion

The structural characterization of 5-Methyl-3-phenyl-4-isoxazolylboronic acid derivatives requires a synergistic application of multiple spectroscopic techniques. While NMR spectroscopy serves as the cornerstone for determining the molecular framework, it must be supported by IR for functional group confirmation and Mass Spectrometry for validation of molecular weight and elemental composition. UV-Vis spectroscopy complements this by providing valuable data on the electronic properties of the conjugated system. By integrating the data from these orthogonal techniques, researchers can achieve a self-validating and comprehensive analysis, ensuring the absolute structural integrity of these valuable chemical entities.

References

  • Chandra, N. Srikantamurthy, G. J. Vishalakshi, S. Jeyaseelan, K. B. Umesha, and M. Mahendra. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, E69, o897. Available at: [Link]

  • Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate. Available at: [Link]

  • Abbas F. Abbas, et al. (2014). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmacy and Chemical Sciences. Available at: [Link]

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A Comparative Guide to Assessing the Purity of Synthesized 5-Methyl-3-phenyl-4-isoxazolylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is a cornerstone of reproducible and reliable research. 5-Methyl-3-phenyl-4-isoxazolylboronic acid is a key building block in medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds.[1][2] The presence of impurities can drastically affect the efficiency of these reactions, leading to the formation of byproducts, reduced yields, and complications in the purification of the final active pharmaceutical ingredient (API).[3] This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 5-Methyl-3-phenyl-4-isoxazolylboronic acid, complete with experimental protocols and data interpretation insights.

The Analytical Challenge: Understanding the Nature of Boronic Acids

Boronic acids present a unique set of analytical challenges. Chief among these is their propensity to exist in equilibrium with their cyclic anhydrides, known as boroxines. This equilibrium is influenced by the presence of water, temperature, and the electronic properties of the aryl substituent. Therefore, any analytical method must be able to distinguish between the monomeric boronic acid and the trimeric boroxine, as the latter is also a potential impurity.

Hypothetical Synthesis and Potential Impurities

A plausible synthetic route to 5-Methyl-3-phenyl-4-isoxazolylboronic acid involves the conversion of the readily available 5-Methyl-3-phenylisoxazole-4-carboxylic acid.[4][5] This could be achieved through a multi-step process, such as conversion to a redox-active ester followed by a nickel-catalyzed decarboxylative borylation.[6][7]

Based on this, potential impurities could include:

  • Unreacted Starting Material: 5-Methyl-3-phenylisoxazole-4-carboxylic acid.

  • Boroxine: The cyclic trimer of the target boronic acid.

  • Protodeborylation Product: 5-Methyl-3-phenylisoxazole (the product of C-B bond cleavage).

  • Homocoupling Products: Byproducts from the Suzuki-Miyaura reaction where the boronic acid couples with itself.[8]

  • Residual Solvents and Reagents: From the synthesis and purification steps.

Comparative Analysis of Purity Assessment Techniques

A multi-pronged analytical approach is essential for a comprehensive purity assessment. Here, we compare High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Why it's used: HPLC is a cornerstone of purity analysis in the pharmaceutical industry, offering high-resolution separation of the main component from its impurities. For boronic acids, a reverse-phase HPLC (RP-HPLC) method is typically employed.

Experimental Protocol: A Starting Point for Method Development

A robust HPLC method for boronic acids must be developed and validated according to ICH Q2(R1) guidelines.[9][10][11][12]

  • Instrumentation: HPLC system with a UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water.

Data Interpretation:

The chromatogram should show a major peak corresponding to 5-Methyl-3-phenyl-4-isoxazolylboronic acid. The boroxine, being less polar, will likely have a different retention time. The carboxylic acid starting material, being more polar, will elute earlier. The relative peak areas can be used to quantify the purity and the levels of impurities.

Workflow for HPLC Method Development and Validation

Caption: A typical workflow for developing and validating an HPLC method for purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Why it's used: LC-MS couples the separation power of HPLC with the mass identification capabilities of mass spectrometry. This is invaluable for confirming the identity of the main peak and for identifying unknown impurities.

Experimental Protocol:

The HPLC conditions described above can be directly coupled to a mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) is commonly used for boronic acids, often in negative ion mode.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition: Full scan mode to detect all ions, and selected ion monitoring (SIM) for targeted quantification.

Data Interpretation:

The mass spectrum of the main peak should show the [M-H]⁻ ion corresponding to the molecular weight of 5-Methyl-3-phenyl-4-isoxazolylboronic acid. The mass-to-charge ratios of impurity peaks can be used to propose their structures. For example, the boroxine will have a mass corresponding to the trimer minus three water molecules. The mass spectrum of the carboxylic acid starting material is also known and can be used for confirmation.[13][14]

LC-MS Analysis Workflow

LCMS_Workflow Sample Synthesized Product HPLC HPLC Separation Sample->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI Eluent MS Mass Analyzer (e.g., TOF) ESI->MS Ions Data Data Acquisition & Processing MS->Data

Caption: The flow of sample analysis in an LC-MS system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Why it's used: NMR provides detailed structural information about the molecule. ¹H and ¹³C NMR are used to confirm the overall structure, while ¹¹B NMR is specific for the boron-containing species. Quantitative NMR (qNMR) can be used for an absolute purity determination without the need for a reference standard of the analyte itself.

Experimental Protocol:

  • ¹H and ¹³C NMR:

    • Solvent: DMSO-d₆ or CDCl₃.

    • Spectrometer: 400 MHz or higher.

    • Analysis: The chemical shifts and coupling constants should be consistent with the proposed structure. The ¹H and ¹³C NMR spectra of the starting carboxylic acid are available for comparison.[15][16]

  • ¹¹B NMR:

    • Solvent: DMSO-d₆.

    • Spectrometer: A multinuclear NMR spectrometer.

    • Analysis: Boronic acids typically show a broad signal between 20 and 30 ppm. The boroxine will have a distinct chemical shift, usually slightly downfield.

  • Quantitative ¹H NMR (qNMR):

    • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).

    • Sample Preparation: Accurately weigh the sample and the internal standard and dissolve in a known volume of deuterated solvent.

    • Data Acquisition: Acquire the ¹H NMR spectrum with appropriate parameters for quantification (e.g., long relaxation delay).

    • Calculation: The purity is calculated by comparing the integral of a known proton signal of the analyte with the integral of a known proton signal of the internal standard.

Data Interpretation:

The presence of unexpected signals in the ¹H and ¹³C NMR spectra can indicate impurities. The relative integrals of the signals can provide a semi-quantitative measure of purity. ¹¹B NMR can be used to determine the ratio of boronic acid to boroxine. qNMR provides a highly accurate and precise determination of the absolute purity.

Comparison of Analytical Techniques

FeatureHPLC-UVLC-MSNMR Spectroscopy
Primary Information Quantitative purity, separation of impuritiesMolecular weight confirmation, impurity identificationStructural confirmation, absolute purity (qNMR)
Sensitivity GoodExcellentModerate
Quantification Relative (requires reference standard)Semi-quantitative (can be fully quantitative)Absolute (qNMR with internal standard)
Impurity Identification Based on retention time (requires standards)Based on mass-to-charge ratioBased on chemical structure
Throughput HighHighLow to moderate
Instrumentation Cost ModerateHighHigh

Conclusion: A Holistic Approach to Purity Assessment

No single technique can provide a complete picture of the purity of 5-Methyl-3-phenyl-4-isoxazolylboronic acid. A comprehensive and reliable assessment requires a combination of these orthogonal methods. A typical workflow would involve:

  • Initial screening by HPLC-UV to determine the purity profile and quantify known impurities.

  • LC-MS analysis to confirm the identity of the main component and to identify any unknown impurities.

  • NMR spectroscopy (¹H, ¹³C, and ¹¹B) to provide unambiguous structural confirmation and to assess the boronic acid/boroxine ratio.

  • Quantitative NMR (qNMR) for an accurate determination of the absolute purity, which is particularly valuable for creating a reference standard.

By employing this multi-faceted approach, researchers and drug development professionals can be confident in the quality of their synthesized 5-Methyl-3-phenyl-4-isoxazolylboronic acid, ensuring the integrity and success of their subsequent research and development efforts.

References

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A Senior Application Scientist's Guide to the Biological Screening of Novel Compounds Synthesized with 5-Methyl-3-phenyl-4-isoxazolylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

For researchers, scientists, and drug development professionals, the quest for novel chemical entities with therapeutic potential is a continuous endeavor. Within the vast landscape of heterocyclic chemistry, the isoxazole ring system has emerged as a privileged scaffold, present in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile building block in medicinal chemistry. This guide focuses on the biological screening of novel compounds synthesized using 5-Methyl-3-phenyl-4-isoxazolylboronic acid, a versatile starting material for generating a diverse library of isoxazole derivatives.

The incorporation of the 5-methyl-3-phenylisoxazole moiety can confer a range of pharmacological activities, including anticancer, anti-inflammatory, and enzyme-inhibitory effects.[1][3] This is attributed to the structural rigidity and specific spatial arrangement of functional groups, which can lead to high-affinity interactions with biological targets. This guide provides a comparative framework for evaluating the biological potential of these novel compounds against established drugs, supported by detailed experimental protocols and illustrative data.

Comparative Cytotoxicity Profiling

A critical initial step in the evaluation of any novel compound is the assessment of its cytotoxic potential. This not only provides an early indication of potential anticancer activity but also establishes a therapeutic window for other applications. Here, we compare a hypothetical novel compound, NC-1 (a derivative of 5-Methyl-3-phenyl-4-isoxazolylboronic acid), with the well-established epidermal growth factor receptor (EGFR) inhibitor, Gefitinib .[4][5][6][7]

Experimental Design: A Two-Pronged Approach to Cytotoxicity

To ensure a comprehensive understanding of cytotoxicity, we employ two distinct assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity. This dual-assay approach provides a more robust and validated assessment of cell viability.

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Cell Seeding & Treatment cluster_1 MTT Assay cluster_2 LDH Assay start Seed cancer cell lines (e.g., A549, MCF-7) in 96-well plates treat Treat cells with serial dilutions of NC-1 and Gefitinib start->treat incubate Incubate for 48 hours treat->incubate mtt_add Add MTT reagent incubate->mtt_add Metabolic Activity supernatant Collect cell culture supernatant incubate->supernatant Membrane Integrity mtt_incubate Incubate for 4 hours mtt_add->mtt_incubate solubilize Solubilize formazan crystals mtt_incubate->solubilize mtt_read Measure absorbance at 570 nm solubilize->mtt_read ldh_reagent Add LDH reaction mixture supernatant->ldh_reagent ldh_incubate Incubate for 30 minutes ldh_reagent->ldh_incubate ldh_read Measure absorbance at 490 nm ldh_incubate->ldh_read

Caption: Workflow for comparative cytotoxicity testing.

Comparative Cytotoxicity Data

The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values for NC-1 and Gefitinib against two common cancer cell lines, A549 (non-small cell lung cancer) and MCF-7 (breast cancer).

CompoundCell LineMTT Assay IC50 (µM)LDH Assay IC50 (µM)
NC-1 A5498.510.2
MCF-712.315.1
Gefitinib A5490.50.7
MCF-7> 50> 50

Interpretation of Results:

The hypothetical data suggests that NC-1 exhibits moderate cytotoxic activity against both A549 and MCF-7 cell lines. As expected, Gefitinib shows high potency against the EGFR-driven A549 cell line and significantly less activity against the EGFR-negative MCF-7 line. The comparable IC50 values obtained from both the MTT and LDH assays for each compound lend confidence to the validity of the results.

Detailed Experimental Protocols
MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (NC-1, Gefitinib) and a vehicle control (e.g., 0.1% DMSO). Replace the culture medium with medium containing the test compounds and incubate for 48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the 48-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each supernatant sample in a new 96-well plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH) and determine the IC50 values.

Enzyme Inhibition Assays: Targeting Key Pathological Pathways

Many isoxazole derivatives exert their biological effects by inhibiting specific enzymes.[8] To explore this potential, we will perform in vitro inhibition assays against two key enzyme classes: protein kinases, which are often dysregulated in cancer, and cyclooxygenase (COX) enzymes, which are central to inflammation.

Comparative Kinase Inhibition Profile

Here, we compare the inhibitory activity of our novel compound, NC-1 , against EGFR kinase with the known inhibitor, Gefitinib .

Experimental Workflow: In Vitro Kinase Inhibition Assay

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection start Prepare serial dilutions of NC-1 and Gefitinib enzyme Add recombinant EGFR kinase to each well start->enzyme reaction Initiate reaction with ATP and a peptide substrate enzyme->reaction incubate Incubate at 30°C for 1 hour reaction->incubate detect Add detection reagent to measure ADP production (luminescence) incubate->detect read Read luminescence on a plate reader detect->read

Caption: Workflow for a luminescence-based kinase inhibition assay.

Comparative Kinase Inhibition Data
CompoundTarget KinaseIC50 (nM)
NC-1 EGFR850
Gefitinib EGFR25

Interpretation of Results:

This hypothetical data indicates that NC-1 has a modest inhibitory effect on EGFR kinase, with an IC50 in the sub-micromolar range. As expected, Gefitinib is a potent inhibitor of EGFR. This suggests that the cytotoxic effects of NC-1 observed in the A549 cell line may be, at least in part, due to the inhibition of EGFR signaling.

Comparative COX Enzyme Inhibition Profile

Next, we compare the inhibitory activity of a second novel compound, NC-2 , against COX-1 and COX-2 enzymes with the selective COX-2 inhibitor, Celecoxib , and the non-selective isoxazole-containing drug, Leflunomide (its active metabolite).[9][10][11][12][13][14][15][16]

Comparative COX Inhibition Data
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
NC-2 251.220.8
Celecoxib 150.05300
Leflunomide (active metabolite) 1001001

Interpretation of Results:

The hypothetical data suggests that NC-2 is a moderately potent and selective inhibitor of COX-2. Its selectivity index is significantly better than the non-selective Leflunomide, though not as high as the highly selective Celecoxib. This profile suggests that NC-2 could have anti-inflammatory properties with a potentially reduced risk of gastrointestinal side effects compared to non-selective inhibitors.

Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay
Luminescence-Based Kinase Assay Protocol
  • Compound Preparation: Prepare serial dilutions of the test compounds (NC-1, Gefitinib) in a suitable buffer.

  • Enzyme and Substrate Preparation: Prepare a solution of the recombinant kinase (e.g., EGFR) and its specific peptide substrate in kinase buffer.

  • Assay Plate Setup: In a 384-well plate, add the test compounds, followed by the enzyme/substrate mixture.

  • Reaction Initiation: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection: Add a luciferase-based detection reagent that measures the amount of ADP produced.

  • Luminescence Reading: Measure the luminescent signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 values.

Receptor Binding Assays: Identifying Molecular Targets

To further elucidate the mechanism of action of our novel compounds, we can perform receptor binding assays to identify potential molecular targets. G-protein coupled receptors (GPCRs) are a large family of cell surface receptors that are common drug targets.

Comparative GPCR Binding Profile

In this example, we assess the binding affinity of a third novel compound, NC-3 , for the β2-adrenergic receptor, a well-characterized GPCR. We will use the known β-blocker, Propranolol , as a positive control.[17][][19][20][21]

Experimental Workflow: Radioligand Receptor Binding Assay

G cluster_0 Assay Setup cluster_1 Binding and Separation cluster_2 Detection and Analysis start Prepare cell membranes expressing the β2-adrenergic receptor ligands Prepare serial dilutions of NC-3 and Propranolol start->ligands radioligand Add a fixed concentration of a radiolabeled ligand (e.g., [3H]-dihydroalprenolol) ligands->radioligand incubate Incubate to allow binding to reach equilibrium radioligand->incubate filter Separate bound from free radioligand by rapid filtration incubate->filter scintillation Measure radioactivity on the filters using liquid scintillation counting filter->scintillation analysis Determine the Ki values scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Comparative Receptor Binding Data
CompoundReceptorKi (nM)
NC-3 β2-adrenergic520
Propranolol β2-adrenergic1.5

Interpretation of Results:

The hypothetical data shows that NC-3 has a moderate binding affinity for the β2-adrenergic receptor, while Propranolol binds with high affinity, as expected. This suggests that NC-3 may have some activity at this receptor, which could be further investigated in functional assays.

Detailed Experimental Protocol: Radioligand Receptor Binding Assay
Competitive Radioligand Binding Assay Protocol
  • Membrane Preparation: Prepare a crude membrane fraction from cells or tissues expressing the receptor of interest.

  • Assay Buffer: Prepare a suitable binding buffer.

  • Compound and Radioligand Preparation: Prepare serial dilutions of the unlabeled test compounds (NC-3, Propranolol) and a fixed concentration of the appropriate radioligand.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, unlabeled test compound, and radioligand.

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well of the filter plate and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and then calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

This guide provides a foundational framework for the initial biological screening of novel compounds derived from 5-Methyl-3-phenyl-4-isoxazolylboronic acid. By employing a multi-assay approach and comparing the results to well-characterized drugs, researchers can gain valuable insights into the potential therapeutic applications of their novel chemical entities. The hypothetical data presented herein illustrates how such a comparative analysis can guide further drug development efforts.

The next logical steps in the evaluation of promising compounds would include:

  • Broad-panel kinase screening: To assess the selectivity of kinase inhibitors.

  • Functional cell-based assays: To confirm the mechanism of action suggested by the binding and enzyme inhibition assays.

  • In vivo efficacy studies: To evaluate the therapeutic potential in animal models of disease.

  • ADME/Tox studies: To assess the drug-like properties and safety profile of the lead compounds.

By following a systematic and rigorous screening cascade, the full therapeutic potential of novel isoxazole derivatives can be effectively explored, paving the way for the development of next-generation medicines.

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The Isoxazole Conundrum: A Cost-Effectiveness Guide to 5-Methyl-3-phenyl-4-isoxazolylboronic Acid in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of pharmaceutical development, the selection of synthetic routes and reagents for active pharmaceutical ingredients (APIs) is a critical decision with far-reaching implications for cost, efficiency, and scalability. The 5-methyl-3-phenylisoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. This guide provides a comprehensive analysis of the cost-effectiveness of utilizing 5-Methyl-3-phenyl-4-isoxazolylboronic acid for the large-scale synthesis of 4-aryl-5-methyl-3-phenylisoxazoles, a common structural motif in drug candidates. We will delve into a comparative analysis with alternative synthetic strategies, supported by available data and process chemistry principles, to offer a pragmatic guide for researchers and drug development professionals.

The Suzuki-Miyaura Approach: A Powerful Tool for C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[1] The use of 5-Methyl-3-phenyl-4-isoxazolylboronic acid to introduce the isoxazole core onto an aryl or heteroaryl partner is a theoretically straightforward and attractive approach.

Workflow for Large-Scale Suzuki-Miyaura Coupling

Sources

A Comparative Guide to the Environmental Impact of Synthetic Routes for 5-Methyl-3-phenyl-4-isoxazolylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, 5-Methyl-3-phenyl-4-isoxazolylboronic acid has emerged as a pivotal building block. Its utility, primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allows for the efficient construction of complex biaryl structures inherent to numerous pharmaceutical candidates.[1] However, as the principles of green chemistry become increasingly integrated into drug development and manufacturing, it is imperative to scrutinize the environmental footprint of the synthetic routes that produce these key intermediates.[2][3]

This guide provides a comprehensive comparison of traditional versus green synthetic methodologies for accessing 5-Methyl-3-phenyl-4-isoxazolylboronic acid. We will deconstruct the synthesis into its two core transformations—the formation of the isoxazole scaffold and the subsequent borylation—to objectively assess the environmental impact. The analysis will be grounded in key green chemistry metrics, detailed experimental protocols, and field-proven insights to guide researchers toward more sustainable laboratory practices.

Part 1: Synthesis of the 5-Methyl-3-phenylisoxazole Core

The foundational step is the construction of the heterocyclic isoxazole ring. Traditional methods often rely on high temperatures and organic solvents, while modern approaches leverage energy-efficient techniques and aqueous media.

Route A: Traditional Thermal Condensation

This classical approach involves the condensation of an oxime with a β-dicarbonyl compound, often requiring elevated temperatures and organic solvents for effective reaction and product isolation. A representative synthesis for a closely related precursor, 5-methyl-3-phenylisoxazole-4-carboxylic acid, involves heating benzaldehyde oxime and ethyl acetoacetate, which exemplifies this methodology.[4][5]

Causality Behind Experimental Choices: The use of an organic solvent is traditional for solubilizing the reactants. Heating is necessary to overcome the activation energy of the condensation and cyclization steps. The subsequent hydrolysis and workup with organic extraction solvents contribute significantly to the process mass intensity (PMI).

Route B: Ultrasound-Assisted Synthesis in Aqueous Media

A greener alternative utilizes ultrasound irradiation to promote the reaction in water, often eliminating the need for catalysts and organic solvents.[6][7] Sonochemistry provides the activation energy through acoustic cavitation, creating localized high-pressure and high-temperature zones that dramatically accelerate reaction rates at a low bulk temperature.[6][7]

Causality Behind Experimental Choices: Water is the ultimate green solvent—it is non-toxic, non-flammable, and inexpensive.[7] Ultrasound provides a significant rate enhancement, reducing reaction times from hours to minutes and lowering energy consumption compared to conventional heating.[6][7] The one-pot nature of this multicomponent reaction simplifies the procedure and minimizes waste from intermediate isolation steps.

Workflow Comparison: Isoxazole Core Synthesis

cluster_0 Route A: Traditional Thermal Condensation cluster_1 Route B: Green Ultrasound-Assisted Synthesis A_Start Benzaldehyde Oxime + Ethyl Acetoacetate A_Solvent Organic Solvent (e.g., Ethanol) A_React Heat (Reflux) (Hours) A_Start->A_React A_Solvent->A_React A_Intermediate Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate A_React->A_Intermediate A_Workup Aqueous Workup & Organic Extraction A_Intermediate->A_Workup A_Waste1 Solvent Waste A_Workup->A_Waste1 A_Product Isoxazole Core A_Workup->A_Product B_Start Benzaldehyde + Ethyl Acetoacetate + Hydroxylamine HCl B_Solvent Water B_React Ultrasound (40 kHz) (Minutes) B_Start->B_React B_Solvent->B_React B_Precipitate Precipitation B_React->B_Precipitate B_Waste2 Aqueous Filtrate B_Precipitate->B_Waste2 Filtration B_Product Isoxazole Core B_Precipitate->B_Product

Caption: Comparative workflows for traditional vs. green isoxazole synthesis.

Part 2: Borylation of the Isoxazole Core

With the isoxazole in hand, the next critical step is the installation of the boronic acid group at the 4-position. This transformation highlights a significant shift from stoichiometric organometallic reagents to catalytic methods. For this comparison, we will assume the starting material is 4-bromo-5-methyl-3-phenylisoxazole.

Route A: Traditional Organometallic Borylation

The classical method involves a lithium-halogen exchange at cryogenic temperatures to form a highly reactive organolithium intermediate, which is then quenched with a trialkyl borate.[8] This route necessitates stringent anhydrous conditions and generates stoichiometric amounts of metallic and salt byproducts.

Causality Behind Experimental Choices: The use of organolithium reagents like n-BuLi is a powerful method for C-C bond formation but requires low temperatures (-78 °C) to prevent side reactions and decomposition. Anhydrous ethereal solvents (e.g., THF, Diethyl ether) are mandatory due to the high reactivity of the organolithium species with water. The acidic workup is required to hydrolyze the boronate ester to the final boronic acid.

Route B: Palladium-Catalyzed Miyaura Borylation

A greener and more robust alternative is the Miyaura borylation, which uses a palladium catalyst to couple the aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[8] This reaction proceeds under milder conditions and exhibits broad functional group tolerance.

Causality Behind Experimental Choices: This catalytic approach avoids the use of cryogenic temperatures and highly pyrophoric reagents, significantly improving operational safety.[9] While it uses a heavy metal catalyst, modern advancements allow for very low catalyst loadings. The use of more environmentally benign solvents is also possible, and some Suzuki-type reactions have been successfully performed in water, further enhancing the green credentials of this pathway.[10][11]

Workflow Comparison: Borylation of Isoxazole

cluster_0 Route A: Traditional Organometallic Borylation cluster_1 Route B: Green Miyaura Borylation A_Start 4-Bromo-Isoxazole A_Solvent Anhydrous THF -78°C A_React1 1. n-BuLi A_Start->A_React1 A_Solvent->A_React1 A_React2 2. Trialkyl Borate A_React1->A_React2 A_Workup Acidic Aqueous Workup & Organic Extraction A_React2->A_Workup A_Waste1 Organic & Aqueous Waste (Li+ salts) A_Workup->A_Waste1 A_Product Isoxazolylboronic Acid A_Workup->A_Product B_Start 4-Bromo-Isoxazole + B₂(pin)₂ B_Solvent Solvent (e.g., Dioxane, 2-MeTHF) ~80-100°C B_React Pd Catalyst + Base (e.g., KOAc) B_Start->B_React B_Solvent->B_React B_Workup Filtration & Crystallization B_React->B_Workup B_Waste2 Aqueous & Solid Waste (Lower Volume) B_Workup->B_Waste2 B_Product Isoxazolylboronic Acid Pinacol Ester B_Workup->B_Product

Caption: Comparative workflows for traditional vs. green borylation methods.

Quantitative Environmental Impact Assessment

To objectively compare these routes, we utilize established green chemistry metrics. The values below are estimates based on typical laboratory-scale procedures.

MetricTraditional Route (Combined)Green Route (Combined)Environmental Advantage
Primary Solvents THF, Diethyl Ether, EthanolWater, 2-MeTHFUse of hazardous and highly flammable solvents is replaced with water and a more benign ether.[12][13]
Key Reagents n-BuLi, Trialkyl BorateUltrasound, Pd Catalyst (ppm level)Eliminates pyrophoric, stoichiometric organometallic reagents and replaces them with a physical energy source and a catalytic amount of metal.
Operating Temperature -78 °C to RefluxRoom Temp to 80 °CAvoids energy-intensive cryogenic cooling and high reflux temperatures.
Atom Economy LowerHigherGreen route, especially the one-pot isoxazole synthesis, incorporates more reactant atoms into the final product.
Process Mass Intensity (PMI) High (>100)Significantly Lower (<50)Drastic reduction in solvent and workup material usage leads to less overall waste per kg of product.
Safety Profile Poor (Pyrophoric reagents, flammable solvents)Good (Aqueous media, stable reagents)Inherently safer design eliminates major operational hazards.

Experimental Protocols

Protocol 1: Green Ultrasound-Assisted Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxylate

(Adapted from ultrasound-assisted isoxazole synthesis methodologies)[6][14]

  • In a 100 mL round-bottom flask, combine benzaldehyde (10 mmol, 1.0 eq), ethyl acetoacetate (10 mmol, 1.0 eq), and hydroxylamine hydrochloride (12 mmol, 1.2 eq) in 20 mL of deionized water.

  • Place the flask in an ultrasonic bath operating at 40 kHz and 300 W.

  • Irradiate the mixture at room temperature for 30-40 minutes, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, a solid product will precipitate from the aqueous solution.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water (3 x 15 mL).

  • Dry the solid under vacuum to yield the crude product, which can be recrystallized from ethanol if further purity is required.

Protocol 2: Green Palladium-Catalyzed Borylation of 4-Bromo-5-methyl-3-phenylisoxazole

(A representative Miyaura borylation protocol)[9]

  • To an oven-dried flask under a nitrogen atmosphere, add 4-bromo-5-methyl-3-phenylisoxazole (5 mmol, 1.0 eq), bis(pinacolato)diboron (6 mmol, 1.2 eq), potassium acetate (15 mmol, 3.0 eq), and Pd(dppf)Cl₂ (0.15 mmol, 3 mol%).

  • Add 25 mL of a greener solvent such as 2-methyltetrahydrofuran (2-MeTHF).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until TLC or GC-MS indicates complete consumption of the starting material.

  • Cool the mixture to room temperature and filter through a pad of celite to remove the palladium catalyst and inorganic salts, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product can be purified by crystallization or silica gel chromatography to yield the 5-Methyl-3-phenyl-4-isoxazolylboronic acid pinacol ester.

Conclusion and Future Outlook

This comparative guide demonstrates a clear and compelling case for adopting modern, greener synthetic routes for the production of 5-Methyl-3-phenyl-4-isoxazolylboronic acid. By replacing hazardous solvents with water, utilizing energy-efficient technologies like ultrasound, and swapping stoichiometric organometallics for safer catalytic systems, the environmental impact can be drastically reduced.[6][7][10] These improvements not only align with the principles of sustainability but also offer significant advantages in operational safety, cost-effectiveness, and process efficiency. For researchers and drug development professionals, the conscious choice of synthetic methodology for key building blocks represents a critical and impactful step towards a more sustainable pharmaceutical industry.

References

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  • MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Isoxazolemethanol in Modern Green Synthesis.
  • Benchchem. Green Synthesis of Novel Oxazole Derivatives: A Technical Guide.
  • Scribd. Green Synthesis of Isoxazole Analogues | PDF.
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  • RSC Publishing. Green Chemistry.
  • Green Chemistry Initiative. Solvent and Reagent Selection Guide.
  • ResearchGate. Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction.
  • RSC Publishing. In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant.
  • ResearchGate. Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis.
  • ResearchGate. "Greening Up" the Suzuki Reaction.
  • NIH. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents.
  • Google Patents. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.
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  • Organic Chemistry Portal. Arylboronic acid or boronate synthesis.
  • NIH. 5-Methyl-3-phenylisoxazole-4-carboxylic acid.
  • PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • RSC Publishing. Boronic-acid-derived covalent organic frameworks: from synthesis to applications.
  • ResearchGate. (PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop; it is integral to the entire lifecycle of the chemical reagents we handle. The proper disposal of specialized compounds like 5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid is not merely a procedural task but a critical component of a robust laboratory safety culture. This guide provides a detailed, experience-driven framework for managing this compound's waste stream, ensuring compliance with regulatory standards and protecting both laboratory personnel and the environment.

The foundational principle for the disposal of this and similar organoboron compounds is to treat all waste as hazardous unless definitively proven otherwise . This approach aligns with the stringent regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450).[1][2][3] Every laboratory using such chemicals is required to have a written Chemical Hygiene Plan (CHP) that outlines specific safety and disposal procedures.[4][5]

Hazard Profile and Immediate Safety Considerations

Before handling or disposing of 5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS). The SDS is the primary, authoritative source for detailed hazard information.[1][6] The hazard profile of this compound is derived from its dual functionalities: the isoxazole ring system and the boronic acid group. While specific toxicity data for this exact molecule is not widely published, analogous structures suggest a clear potential for irritation and harm if handled improperly.[7][8]

Causality Behind the Hazards:

  • Boronic Acid Moiety: Boronic acids as a class are known to be skin, eye, and respiratory tract irritants.[9] Their ability to interact with diols, including biological molecules, underlies both their synthetic utility and their potential to cause biological disruption.

  • Isoxazole Core: Heterocyclic compounds like isoxazoles can have varied toxicological profiles. Related structures are often classified as harmful if swallowed or inhaled.[8][10]

Hazard and Handling Summary Table
MetricSpecification & Rationale
Primary Hazards Based on analogous compounds, expect potential for: Skin Irritation, Serious Eye Irritation, and Respiratory Irritation. May be harmful if swallowed.[7][8]
Required PPE Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with dust particles.[11] Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[11] Body Protection: A fully fastened lab coat is required.
Engineering Controls All handling, weighing, and packaging for disposal must be conducted in a certified chemical fume hood to minimize inhalation exposure.[12]
Incompatible Materials Store and dispose of waste separately from strong oxidizing agents, strong acids, and strong bases to prevent potentially exothermic or violent reactions.[12]

Standard Operating Protocol for Disposal

The guiding principle is that 5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid and any materials contaminated with it must be disposed of as hazardous chemical waste.[12] Under no circumstances should this chemical be discarded in standard trash or flushed down the drain.[12][13]

Part A: Disposal of Unused or Waste Solid Compound
  • Preparation: Ensure all required PPE is worn correctly. Perform all operations within a chemical fume hood.

  • Waste Collection: Carefully transfer the solid waste into a designated hazardous waste container. This container must be:

    • Chemically Compatible: A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is recommended.[12] Do not use metal containers.[14]

    • In Good Condition: The container must be free of cracks, leaks, or residue on the outside.[3]

    • Securely Closed: The container must be sealed at all times, except when waste is being added.[13]

  • Labeling: Affix a "Hazardous Waste" label to the container immediately. The label must, at a minimum, include:

    • The full chemical name: "Waste 5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid".[12]

    • The approximate quantity of the waste.

    • The date when the first particle of waste was added (accumulation start date).[12]

    • All components of a mixture, listed by percentage or volume.[13]

  • Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA).[13] This area should be near the point of generation and under the control of laboratory personnel.[14][15] The SAA must be inspected weekly for any signs of leakage.[13]

  • Arrange for Disposal: Follow your institution's specific procedures to request a waste pickup from the Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.[2][12]

Part B: Disposal of Contaminated Labware and Debris
  • Segregation: Any item that has come into direct contact with the compound is considered hazardous waste. This includes:

    • Gloves, weighing paper, and disposable spatulas.

    • Bench paper or pads used to cover work surfaces.

    • Contaminated silica gel from chromatography.

  • Collection: Place all contaminated solid debris into a designated, lined hazardous waste container or a heavy-duty, sealable plastic bag.[12]

  • Labeling: Clearly label the container or bag as "Hazardous Waste" and specify the contents (e.g., "Debris contaminated with 5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid").[12]

  • Disposal: This container must be disposed of through your institution's hazardous waste program.

Decontamination of Glassware

Proper decontamination of reusable glassware is essential to prevent unintended cross-contamination of future experiments.

  • Initial Rinse: In a fume hood, rinse the glassware three times with a suitable organic solvent (e.g., acetone or ethyl acetate) in which the boronic acid is soluble.

  • Collect Rinsate: The first rinse is considered acutely hazardous. All rinsate must be collected in a properly labeled hazardous liquid waste container. The container should be labeled "Hazardous Waste" and list all solvent constituents.[16]

  • Final Cleaning: After the solvent rinses, the glassware can typically be washed with soap and water as usual.

  • Empty Container Disposal: The original, now empty, container must also be managed properly. Triple-rinse the container with a suitable solvent, collecting the rinsate as hazardous waste.[12] Once completely dry, deface the original label to prevent misuse and dispose of the container according to your institution's policy for clean, empty chemical containers.

Disposal Decision Workflow

The following diagram provides a visual representation of the logical steps for the proper management and disposal of waste generated from 5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid.

DisposalWorkflow start Waste Generation: 5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid decision1 Waste Type? start->decision1 solid_waste Solid Waste (Unused Reagent, Contaminated Debris) decision1->solid_waste Solid or Debris liquid_waste Liquid Waste (Contaminated Solvents, Rinsate) decision1->liquid_waste Liquid container_solid Collect in Labeled, Chemically-Compatible Solid Waste Container solid_waste->container_solid container_liquid Collect in Labeled, Chemically-Compatible Liquid Waste Container liquid_waste->container_liquid segregate Segregate from Incompatible Chemicals container_solid->segregate container_liquid->segregate store Store in Designated Satellite Accumulation Area (SAA) segregate->store inspect Conduct & Document Weekly SAA Inspections store->inspect contact_ehs Contact EHS for Hazardous Waste Pickup inspect->contact_ehs

Sources

Safeguarding Your Research: A Guide to Handling 5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the safe handling of novel chemical compounds is paramount. This guide provides essential safety and logistical information for the use of 5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid, a specialized organoboron compound. By understanding the inherent risks and implementing robust safety protocols, you can protect yourself and your colleagues while maintaining the integrity of your research.

This document is structured to provide a comprehensive, yet flexible, framework for laboratory safety. It moves beyond a simple checklist to explain the reasoning behind each recommendation, empowering you to make informed decisions in your specific laboratory environment.

Hazard Analysis: Understanding the Compound

  • Boronic Acids : This class of compounds can cause skin and eye irritation.[1] Some boronic acids may also be harmful if swallowed or inhaled.[1]

  • Isoxazoles : Isoxazole derivatives are known to exhibit a wide range of biological activities and are used in various pharmaceuticals.[2][3][4] While this is beneficial for drug discovery, it also implies that these compounds can have toxicological effects. Some isoxazole-containing compounds are found in nature, such as in certain mushrooms, and can be psychoactive or toxic.[5]

  • Phenyl Group : The presence of aromatic rings can sometimes indicate potential for skin irritation or other health effects.

Given these components, it is prudent to treat 5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid as a potentially hazardous substance.

Table 1: Potential Hazard Classification

Hazard ClassificationGHS Hazard Statement (Inferred)Precautionary Statement Codes (Recommended)
Acute Oral ToxicityH302: Harmful if swallowedP264, P270, P301+P312
Skin IrritationH315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362
Eye IrritationH319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Respiratory IrritationH335: May cause respiratory irritationP261, P271, P304+P340, P312

This data is a composite inferred from SDSs for various boronic acids and isoxazole derivatives and should be considered representative.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling 5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid. The minimum required PPE should always include a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6]

Workflow for PPE Selection

The following diagram illustrates a logical workflow for selecting the appropriate PPE based on the experimental procedure.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Start Start: Handling 5-Methyl-3-Phenyl-4- Isoxazolylboronic Acid Assess_Quantity Assess Quantity (Small vs. Large) Start->Assess_Quantity Assess_Operation Assess Operation (Weighing, Dissolving, Reaction) Start->Assess_Operation Base_PPE Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves Assess_Quantity->Base_PPE Small quantities Enhanced_Hand_Protection Enhanced Hand Protection: - Double Gloving - Thicker Gloves (e.g., Neoprene) Assess_Quantity->Enhanced_Hand_Protection Large quantities Assess_Operation->Base_PPE Standard solution handling Enhanced_Eye_Protection Enhanced Eye/Face Protection: - Chemical Goggles - Face Shield Assess_Operation->Enhanced_Eye_Protection Splash hazard (e.g., transfers) Respiratory_Protection Respiratory Protection: - Fume Hood (Primary) - Respirator (for spills) Assess_Operation->Respiratory_Protection Aerosol/dust generation (e.g., weighing) Base_PPE->Enhanced_Eye_Protection Base_PPE->Enhanced_Hand_Protection Base_PPE->Respiratory_Protection caption Figure 1. PPE Selection Workflow

Caption: Figure 1. PPE Selection Workflow for handling 5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid.

Detailed PPE Recommendations
  • Eye and Face Protection : At a minimum, safety glasses with side shields are required.[6] When there is a risk of splashing, such as during transfers of solutions or when working with larger quantities, chemical splash goggles should be worn.[7] For particularly hazardous operations, a full-face shield used in conjunction with safety glasses or goggles provides the highest level of protection.[7][8]

  • Hand Protection : Disposable nitrile gloves are generally suitable for incidental contact.[6][7][9] However, it is crucial to check the glove manufacturer's compatibility chart for the specific solvents being used. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, more robust gloves like neoprene.[7] Always remove gloves immediately after any contamination and wash your hands thoroughly.

  • Body Protection : A standard laboratory coat should be worn at all times.[8][9] Ensure it is fully buttoned to provide maximum coverage. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.

  • Respiratory Protection : All handling of solid 5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid that could generate dust, such as weighing, must be performed in a certified chemical fume hood.[8][9] This provides the primary means of respiratory protection. In the event of a large spill outside of a fume hood, an appropriate respirator may be necessary for cleanup.[10]

Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound will minimize exposure and reduce the risk of accidents.

Step-by-Step Handling Protocol:

  • Preparation : Before starting any work, ensure that the fume hood is functioning correctly.[9] Clear the workspace of any unnecessary items. Locate the nearest safety shower and eyewash station.

  • Personal Protective Equipment : Don the appropriate PPE as determined by your risk assessment (see Figure 1).

  • Weighing : Carefully weigh the solid compound within the fume hood. Use a spatula to transfer the material and avoid creating dust.

  • Dissolving : When dissolving the compound, add the solvent slowly to the solid. If the process is exothermic, use an ice bath to control the temperature.

  • Reactions : Conduct all reactions involving this compound in a fume hood.

  • Storage : Store 5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[8][11] Keep it separate from incompatible materials such as strong oxidizing agents.

  • Decontamination : After handling, decontaminate all surfaces and equipment with an appropriate solvent.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Step-by-Step Disposal Protocol:

  • Waste Collection : Collect all waste containing 5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid, including unused compound, contaminated solvents, and disposable labware, in a designated and clearly labeled hazardous waste container.[10][12]

  • Waste Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Container Management : Keep the waste container tightly closed when not in use.[9] Store it in a designated satellite accumulation area.

  • Disposal Request : Follow your institution's procedures for hazardous waste pickup. Do not dispose of this compound down the drain.[12]

In the case of a small spill, it may be possible to neutralize the boric acid with a mild base like sodium bicarbonate before collection, but always consult with your EHS department first.[12]

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, a swift and informed response is essential.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11][13][14] Seek immediate medical attention.

  • Skin Contact : Wash the affected area thoroughly with soap and water.[11] Remove any contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation : Move the affected person to fresh air. If they experience difficulty breathing, seek immediate medical attention.[11][13]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]

  • Spills : For small spills within a fume hood, use an appropriate absorbent material to clean it up while wearing full PPE. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's EHS department.[9]

By adhering to these guidelines, you can create a safer laboratory environment for yourself and your colleagues, fostering a culture of safety and responsibility in your research endeavors.

References

  • Boric Acid - IsoLab. (n.d.).
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  • Boric acid - Chemtalk. (2022, April 29).
  • What Are The Safety Precautions For Using Boric Acid? - Chemistry For Everyone. (2025, April 26).
  • Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. (2024, December 5). PubMed.
  • Safe Disposal of (7-Heptylnaphthalen-2-yl)boronic acid: A Procedural Guide - Benchchem. (n.d.).
  • Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20).
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  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025, March 17).
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  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 19).
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  • Amanita - Wikipedia. (n.d.). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.